molecular formula C18H30O4 B10767500 trans-EKODE-(E)-Ib

trans-EKODE-(E)-Ib

Cat. No.: B10767500
M. Wt: 310.4 g/mol
InChI Key: RCMABBHQYMBYKV-GAEQQSHZSA-N
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Description

trans-EKODE-(E)-Ib is a specific, chemically defined epoxyketone derivative of linoleic acid, serving as a critical analytical standard and research tool in the study of lipid peroxidation and its downstream biological effects. This compound is particularly valuable for investigating the role of oxidized lipids in cellular signaling pathways, inflammation, and metabolic disorders. Its defined structure allows researchers to precisely elucidate mechanisms of action, including its interactions with specific receptors like the KEAP1-NRF2 pathway or its modulatory effects on inflammatory responses, providing crucial insights that are not possible with complex mixtures of oxidation products. As a well-characterized molecule, this compound is essential for quantitative mass spectrometry-based lipidomics, enabling the accurate calibration and validation of analytical methods to detect and measure similar electrophilic lipid species in complex biological samples. This reagent is offered exclusively for laboratory research applications and is strictly For Research Use Only, not intended for diagnostic or therapeutic purposes. Proper handling and storage are recommended to maintain its stability and integrity for experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid

InChI

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1

InChI Key

RCMABBHQYMBYKV-GAEQQSHZSA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of Epoxy-Keto-Octadecenoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy-keto-octadecenoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that are gaining significant interest in the scientific community. Formed through both enzymatic and non-enzymatic pathways, these lipid mediators have been implicated in a range of physiological and pathological processes, including inflammation, oxidative stress, and steroidogenesis. Their electrophilic nature allows them to interact with biological nucleophiles, thereby modulating cellular signaling and function. This technical guide provides an in-depth overview of the biological activities of EKODEs, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of EKODEs

The biological activities of EKODEs are often concentration-dependent. This section summarizes the key quantitative data from published studies to provide a clear comparison of their effects.

Biological EffectEKODE IsomerConcentration/DoseObserved EffectCell/SystemReference
Aldosterone Secretion12,13-epoxy-9-keto-10(trans)-octadecenoic acid0.5 - 5 µmol/LStimulationRat adrenal cells[1][2]
Aldosterone Secretion12,13-epoxy-9-keto-10(trans)-octadecenoic acid> 5 µmol/LInhibitionRat adrenal cells[1][2]
Nrf2-ARE Pathway Activation12,13-epoxy-9-keto-10(trans)-octadecenoic acid10 µM15.1-fold induction of NQO1 mRNAIMR-32 neuroblastoma cells[3]
Inflammatory ResponseNot specified300 nMIncreased JNK phosphorylationHCT-116 and RAW 264.7 cells
Inflammatory ResponseNot specified300 nMIncreased gene expression of pro-inflammatory cytokinesHCT-116 and RAW 264.7 cells

Core Signaling Pathways

EKODEs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nrf2-ARE Signaling Pathway

EKODEs are potent activators of the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EKODE EKODE Keap1 Keap1 EKODE->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ARE ARE Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes activates transcription Nucleus Nucleus Nrf2_n->ARE binds

EKODE activation of the Nrf2-ARE pathway.
PI3K/Akt Signaling Pathway

The activation of the Nrf2-ARE pathway by EKODEs is dependent on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

PI3K_Akt_Pathway EKODE EKODE PI3K PI3K EKODE->PI3K activates Akt Akt PI3K->Akt activates Nrf2_Activation Nrf2 Pathway Activation Akt->Nrf2_Activation promotes

Role of PI3K/Akt in EKODE-mediated Nrf2 activation.
Pro-inflammatory Signaling Pathways (JNK & NF-κB)

EKODEs can also promote inflammatory responses through the activation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) pathways.

Pro_inflammatory_Pathways cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway EKODE EKODE JNK JNK EKODE->JNK activates IKK IKK EKODE->IKK activates AP1 AP-1 JNK->AP1 activates Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression AP1->Pro-inflammatory\nGene Expression IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Pro-inflammatory\nGene Expression

EKODE-induced pro-inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EKODE's biological activities.

Synthesis of Epoxy-Keto-Octadecenoic Acids (EKODEs) via Wittig Reaction

This protocol outlines a general synthetic route for preparing EKODE isomers.

Workflow Diagram

Synthesis_Workflow Start Starting Materials (e.g., unsaturated aldehyde, phosphonium salt) Wittig Wittig Reaction Start->Wittig Epoxidation Epoxidation Wittig->Epoxidation Purification Purification (HPLC) Epoxidation->Purification EKODE EKODE Isomer Purification->EKODE

General workflow for EKODE synthesis.

Materials:

  • Appropriate unsaturated aldehyde and phosphonium salt

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., THF)

  • Epoxidizing agent (e.g., m-CPBA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Procedure:

  • Phosphonium Ylide Formation:

    • Dissolve the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78°C.

    • Slowly add n-butyllithium and stir for 1 hour to form the ylide.

  • Wittig Reaction:

    • Slowly add the unsaturated aldehyde to the ylide solution at -78°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Epoxidation:

    • Dissolve the crude product from the Wittig reaction in dichloromethane.

    • Add m-CPBA and stir at room temperature until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification:

    • Purify the crude EKODE by silica gel column chromatography.

    • Further purify the desired isomer by reverse-phase HPLC.

Nrf2-ARE Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2-ARE pathway by EKODEs.

Workflow Diagram

Luciferase_Assay_Workflow Cell_Culture Culture cells (e.g., HepG2) Transfection Transfect with ARE-luciferase reporter and Renilla control plasmids Cell_Culture->Transfection Treatment Treat with EKODE at various concentrations Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Firefly and Renilla luminescence Lysis->Luminescence Analysis Calculate normalized ARE activity Luminescence->Analysis

Workflow for Nrf2-ARE luciferase reporter assay.

Materials:

  • ARE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • EKODE stock solution

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EKODE or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis and Luminescence Measurement:

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the PI3K/Akt pathway upon EKODE treatment.

Workflow Diagram

Western_Blot_Workflow Cell_Treatment Treat cells with EKODE Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for Western Blot analysis.

Materials:

  • Cell culture reagents

  • EKODE stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with EKODE for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Epoxy-keto-octadecenoic acids are emerging as a significant class of lipid mediators with diverse and potent biological activities. Their ability to modulate key signaling pathways involved in oxidative stress and inflammation highlights their potential as both biomarkers and therapeutic targets. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex roles of EKODEs in health and disease, ultimately paving the way for novel drug development strategies.

References

The Lipid Peroxidation Product trans-EKODE-(E)-Ib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the formation, biological activity, and experimental analysis of a key marker of oxidative stress.

Introduction

trans-Epoxy-keto-octadecenoic acid, specifically the (E)-Ib isomer (trans-EKODE-(E)-Ib), is a biologically active lipid peroxidation product derived from the non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoprotein (LDL).[1][2] Its presence and activity in biological systems are of significant interest to researchers in the fields of oxidative stress, cell signaling, and drug development due to its diverse and potent effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological functions, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a chemical formula of C18H30O4 and a molecular weight of 310.43 g/mol .[3] Also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, its structure features a trans double bond, a ketone group, and an epoxide ring, which contribute to its reactivity and biological activity.[3][4]

PropertyValueReference
Molecular Formula C18H30O4
Molecular Weight 310.43 g/mol
Synonyms 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid
CAS Number 478931-82-7

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily related to cellular stress responses and steroidogenesis.

Activation of the Antioxidant Response Element (ARE)

A key function of this compound is its ability to potently activate the Antioxidant Response Element (ARE), a critical regulatory element in the expression of numerous cytoprotective genes. This activation is mediated through the NRF2 (Nuclear factor erythroid 2-related factor 2) and PI3-kinase (Phosphoinositide 3-kinase) signaling pathways.

The proposed signaling cascade is as follows:

EKODE_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EKODE This compound PI3K PI3K EKODE->PI3K CellMembrane Cell Membrane Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 Phosphorylation (inactivation) Keap1 Keap1 Keap1->Nrf2 Repression Ub Ubiquitin Proteasome Degradation Keap1->Ub Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE CytoprotectiveGenes Cytoprotective Genes (e.g., NQO1) ARE->CytoprotectiveGenes Nucleus Nucleus Nrf2_n->ARE

This compound induced ARE activation pathway.
Quantitative Data on Biological Activity

Biological EffectCell Type/SystemConcentrationObserved EffectReference
ARE Activation IMR-32 neuroblastoma cells10 µMPotent activation (20- to 45-fold)
IMR-32 neuroblastoma cells32 µMIncreased activation (110-fold), with some toxicity
Steroidogenesis Rat adrenal cells1-5 µMStimulation of aldosterone and corticosterone synthesis
Inflammation In vivo (mice)Not specifiedExacerbates colonic inflammation and tumorigenesis
Reactivity with Nucleophiles

The electrophilic nature of this compound allows it to react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins. This reaction proceeds via a rapid Michael addition followed by a slower epoxide ring opening, forming stable adducts. These protein adducts have been proposed as potential biomarkers for in vivo detection of inflammation and oxidative stress.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, with a Wittig-type reaction being a key step. The following is a generalized workflow based on published methods.

Synthesis_Workflow Start Azelaic Acid Monomethyl Ester Step1 Conversion to Acid Chloride Start->Step1 Step2 Formation of Wittig Reagent Step1->Step2 Step4 Wittig Reaction Step2->Step4 Step3 Epoxidation of 2-octenal Step3->Step4 Step5 Demethylation Step4->Step5 End This compound Step5->End

General workflow for the synthesis of this compound.

A detailed, step-by-step protocol is outlined below:

  • Preparation of the Wittig Reagent:

    • Convert commercially available azelaic acid monomethyl ester to its corresponding acid chloride.

    • React the acid chloride with the ylide generated from the deprotonation of methyltriphenylphosphonium bromide using n-BuLi to form the Wittig reagent.

  • Epoxidation:

    • Perform an epoxidation reaction on commercially available 2-octenal.

  • Wittig Reaction and Isomer Separation:

    • Conduct a Wittig-type reaction between the prepared Wittig reagent and the epoxidized aldehyde. This will result in a mixture of cis and trans isomers.

    • Separate the this compound isomer from the cis isomer using preparative thin-layer chromatography (TLC).

  • Demethylation:

    • Perform a final demethylation step using a reagent such as lithium hydroxide (LiOH) to yield the final product, this compound.

Detection and Quantification of this compound Adducts

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the sensitive and specific detection of this compound and its adducts in biological matrices.

  • Sample Preparation: Tissues or cells can be homogenized and extracted using organic solvents. For plasma samples, protein precipitation followed by liquid-liquid or solid-phase extraction is typically employed.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A typical mobile phase gradient might consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection: Detection is performed in negative ion mode, monitoring for the precursor ion of this compound and its specific product ions. Multiple Reaction Monitoring (MRM) is used for quantification.

Immunochemical Detection:

Polyclonal antibodies raised against EKODE-cysteine adducts can be used for detection in techniques like Western blotting and ELISA.

  • Antigen Preparation: Synthesize EKODE-cysteine adducts and conjugate them to a carrier protein (e.g., KLH or BSA) to generate an immunogen.

  • Antibody Production: Immunize animals (e.g., rabbits) with the prepared antigen to generate polyclonal antibodies.

  • Western Blotting:

    • Separate proteins from cell lysates or tissue homogenates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the anti-EKODE-cysteine primary antibody.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection via chemiluminescence.

ARE-Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the Antioxidant Response Element by this compound.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., IMR-32 human neuroblastoma cells) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a control plasmid (e.g., β-galactosidase) for normalization.

  • Treatment:

    • Treat the transfected cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Measure β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis:

    • Express the results as fold induction of luciferase activity relative to a vehicle control.

Conclusion

This compound is a multifaceted lipid peroxidation product with significant implications for cellular signaling in the context of oxidative stress and inflammation. Its ability to activate the cytoprotective ARE pathway and its reactivity towards cellular nucleophiles make it a valuable biomarker and a subject of continued research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further investigate the roles of this compound in health and disease.

References

An In-depth Technical Guide on the Core Mechanism of Action of trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, an epoxyketooctadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] Arising from the nonenzymatic autooxidation of linoleic acid during oxidative stress, this molecule has garnered significant interest within the scientific community for its diverse biological activities.[1] Structurally, it is characterized by a trans carbon-carbon double bond positioned between a 9-keto group and a 12,13-epoxy group.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its role in cellular signaling pathways, its reactivity with biological nucleophiles, and its effects on steroidogenesis.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate cellular stress responses, influence inflammatory pathways, and stimulate hormonal synthesis.

Activation of the Antioxidant Response Element (ARE) Pathway

A primary mechanism of action for this compound is the activation of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress.[1][2] This activation is mediated through the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).

The activation of the ARE pathway by this compound is dependent on the Phosphoinositide 3-kinase (PI3K) signaling cascade. Inhibition of PI3K has been shown to attenuate the this compound-induced activation of the ARE. This suggests that this compound likely initiates a signaling cascade that involves PI3K, leading to the activation of NRF2 and its subsequent translocation to the nucleus to bind to the ARE.

A key downstream effect of ARE activation is the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). Treatment of neuronal cells with this compound leads to a significant increase in the expression of NQO1, a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage.

Signaling Pathway: this compound-mediated ARE Activation

ARE_Activation cluster_cell cluster_nucleus Nucleus EKODE This compound PI3K PI3K EKODE->PI3K Activates CellMembrane Akt Akt PI3K->Akt Activates NRF2_KEAP1 NRF2-KEAP1 (cytosolic complex) Akt->NRF2_KEAP1 Phosphorylates (leading to NRF2 release) NRF2 NRF2 NRF2_KEAP1->NRF2 ARE ARE NRF2->ARE Binds to Nucleus Nucleus NQO1 NQO1 Gene ARE->NQO1 Promotes transcription NQO1_Protein NQO1 Protein (Cytoprotection) NQO1->NQO1_Protein Translation

Caption: this compound activates the PI3K/Akt pathway, leading to NRF2 release and ARE-mediated NQO1 expression.

Stimulation of Steroidogenesis

This compound has been shown to stimulate the synthesis of aldosterone and corticosterone in adrenal cells. This effect is observed at concentrations ranging from 1 to 5 µM and appears to be mediated by an increase in intracellular calcium levels. The precise mechanism by which this compound induces this calcium influx and subsequent steroid hormone production is an area of ongoing investigation.

Logical Relationship: Stimulation of Steroidogenesis

Steroidogenesis EKODE This compound (1-5 µM) AdrenalCell Adrenal Cell Ca_Influx ↑ Intracellular Calcium [Ca²⁺] AdrenalCell->Ca_Influx Induces Steroid_Synthesis Stimulation of Steroid Synthesis Ca_Influx->Steroid_Synthesis Aldosterone Aldosterone Steroid_Synthesis->Aldosterone Corticosterone Corticosterone Steroid_Synthesis->Corticosterone

Caption: this compound stimulates aldosterone and corticosterone synthesis in adrenal cells via increased intracellular calcium.

Covalent Adduct Formation with Cysteine Residues

A key chemical feature of this compound is its electrophilic nature, which allows it to react with biological nucleophiles. Notably, it forms stable adducts with cysteine residues through a rapid Michael addition, followed by a slower epoxide opening. This unique reactivity has led to the development of antibodies that can specifically detect these EKODE-cysteine adducts, positioning them as potential biomarkers for oxidative stress and inflammation.

Experimental Workflow: EKODE-Cysteine Adduct Formation

Adduct_Formation EKODE This compound Michael_Addition Rapid Michael Addition EKODE->Michael_Addition Cysteine Cysteine Residue (in proteins) Cysteine->Michael_Addition Intermediate Thioether Intermediate Michael_Addition->Intermediate Epoxide_Opening Slow Epoxide Opening Intermediate->Epoxide_Opening Stable_Adduct Stable EKODE-Cys Adduct Epoxide_Opening->Stable_Adduct

Caption: Reaction mechanism of this compound with cysteine residues, forming a stable adduct.

Pro-inflammatory Signaling via the JNK Pathway

In addition to its cytoprotective and steroidogenic roles, there is evidence to suggest that this compound can also exert pro-inflammatory effects. This is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Treatment of cells with this compound has been shown to increase the phosphorylation of JNK, a key event in the activation of this inflammatory cascade.

Quantitative Data Summary

ParameterEffect of this compoundCell Type/SystemConcentration RangeReference
ARE Activation Induction of ARE-regulated genesNeuronal cells1-10 µM
NQO1 Expression Increased mRNA and protein levelsIMR-32 cells1-10 µM
Steroidogenesis Stimulation of aldosterone and corticosterone synthesisAdrenal cells1-5 µM
JNK Activation Increased JNK phosphorylationHCT-116 and RAW 264.7 cells300 nM
Cysteine Adduct Formation Rapid Michael addition followed by slow epoxide openingIn vitro reaction with N-acetyl-cysteine-methyl ester10 µM EKODE, 100 µM NAC-Me

Experimental Protocols

Preparation of EKODE-Cysteine Adducts
  • Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).

  • Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Extract the reaction mixture three times with 5 mL of ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and filter to obtain the adduct.

Kinetic Studies of the Reaction with N-Acetyl-Cysteine-Methyl Ester
  • Prepare solutions of 10 µM this compound and 100 µM N-acetyl-cysteine-methyl ester in PBS containing 20% acetonitrile.

  • Monitor the reaction in real-time by measuring the change in absorbance at 234 nm using UV spectroscopy. This wavelength corresponds to the α,β-unsaturated ketone chromophore in this compound.

  • Observe the initial rapid decrease in absorbance, indicating Michael addition, followed by a slower recovery, corresponding to the epoxide opening.

Western Blot Analysis for JNK Phosphorylation (General Protocol adapted from)
  • Culture HCT-116 or RAW 264.7 cells to 70-80% confluency.

  • Treat cells with 300 nM this compound for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize phospho-JNK levels to total JNK.

Conclusion

This compound is a lipid peroxidation product with a complex and multifaceted mechanism of action. It plays a dual role in cellular processes, acting as both a trigger for cytoprotective pathways through ARE/NRF2 activation and as a potential mediator of pro-inflammatory responses via the JNK pathway. Its ability to stimulate steroidogenesis highlights its influence on endocrine function. The unique reactivity of this compound with cysteine residues not only contributes to its biological effects but also presents an opportunity for the development of novel biomarkers for inflammatory diseases. Further research is warranted to fully elucidate the intricate signaling networks modulated by this intriguing bioactive lipid and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Linoleic Acid Oxidation Pathways to Epoxy-Keto-Octadecadienoic Acids (EKODEs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy-keto-octadecadienoic acids (EKODEs) are a class of oxidized linoleic acid metabolites that have garnered significant interest due to their potent biological activities.[1][2] These molecules are formed in vivo and in vitro through both enzymatic and non-enzymatic free radical-initiated mechanisms.[1][2][3] As electrophilic species, EKODEs can covalently modify proteins, particularly at histidine and cysteine residues, thereby influencing cellular signaling pathways and contributing to the pathophysiology of various diseases, especially those with an inflammatory component. This technical guide provides a comprehensive overview of the core pathways of EKODE formation from linoleic acid, details on their structure and analysis, and insights into their biological significance.

Pathways of EKODE Formation

The oxidation of linoleic acid to EKODEs can proceed through two primary routes: enzymatic pathways, primarily mediated by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes, and non-enzymatic autoxidation.

Enzymatic Pathways

1. Lipoxygenase (LOX) Pathway:

The lipoxygenase pathway is a major route for the formation of specific EKODE isomers. The initial and rate-limiting step is the insertion of molecular oxygen into linoleic acid to form a hydroperoxide intermediate.

  • Step 1: Hydroperoxide Formation: 15-lipoxygenase (15-LOX) catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE). This reaction involves the abstraction of a hydrogen atom from the C-11 position, followed by the stereospecific insertion of oxygen at C-13.

  • Step 2: Conversion to EKODEs: The unstable 13-HpODE can then be enzymatically converted to various downstream products, including EKODEs. For instance, the formation of trans-EKODE-(E)-Ib and cis-EKODE-(E)-Ib has been observed from the decomposition of 13-HPODE.

2. Cytochrome P450 (CYP) Pathway:

Cytochrome P450 epoxygenases are another critical enzymatic system involved in the metabolism of polyunsaturated fatty acids, including linoleic acid, leading to the formation of epoxy fatty acids.

  • Step 1: Epoxidation: CYP enzymes, such as those from the CYP2C and CYP2J families, can directly epoxidize the double bonds of linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME.

  • Step 2: Further Oxidation: These EpOMEs can then undergo further oxidation to introduce a ketone functionality, yielding EKODEs. This subsequent oxidation can also be mediated by CYP enzymes or other cellular oxidases.

Non-Enzymatic Pathway (Autoxidation)

In addition to enzymatic processes, EKODEs can be formed through non-enzymatic autoxidation, a free-radical-driven process. This pathway is particularly relevant under conditions of oxidative stress. The autoxidation of linoleic acid, often promoted by factors like metal ions (e.g., Fe(II)), generates a mixture of EKODE regio- and stereoisomers.

EKODE Isomers: Structure and Nomenclature

The complexity of linoleic acid oxidation gives rise to a variety of EKODE isomers. A proposed nomenclature system helps to classify these structures based on the position of the epoxy and ketone functionalities relative to the double bond. The two main families are designated as EKODE-(E)-I and EKODE-(E)-II, where (E) denotes the stereochemistry of the carbon-carbon double bond.

Isomer Systematic Name Structure (Simplified)
trans-EKODE-(E)-Ia(E)-12,13-epoxy-9-keto-10-octadecenoic acidKetone at C9, trans-epoxide at C12-13
cis-EKODE-(E)-Ia(Z)-12,13-epoxy-9-keto-10-octadecenoic acidKetone at C9, cis-epoxide at C12-13
This compound(E)-9,10-epoxy-13-keto-11-octadecenoic acidKetone at C13, trans-epoxide at C9-10
cis-EKODE-(E)-Ib(Z)-9,10-epoxy-13-keto-11-octadecenoic acidKetone at C13, cis-epoxide at C9-10
trans-EKODE-(E)-IIa(E)-11,12-epoxy-9-keto-13-octadecenoic acidKetone at C9, trans-epoxide at C11-12
trans-EKODE-(E)-IIb(E)-10,11-epoxy-13-keto-9-octadecenoic acidKetone at C13, trans-epoxide at C10-11

Quantitative Data on EKODE Formation

The yield and concentration of EKODEs can vary significantly depending on the oxidative conditions and the biological matrix.

Parameter Value/Range Context Reference
Plasma Concentration 1 - 500 nM (mean ~50 nM)Human plasma (24 subjects)
Yield from Autoxidation 4.1% (total of 6 isomers at 18h)Fe(II)/ascorbic acid promoted
trans-EKODE-(E)-Ia: 1.24%
This compound: 1.30%
cis-EKODE-(E)-Ia: 0.34%
cis-EKODE-(E)-Ib: 0.34%
trans-EKODE-(E)-IIa: 0.41%
trans-EKODE-(E)-IIb: 0.47%
Yield from 13-HPODE This compound: 18%Cysteine/FeCl₃ mediated
cis-EKODE-(E)-Ib: 5%decomposition
Cellular Levels ~100% increase in EKODE-IIb-Cys adductsM17 cells treated with 0.1 mM H₂O₂ for 24h
Tissue Levels >300% higher in middle-aged vs. youngHuman brain tissue

Experimental Protocols

Extraction of EKODEs from Biological Tissues

A modified Folch or Bligh and Dyer method is commonly used for the extraction of lipids, including EKODEs, from biological tissues.

Materials:

  • Tissue sample

  • Homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Weigh the frozen tissue sample and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and disruption of the tissue.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis of EKODEs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EKODEs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 30% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific m/z transitions for each EKODE isomer and internal standard need to be determined by direct infusion of standards. For example, for an EKODE with a molecular weight of 308.4 g/mol , the precursor ion [M-H]⁻ would be m/z 307.4. Product ions would be generated by collision-induced dissociation (CID).

Signaling Pathways and Biological Activities

EKODEs are biologically active molecules that can modulate various cellular processes. One of the key signaling pathways activated by EKODEs is the Nrf2-antioxidant response element (ARE) pathway.

EKODE-Induced Nrf2-ARE Signaling

EKODEs, acting as electrophiles, can induce the expression of cytoprotective genes through the activation of the Nrf2 transcription factor. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of this pathway is also dependent on the PI3K/Akt signaling cascade.

EKODE_Nrf2_Pathway cluster_nucleus Nucleus EKODE EKODE CellMembrane Nrf2_Keap1 Nrf2-Keap1 Complex EKODE->Nrf2_Keap1 Reacts with Keap1 (Cys residues) PI3K PI3K Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Phosphorylates (destabilizes complex) Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE_n ARE Nrf2_n->ARE_n Binds to Genes_n Cytoprotective Genes (e.g., NQO1, HO-1) ARE_n->Genes_n Promotes Transcription

Caption: EKODE-induced Nrf2-ARE signaling pathway.

Experimental Workflow and Logical Relationships

The study of EKODEs involves a logical workflow from their generation and extraction to their analysis and the investigation of their biological effects.

EKODE_Workflow LinoleicAcid Linoleic Acid Oxidation Oxidation (Enzymatic or Non-enzymatic) LinoleicAcid->Oxidation EKODEs EKODE Isomers Oxidation->EKODEs Extraction Lipid Extraction (e.g., Folch method) EKODEs->Extraction Bioassays Biological Assays (e.g., Cell culture, Animal models) EKODEs->Bioassays Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Signaling Signaling Pathway Analysis (e.g., Western Blot for Nrf2) Bioassays->Signaling Activity Biological Activity Assessment Bioassays->Activity

Caption: General experimental workflow for EKODE research.

Conclusion

The formation of EKODEs from linoleic acid represents a complex interplay of enzymatic and non-enzymatic oxidative processes. These reactive lipid species are not merely byproducts of oxidative stress but are now recognized as important signaling molecules. A thorough understanding of their formation pathways, isomeric diversity, and biological functions is crucial for researchers in the fields of lipidomics, cell signaling, and drug development. The methodologies outlined in this guide provide a framework for the accurate analysis of EKODEs, which will be instrumental in further elucidating their roles in health and disease.

References

An In-depth Technical Guide to the Discovery and Characterization of EKODE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of Epoxyketooctadecenoic Acid (EKODE) isomers. EKODEs are a class of lipid peroxidation products derived from linoleic acid that exhibit potent biological activities and are implicated in a range of physiological and pathological processes, including inflammation and oxidative stress. This document details the synthesis of various EKODE isomers, their reactivity, and their role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Introduction to EKODE Isomers

Epoxyketooctadecenoic acids (EKODEs) are formed in vivo and in vitro through a free radical mechanism from the oxidation of linoleic acid, a process that can be initiated by both enzymatic and non-enzymatic pathways.[1][2][3] These molecules have garnered significant interest due to their potent biological activities and their capacity to covalently modify proteins, particularly at histidine and cysteine residues.[1][2] The formation of these adducts, known as advanced lipoxidation end products (ALEs), can modulate cellular signaling pathways and serve as biomarkers for oxidative stress and inflammation.

Six notable EKODE isomers have been synthesized and characterized, categorized into two main series: EKODE-(E)-I and EKODE-(E)-II, distinguished by the position of the epoxy function relative to the enone moiety. The trans configuration of the carbon-carbon double bond is generally favored due to the free radical mechanism of formation from precursor hydroperoxides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of EKODE isomers as reported in the literature.

Table 1: Synthesis Yields of EKODE Isomers

IsomerPrecursorKey Reaction StepsYield (%)
trans-EKODE-(E)-IbPurified 13-HPODEHomolytic decomposition18
cis-EKODE-(E)-IbPurified 13-HPODEHomolytic decomposition5
This compound2-octenalEpoxidation, Wittig-type reaction, demethylation63 (from demethylation)
cis-EKODE-(E)-Ib2-octenalEpoxidation, Wittig-type reaction, demethylation4 (from demethylation)

Table 2: Kinetic Data for Reaction of EKODE Isomers with Imidazole Nucleophiles

EKODE IsomerNucleophileConditionsObservations
VariousImidazole50 mM sodium phosphate buffer (pH 7.4), 20% ethanol, 30 °CThe reactivity of different isomers with imidazole nucleophiles varies, with some showing significantly lower reactivity.
EKODE-(E)-I seriesImidazole-Forms conjugate addition adducts where the epoxide ring remains intact.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of EKODE isomers.

Synthesis of trans- and cis-EKODE-(E)-Ib from 2-octenal
  • Epoxidation of 2-octenal: Commercially available 2-octenal is epoxidized using alkaline hydrogen peroxide (H₂O₂) to yield an α,β-epoxyaldehyde. This product is a mixture of major trans and minor cis isomers.

  • Wittig-type Reaction: The resulting epoxyaldehyde mixture is subjected to a Wittig-type reaction with a suitable phosphonium ylide to elongate the carbon chain, forming a mixture of methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate.

  • Demethylation and Separation: The final step involves demethylation using lithium hydroxide (LiOH). The resulting trans- and cis-EKODE-(E)-Ib isomers are then separated using preparative thin-layer chromatography (TLC).

Generation and Detection of EKODE Isomers from Linoleic Acid Autoxidation
  • Induction of Autoxidation: Linoleic acid autoxidation is promoted by a system of iron(II) (Fe(II)) and ascorbic acid.

  • HPLC Analysis: The resulting mixture is analyzed by High-Performance Liquid Chromatography (HPLC).

  • Confirmation of Isomers: The presence of the six synthesized EKODE isomers in the autoxidation mixture is confirmed by spiking the samples with the authentic, synthesized standards and observing the co-elution.

Immunochemical Detection of EKODE-Cysteine Adducts
  • Cell Culture and Treatment: Human neuroblastoma cells (M17) are treated with varying concentrations of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

  • Protein Extraction: Cell lysates are prepared from the treated and control cells.

  • Western Blot Analysis: The cell lysates are analyzed by Western blot using polyclonal antibodies specifically raised against EKODE-cysteine adducts. This allows for the detection and quantification of EKODE-modified proteins.

Signaling Pathways and Logical Relationships

EKODEs have been shown to modulate specific cellular signaling pathways, primarily related to the oxidative stress response.

Activation of the Antioxidant Response Element (ARE) Pathway

EKODEs, specifically 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, can activate the Antioxidant Response Element (ARE), a key regulatory element in the expression of cytoprotective genes. This activation is dependent on the transcription factor NRF2 and the PI3-kinase pathway. The proposed mechanism involves the alkylation of KEAP1 sulfhydryl groups by EKODE, leading to the release and nuclear translocation of NRF2, which then binds to the ARE and initiates gene transcription.

ARE_Activation_by_EKODE EKODE EKODE KEAP1 KEAP1 EKODE->KEAP1 Alkylates NRF2 NRF2 KEAP1->NRF2 Inhibits ARE ARE (Antioxidant Response Element) NRF2->ARE Binds to PI3K PI3-Kinase PI3K->NRF2 Activates Cytoprotective_Genes Cytoprotective Gene Expression (e.g., NQO1) ARE->Cytoprotective_Genes Promotes Transcription

Caption: EKODE activates the ARE pathway via NRF2.
Formation of EKODE-Protein Adducts

EKODEs are electrophilic molecules that can react with nucleophilic residues on proteins, such as histidine and cysteine, to form covalent adducts. This process, known as lipoxidation, can alter protein structure and function, thereby impacting cellular processes. The formation of these adducts is a key mechanism through which EKODEs exert their biological effects.

EKODE_Adduct_Formation Linoleic_Acid Linoleic Acid EKODE EKODE Isomers Linoleic_Acid->EKODE Oxidation Oxidative_Stress Oxidative Stress (ROS/RNS) Oxidative_Stress->Linoleic_Acid Protein Protein (with Cys/His residues) EKODE->Protein Covalent Modification EKODE_Adduct EKODE-Protein Adduct (Advanced Lipoxidation End-product) Protein->EKODE_Adduct Altered_Function Altered Protein Function & Cellular Signaling EKODE_Adduct->Altered_Function

Caption: Formation of EKODE-protein adducts from linoleic acid.
Experimental Workflow for EKODE Isomer Synthesis and Characterization

The overall process of discovering and characterizing EKODE isomers involves several key stages, from synthesis and purification to biological evaluation.

EKODE_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Start Starting Materials (e.g., Linoleic Acid Hydroperoxides, 2-octenal) Reaction Chemical Synthesis (e.g., Wittig, Epoxidation) Start->Reaction Purification Purification (e.g., HPLC, TLC) Reaction->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Purity Purity Assessment (HPLC) Purification->Purity Reactivity Reactivity Studies (with Nucleophiles) Structure_ID->Reactivity Cell_Assays Cell-based Assays (e.g., ARE activation) Structure_ID->Cell_Assays Adduct_Detection Protein Adduct Detection (Western Blot) Cell_Assays->Adduct_Detection

References

Unraveling the Signaling Cascades of trans-EKODE-(E)-Ib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways modulated by trans-EKODE-(E)-Ib, a bioactive lipid peroxidation product of linoleic acid. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress responses and steroidogenesis. Herein, we detail the known mechanisms of action, present available quantitative data, and provide comprehensive experimental protocols to facilitate further research in this area.

Core Signaling Pathways of this compound

This compound is known to elicit distinct biological responses in different cell types through at least two primary signaling pathways:

  • Activation of the Antioxidant Response Element (ARE) Pathway in Neuronal Cells: In neuronal cells, this compound functions as an activator of the ARE pathway, a critical defense mechanism against oxidative stress. This leads to the induction of cytoprotective genes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The underlying mechanism involves the modulation of the Keap1-Nrf2 protein complex. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. As an electrophilic compound, this compound is hypothesized to react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate their transcription.

  • Stimulation of Steroidogenesis in Adrenal Cells via Calcium Signaling: In adrenal cells, this compound has been shown to stimulate the synthesis of the steroid hormones aldosterone and corticosterone.[1] This effect is mediated by an increase in intracellular calcium concentrations.[1] While the precise mechanism of how this compound induces this calcium influx is not fully elucidated, it is proposed that as a lipid peroxidation product, it may alter the properties of the cell membrane, potentially affecting the function of calcium channels. This elevation in intracellular calcium then acts as a second messenger to trigger the downstream enzymatic cascade responsible for steroid hormone production.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological activity of this compound. Further dose-response and time-course studies are warranted to expand upon these findings.

Biological EffectCell TypeEffective ConcentrationDownstream EffectReference
Stimulation of Aldosterone and Corticosterone SynthesisAdrenal Cells1-5 µMIncreased hormone production

Signaling Pathway Diagrams

To visually represent the signaling cascades initiated by this compound, the following diagrams have been generated using the DOT language.

ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TEI This compound Keap1_Nrf2 Keap1-Nrf2 Complex TEI->Keap1_Nrf2 modifies Keap1 Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds NQO1 NQO1 Gene ARE->NQO1 activates transcription NQO1_p NQO1 Protein (Cytoprotection) NQO1->NQO1_p translates to

Caption: ARE Pathway Activation by this compound in Neuronal Cells.

Calcium_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adrenal Cell TEI This compound Ca_channel Ca²⁺ Channel (Putative Target) TEI->Ca_channel interacts with Membrane Plasma Membrane Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Steroid_synthesis Steroidogenic Enzymatic Cascade Ca_influx->Steroid_synthesis activates Hormones Aldosterone & Corticosterone Steroid_synthesis->Hormones produces

Caption: Calcium-Mediated Steroidogenesis by this compound in Adrenal Cells.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the signaling pathways of this compound. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific cell lines and experimental conditions.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantitatively measures the activation of the ARE pathway by this compound.

  • Cell Culture and Transfection:

    • Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

    • Co-transfect cells with an ARE-luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization) using a suitable transfection reagent.

    • Allow cells to recover for 24 hours post-transfection.

  • Treatment and Lysis:

    • Treat transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (e.g., ethanol) for a specified time (e.g., 6, 12, 24 hours).

    • Wash cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Western Blot for NQO1 Protein Expression

This protocol details the detection of NQO1 protein levels, a downstream target of Nrf2.

  • Protein Extraction:

    • Treat neuronal cells with this compound or vehicle control.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and separate them on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against NQO1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize NQO1 protein levels to a loading control like β-actin or GAPDH.

Intracellular Calcium Measurement

This method measures changes in intracellular calcium concentration in adrenal cells upon treatment with this compound.

  • Cell Preparation and Dye Loading:

    • Plate adrenal cells (e.g., H295R) on glass-bottom dishes.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Imaging:

    • Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add this compound to the cells and record the change in fluorescence ratio over time.

    • Calibrate the fluorescence ratio to intracellular calcium concentration using ionomycin and EGTA.

Radioimmunoassay (RIA) for Aldosterone and Corticosterone

This protocol is for the quantification of aldosterone and corticosterone secreted into the cell culture medium.

  • Sample Collection:

    • Treat adrenal cells with this compound or vehicle control for a specified duration.

    • Collect the cell culture supernatant.

  • Radioimmunoassay Procedure:

    • Use commercially available RIA kits for aldosterone and corticosterone.

    • Incubate the collected supernatant with a specific antibody and a radiolabeled (e.g., ¹²⁵I) hormone tracer.

    • Separate the antibody-bound hormone from the free hormone.

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Determine the concentration of the hormones in the samples by comparing the results to a standard curve.

This technical guide provides a foundational understanding of the signaling pathways of this compound. The detailed experimental protocols are intended to empower researchers to further investigate the nuanced roles of this lipid peroxidation product in cellular function and disease.

References

trans-EKODE-(E)-Ib and Antioxidant Response Element (ARE) Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has emerged as a significant modulator of cellular defense mechanisms against oxidative stress. Its primary mode of action involves the activation of the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous cytoprotective genes. This technical guide provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the activation of the ARE by this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of ARE Activation by this compound

The activation of the ARE by this compound is primarily mediated through the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, being an electrophilic compound, is hypothesized to directly interact with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, newly synthesized Nrf2 is no longer targeted for degradation and can translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).

Furthermore, evidence suggests that the PI3K/Akt signaling pathway is a required upstream event for this compound-mediated ARE activation. While the precise interplay is still under investigation, it is proposed that Akt may phosphorylate Nrf2 or other pathway components, thereby facilitating Nrf2 stabilization and nuclear translocation.

Signaling Pathway Diagram

trans_EKODE_ARE_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trans_EKODE This compound Keap1_Nrf2 Keap1-Nrf2 Complex trans_EKODE->Keap1_Nrf2 Cysteine Modification Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Keap1->Keap1_Nrf2 Nrf2_Ub Ub-Nrf2 Nrf2->Nrf2_Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasome PI3K PI3K Akt Akt PI3K->Akt Activation Akt->Nrf2 Phosphorylation (Stabilization) Nrf2_Ub->Proteasome Degradation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes Transcription caption This compound signaling pathway.

Caption: Signaling pathway of this compound-mediated ARE activation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of an epoxy-keto derivative of linoleic acid (EKODE), predominantly composed of this compound, on ARE activation and downstream gene expression.

Table 1: ARE-Luciferase Reporter Gene Assay in IMR-32 Cells

Treatment (10 µM)Fold Activation (vs. Vehicle)
EKODE~6.5
tBHQ (positive control)~7.0
Linoleic Acid~1.0
15-oxo-ETE~2.0
13-oxo-ODE~1.5
9-oxo-ODE~1.5
PGJ2~2.5

Data adapted from a study by Wang et al. (2009).[1]

Table 2: NQO1 mRNA Expression in IMR-32 Cells (8-hour treatment)

TreatmentFold Induction (vs. Vehicle)
EKODE (1 µM)~2.5
EKODE (10 µM)~4.0

Data adapted from a study by Wang et al. (2009).[1]

Table 3: NQO1 Protein Expression in IMR-32 Cells (24-hour treatment)

TreatmentRelative Protein Level
VehicleBaseline
EKODE (10 µM)Noticeable Increase
tBHQ (10 µM)Strong Increase

Qualitative assessment based on immunoblot analysis from Wang et al. (2009).[1]

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the ARE in response to treatment with this compound.

Workflow Diagram:

ARE_Luciferase_Workflow start Seed Cells transfect Transfect with ARE-luciferase & β-gal plasmids start->transfect treat Treat with This compound transfect->treat lyse Lyse Cells treat->lyse measure Measure Luciferase & β-galactosidase Activity lyse->measure analyze Normalize & Analyze Data measure->analyze caption ARE-Luciferase Assay Workflow.

Caption: Workflow for the ARE-luciferase reporter assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., IMR-32 neuroblastoma cells) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luciferase Assay: Transfer a portion of the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence, which corresponds to the luciferase activity.

  • β-Galactosidase Assay: Use another portion of the cell lysate to measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Express the results as fold activation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for NQO1 Expression

This method is used to quantify the changes in mRNA levels of the ARE-regulated gene, NQO1, following treatment with this compound.

Detailed Protocol:

  • Cell Treatment: Plate cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 8 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for NQO1, and a suitable qPCR master mix. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of NQO1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change compared to the vehicle-treated control.

Western Blotting for Nrf2 and Keap1

This technique is used to detect changes in the protein levels of Nrf2 (including its nuclear translocation) and Keap1 upon treatment with this compound.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions, and GAPDH for cytoplasmic fractions).

Conclusion

This compound is a potent activator of the ARE, a key cellular defense mechanism against oxidative stress. Its action is mediated through the Keap1-Nrf2 pathway, likely involving direct modification of Keap1 and the involvement of the PI3K/Akt signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway with this compound and similar compounds. Further research is warranted to elucidate the precise molecular interactions and to fully characterize the dose- and time-dependent effects in various cell types and in vivo models.

References

The Influence of trans-EKODE-(E)-Ib on Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product of linoleic acid, on steroid hormone production (steroidogenesis). The document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways.

Core Findings: Modulation of Adrenal Steroidogenesis

This compound has been identified as a potent stimulator of steroidogenesis in adrenal cells. It selectively enhances the production of aldosterone in zona glomerulosa cells and corticosterone in zona fasciculata cells. This effect is dose-dependent and occurs at micromolar concentrations. The primary mechanism of action involves the mobilization of intracellular calcium, which initiates a signaling cascade impacting the early stages of steroid synthesis.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on steroid hormone production in isolated rat adrenal cells.

Table 1: Effect of this compound on Aldosterone Production in Rat Adrenal Zona Glomerulosa Cells

This compound Concentration (µM)Aldosterone Production
1 - 30Stimulatory
> 50Inhibitory

Data synthesized from Goodfriend et al. (2002).[1]

Table 2: Effect of this compound on Corticosterone Production in Rat Adrenal Zona Fasciculata Cells

This compound Concentration (µM)Corticosterone Production
≥ 5Stimulatory
High ConcentrationsNo observed inhibition

Data synthesized from Goodfriend et al. (2002).[1]

Table 3: Effect of EKODE on Pregnenolone Production in Rat Adrenal Zona Fasciculata/Reticularis Cells

Treatment ConditionPregnenolone Production
BasalIncreased with 13.1 µM and 26.0 µM EKODE
cAMP-stimulated (0.1 mM)Increased with 13.1 µM and 26.0 µM EKODE
cAMP-stimulated (1.0 mM)Decreased effect of cAMP

Data from Bruder et al. (2003). This study suggests that EKODE's primary action is on the early steroidogenic pathway, likely involving cholesterol transport.[2][3][4]

Signaling Pathway of this compound in Steroidogenesis

The stimulatory effect of this compound on steroidogenesis is initiated by an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium is not due to an influx from the extracellular environment but rather from the mobilization of calcium from intracellular stores, specifically from inositol trisphosphate (InsP3)-sensitive pools. This elevated intracellular calcium is hypothesized to activate the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway. Activated CaMKs can then phosphorylate and activate transcription factors and other proteins involved in the expression and function of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein plays a critical role in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic conversion to pregnenolone occurs by the P450scc enzyme.

G Proposed Signaling Pathway of this compound in Adrenal Steroidogenesis EKODE This compound Ca_increase Increase in Intracellular [Ca2+] EKODE->Ca_increase Mobilizes Ca2+ from Membrane Cell Membrane ER Endoplasmic Reticulum (InsP3-sensitive Ca2+ stores) ER->Ca_increase CaM Calmodulin Ca_increase->CaM Binds to CaMK CaMK Activation CaM->CaMK StAR_activation StAR Protein Activation/Expression CaMK->StAR_activation Promotes Cholesterol_transport Cholesterol Transport (Outer to Inner Mitochondrial Membrane) StAR_activation->Cholesterol_transport Mediates P450scc P450scc (CYP11A1) Cholesterol_transport->P450scc Delivers substrate to Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroidogenesis Increased Steroidogenesis (Aldosterone/Corticosterone) Pregnenolone->Steroidogenesis Leads to G Experimental Workflow for Studying the Effect of this compound on Steroidogenesis Start Start Isolation Isolation of Rat Adrenal Zona Glomerulosa and Zona Fasciculata Cells Start->Isolation Culture Primary Cell Culture Isolation->Culture Treatment Treatment with This compound (various concentrations and time points) Culture->Treatment Hormone_Assay Steroid Hormone Measurement (Aldosterone, Corticosterone) - RIA or ELISA Treatment->Hormone_Assay Calcium_Imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) Treatment->Calcium_Imaging Protein_Analysis Protein Expression Analysis (StAR, P450scc) - Western Blot Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Hormone_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

References

Unraveling the Enigma: A Technical Guide to trans-EKODE-(E)-Ib-Mediated Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, has been identified as a modulator of key physiological processes, including steroidogenesis in adrenal cells and the antioxidant response in neuronal cells. A critical aspect of its mechanism of action is the induction of a rise in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides a comprehensive overview of the current understanding of this compound-mediated calcium signaling, outlines detailed experimental protocols for its investigation, and presents putative signaling pathways. Due to the limited availability of specific mechanistic data for this compound, this guide combines established knowledge with generalized experimental approaches for elucidating its precise effects on intracellular calcium dynamics.

Introduction

This compound is an epoxy-keto-octadecenoic acid that emerges from the non-enzymatic oxidation of linoleic acid, a process often associated with oxidative stress.[1] Its recognized biological activities include the stimulation of aldosterone and corticosterone synthesis in adrenal cells, an effect that is reportedly dependent on an increase in [Ca²⁺]i.[1] Furthermore, it activates the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress, in neuronal cells.[1] Despite these observations, the specific molecular mechanisms by which this compound elicits an increase in intracellular calcium remain to be fully elucidated. This guide aims to bridge this knowledge gap by providing a foundational understanding and practical methodologies for researchers investigating this signaling pathway.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data specifically detailing the dose-response relationship, kinetics, and amplitude of the [Ca²⁺]i increase induced by this compound. The primary available data point is the effective concentration range for stimulating steroidogenesis, which is reported to be 1-5 µM in adrenal cells.[1]

Table 1: Reported Biological Activity of this compound

Biological EffectCell TypeEffective ConcentrationDownstream EffectCitation
Stimulation of Aldosterone and Corticosterone SynthesisAdrenal Cells1-5 µMIncrease in Intracellular Calcium[1]
Activation of Antioxidant Response Element (ARE)Neuronal CellsNot SpecifiedInduction of Cytoprotective Genes (e.g., NQO1)

Putative Signaling Pathways

The precise signaling cascade initiated by this compound leading to a rise in [Ca²⁺]i is not yet defined. Based on general principles of intracellular calcium regulation, several potential pathways could be involved. The following diagrams illustrate hypothetical models for the mechanism of action of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum EKODE This compound GPCR GPCR EKODE->GPCR 1. Binding ROC Receptor-Operated Channel (ROC) EKODE->ROC 1a. Direct Activation? PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R 4. Binding Ca_cytosol [Ca²⁺]i ↑ ROC->Ca_cytosol 2a. Ca²⁺ Influx Downstream Downstream Cellular Responses (e.g., Steroidogenesis) Ca_cytosol->Downstream 7. Signaling Cascade Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Channel Opening Ca_ER->Ca_cytosol 6. Ca²⁺ Release

Figure 1: Hypothetical G-Protein Coupled Receptor (GPCR) mediated pathway for this compound induced calcium release.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol EKODE This compound IonChannel Ion Channel (e.g., TRP Channel) EKODE->IonChannel 1. Direct Modulation Ca_cytosol [Ca²⁺]i ↑ IonChannel->Ca_cytosol 2. Ca²⁺ Influx Downstream Downstream Cellular Responses Ca_cytosol->Downstream 3. Signaling Cascade

Figure 2: Hypothetical direct modulation of plasma membrane ion channels by this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for investigating the intracellular calcium signaling effects of this compound.

Cell Culture and Preparation
  • Cell Lines:

    • Adrenal Cells: Human adrenocortical carcinoma cell line (e.g., NCI-H295R) or primary adrenal cells.

    • Neuronal Cells: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for NCI-H295R, DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: For fluorescence microscopy, seed cells onto glass-bottom dishes or 96-well optical-bottom plates at a density that allows for individual cell imaging (e.g., 5 x 10⁴ cells/well). Allow cells to adhere and grow for 24-48 hours before experimentation.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol utilizes a ratiometric fluorescent calcium indicator, Fura-2 AM, which allows for accurate measurement of [Ca²⁺]i independent of dye concentration and cell thickness.

  • Reagent Preparation:

    • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with 20 mM HEPES, pH 7.4.

    • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO.

  • Cell Loading with Fura-2 AM:

    • Wash cells twice with Loading Buffer.

    • Incubate cells with 2-5 µM Fura-2 AM in Loading Buffer for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with Loading Buffer to remove extracellular dye.

    • Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Use a fluorescence imaging system or a plate reader capable of dual-excitation ratiometric measurements.

    • Excite Fura-2 sequentially at 340 nm and 380 nm, and collect the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Add this compound at the desired final concentration (e.g., 1-10 µM) and record the change in the fluorescence ratio over time.

    • Controls: Include a vehicle control (solvent alone) and a positive control (e.g., ATP or ionomycin) to ensure cell responsiveness.

  • Data Analysis and Calibration:

    • The ratio of the fluorescence intensities (R = F340/F380) is proportional to the [Ca²⁺]i.

    • To convert the ratio to absolute [Ca²⁺]i, perform a calibration at the end of each experiment using a calcium ionophore (e.g., 5 µM ionomycin) in the presence of a calcium-saturating solution (e.g., 2 mM CaCl₂) to obtain R_max, followed by a calcium-free solution containing a chelator (e.g., 10 mM EGTA) to obtain R_min.

    • Calculate [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2) (where K_d is the dissociation constant of Fura-2 for Ca²⁺, ~224 nM; Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-bound states).

Investigating the Source of the Calcium Increase

To determine whether the [Ca²⁺]i rise is due to influx from the extracellular space or release from intracellular stores, the following experiments can be performed.

  • Role of Extracellular Calcium:

    • Perform the calcium measurement assay as described in section 4.2, but in a calcium-free Loading Buffer (containing ~100 µM EGTA to chelate residual calcium).

    • Abolition or significant reduction of the this compound-induced [Ca²⁺]i rise in the absence of extracellular calcium would indicate a primary role for calcium influx.

  • Role of Intracellular Stores (Endoplasmic Reticulum):

    • Pre-treat cells with thapsigargin (e.g., 1 µM for 10-20 minutes), an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER calcium stores.

    • After thapsigargin treatment, stimulate the cells with this compound in a calcium-free buffer.

    • If the this compound-induced calcium signal is blocked or greatly diminished after store depletion, it suggests that the primary mechanism involves release from the ER.

Experimental and Logical Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's effect on intracellular calcium signaling.

G start Start: Hypothesis This compound increases [Ca²⁺]i dose_response 1. Dose-Response & Kinetics (Fura-2 Assay) start->dose_response source_determination 2. Source of Ca²⁺ (Ca²⁺-free buffer vs. Thapsigargin) dose_response->source_determination influx Influx from Extracellular Space source_determination->influx Yes release Release from Intracellular Stores source_determination->release Yes influx_pathway 3a. Influx Pathway (Pharmacological Inhibitors of Ca²⁺ channels) influx->influx_pathway release_pathway 3b. Release Pathway (PLC, IP3R, RyR Inhibitors) release->release_pathway downstream 4. Downstream Effects (Steroidogenesis Assay, ARE Reporter Assay) influx_pathway->downstream release_pathway->downstream conclusion Conclusion: Elucidation of Signaling Pathway downstream->conclusion

Figure 3: Logical workflow for investigating this compound-induced calcium signaling.

Conclusion

This compound is an intriguing bioactive lipid with demonstrated effects on cellular function that are linked to the modulation of intracellular calcium. While the precise mechanisms remain an active area for investigation, the experimental frameworks and hypothetical pathways presented in this guide offer a robust starting point for researchers. A thorough characterization of the this compound-induced calcium signal will not only enhance our fundamental understanding of lipid signaling but also potentially unveil new therapeutic targets for conditions involving aberrant steroidogenesis or oxidative stress. The systematic application of the outlined protocols will be instrumental in deciphering the intricate role of this compound in cellular physiology and pathophysiology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-EKODE-(E)-Ib, also known as (10E)-12,13-epoxy-9-oxo-10-octadecenoic acid isobutylamide, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is one of six major epoxy-keto-octadecenoic acid (EKODE) isomers generated during nonenzymatic autooxidation of linoleic acid.[1] This molecule has garnered significant interest due to its potent biological activities, including the activation of the antioxidant response element (ARE) in neuronal cells and the stimulation of aldosterone and corticosterone synthesis.[1] The ability to synthesize specific EKODE isomers like this compound is crucial for further investigation into their biological functions and potential therapeutic applications.[3]

This document provides a detailed protocol for the chemical synthesis of this compound, based on a reverse Wittig coupling strategy.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepReactionStarting MaterialKey Reagents/CatalystsProductYield (%)
1Acid Chloride FormationAzelaic acid monomethyl ester 1Oxalyl chloride, DMFAcid chloride 991%
2Wittig Reagent FormationAcid chloride 9Methyltriphenylphosphonium bromide, n-BuLiWittig reagent 10-
3Wittig CouplingWittig reagent 10Aldehyde 12Methyl 13-oxo-9,10-(cis/trans)-epoxy-11(E)-octadecenoate 1365%
4Demethylation and Isomer SeparationCompound 13LiOHThis compound63%
cis-EKODE-(E)-Ib4%

Experimental Protocol

The synthesis of this compound is achieved through a four-step process starting from commercially available azelaic acid monomethyl ester.

Step 1: Synthesis of Acid Chloride 9

  • To a solution of azelaic acid monomethyl ester 1 in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Remove the solvent and excess reagents under reduced pressure to yield the acid chloride 9 . The reported yield for this step is 91%.

Step 2: Formation of Wittig Reagent 10

  • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add a stoichiometric amount of n-butyllithium (n-BuLi) to generate the ylide.

  • To the resulting ylide solution, add the acid chloride 9 to form the Wittig reagent 10 .

Step 3: Wittig Coupling to form Compound 13

  • In a separate flask, prepare a solution of the appropriate aldehyde precursor 12 .

  • Add the freshly prepared Wittig reagent 10 to the solution of aldehyde 12 .

  • Allow the reaction to proceed, monitoring for the formation of the product by TLC. This Wittig-type reaction elongates the chain and results in a mixture of cis and trans isomers of methyl 13-oxo-9,10-epoxy-11(E)-octadecenoate 13 .

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain compound 13 in a 65% yield.

Step 4: Demethylation and Separation of this compound

  • Dissolve the mixture of isomers of compound 13 in a suitable solvent mixture (e.g., THF/water).

  • Add lithium hydroxide (LiOH) to the solution to carry out the demethylation of the methyl ester.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Separate the trans and cis isomers using preparative thin-layer chromatography (TLC).

  • This final step yields 63% of this compound and 4% of cis-EKODE-(E)-Ib.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Wittig Reagent Formation cluster_step3 Step 3: Wittig Coupling cluster_step4 Step 4: Demethylation & Separation A Azelaic Acid Monomethyl Ester (1) B Acid Chloride (9) A->B Oxalyl Chloride, DMF (91% Yield) C Wittig Reagent (10) B->C Methyltriphenylphosphonium bromide, n-BuLi D Methyl 13-oxo-9,10-epoxy-11(E)-octadecenoate (13) C->D Aldehyde (12) (65% Yield) E This compound D->E LiOH, Prep. TLC (63% Yield) F cis-EKODE-(E)-Ib D->F LiOH, Prep. TLC (4% Yield)

Caption: A flowchart illustrating the multi-step synthesis of this compound.

References

Application Notes and Protocols: Aldol Condensation in the Synthesis of trans-EKODE-(E)-Ib and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is involved in cellular signaling pathways related to oxidative stress and inflammation, making it a molecule of interest for drug development and biomedical research.[2][3] The synthesis of various epoxyketooctadecenoic acid (EKODE) isomers often employs key chemical reactions, including the aldol condensation, to construct the carbon skeleton.[4][5] This document provides detailed application notes and protocols focusing on the use of aldol condensation in the synthesis of EKODE isomers, with a specific focus on a protocol relevant to the synthesis of precursors for molecules structurally related to this compound.

Data Presentation

The following table summarizes the yields for key steps in the synthesis of EKODE isomers, including an aldol condensation step used in the synthesis of a precursor to trans-EKODE-(E)-IIb.

Reaction Step Product Yield (%) Reference
Aldol CondensationMethyl 9-hydroxy-11-oxooctadec-12(E)-enoate38
DehydrationMethyl 9,12-dioxo-10(E)-octadecenoate78
Demethylationtrans-EKODE-(E)-IIb31
Wittig ReactionMethyl 11-oxo-9(E),12(E)-octadecadienoate59
Epoxidation & DemethylationThis compound and cis-EKODE-(E)-Ib63 (trans), 4 (cis)

Experimental Protocols

Protocol 1: Aldol Condensation for the Synthesis of Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate (Precursor to trans-EKODE-(E)-IIb)

This protocol describes the aldol condensation between methyl 9-oxononanoate and 3-nonen-2-one to yield methyl 9-hydroxy-11-oxooctadec-12(E)-enoate, a key intermediate in the synthesis of trans-EKODE-(E)-IIb.

Materials:

  • Methyl 9-oxononanoate

  • 3-Nonen-2-one

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of 3-nonen-2-one (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium enolate.

  • Add a solution of methyl 9-oxononanoate (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure methyl 9-hydroxy-11-oxooctadec-12(E)-enoate.

Visualizations

Aldol Condensation Reaction Scheme

Aldol_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 9-oxononanoate Methyl 9-oxononanoate Aldol Product Methyl 9-hydroxy-11-oxooctadec-12(E)-enoate Methyl 9-oxononanoate->Aldol Product Electrophile 3-Nonen-2-one 3-Nonen-2-one LDA LDA in THF, -78 °C 3-Nonen-2-one->LDA Enolate Formation LDA->Aldol Product Base

Caption: Aldol condensation of methyl 9-oxononanoate and 3-nonen-2-one.

Experimental Workflow for EKODE Isomer Synthesis

EKODE_Synthesis_Workflow start Starting Materials aldol Aldol Condensation start->aldol wittig Wittig Reaction start->wittig dehydration Dehydration aldol->dehydration epoxidation Epoxidation dehydration->epoxidation wittig->epoxidation demethylation Demethylation epoxidation->demethylation purification Purification (HPLC/TLC) demethylation->purification product trans-EKODE Isomer purification->product

Caption: General experimental workflow for the synthesis of EKODE isomers.

Signaling Pathway of this compound

This compound has been shown to activate the antioxidant response element (ARE) through the NRF2 signaling pathway. This activation is dependent on the phosphatidylinositol 3-kinase (PI3K) pathway.

EKODE_Signaling_Pathway EKODE This compound PI3K PI3K EKODE->PI3K Activates NRF2 NRF2 Activation PI3K->NRF2 ARE ARE Activation NRF2->ARE Genes Cytoprotective Gene Expression (e.g., NQO1) ARE->Genes

Caption: Signaling pathway of this compound activating the NRF2-ARE pathway.

References

Application Notes and Protocols for the Purification of trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is one of several epoxy-keto-octadecenoic acid (EKODE) isomers generated during oxidative stress.[2] Notably, this compound has been shown to be a potent activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress, and is also involved in stimulating steroidogenesis through calcium signaling.[1][2] Given its significant biological activities, obtaining pure this compound is crucial for accurate in vitro and in vivo studies. This document provides detailed protocols for the purification of this compound from isomeric mixtures, primarily based on silica gel chromatography and preparative thin-layer chromatography (TLC).

Data Presentation

Table 1: Synthesis and Purification Yields of EKODE Isomers
IsomerSynthesis YieldPurification MethodReference
This compound 63% Preparative TLC ****
cis-EKODE-(E)-Ib4%Preparative TLC

Note: Yields are based on the final demethylation step in the synthetic route described by Lin et al. (2007).

Experimental Protocols

Protocol 1: Purification of this compound using Silica Gel Column Chromatography

This protocol describes a general procedure for the initial separation of EKODE isomers from a crude reaction mixture using silica gel column chromatography. This method serves as a preliminary purification step before finer separation by preparative TLC.

Materials:

  • Crude EKODE isomeric mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Organic solvents (e.g., hexane, ethyl acetate, methanol) of HPLC grade

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., a low polarity mixture like 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring a level surface.

  • Sample Loading: Dissolve the crude EKODE mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluate. The size of the fractions will depend on the column dimensions and the expected separation.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values should be pooled.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the desired isomer mixture using a rotary evaporator to obtain a partially purified product.

Protocol 2: High-Resolution Purification of this compound by Preparative Thin-Layer Chromatography (TLC)

This protocol details the fine purification of this compound from a partially purified isomeric mixture obtained from column chromatography.

Materials:

  • Partially purified EKODE mixture

  • Preparative TLC plates (silica gel 60, 20x20 cm, 250-2000 µm thickness)

  • TLC developing tank

  • Micropipette or syringe for sample application

  • UV lamp (254 nm)

  • Scraper (e.g., razor blade or spatula)

  • Elution solvent (e.g., ethyl acetate or a mixture of chloroform and methanol)

  • Glass filter funnel with a cotton or glass wool plug

  • Collection vials

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified EKODE mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Plate Application: Using a micropipette or syringe, carefully apply the concentrated sample as a thin, uniform band across the origin line of the preparative TLC plate, approximately 1-1.5 cm from the bottom edge. Avoid the edges of the plate to prevent band distortion.

  • Plate Development: Place the loaded TLC plate in a developing tank containing the appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the sample origin. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow the solvent to evaporate completely. Visualize the separated bands under a UV lamp (254 nm). The bands corresponding to different isomers should be visible.

  • Band Scraping: Carefully outline the band corresponding to this compound with a pencil. Using a clean scraper, scrape the silica gel from this band into a clean collection vial.

  • Elution: Place the collected silica gel in a filter funnel plugged with cotton or glass wool. Elute the this compound from the silica gel by washing with a polar solvent such as ethyl acetate. Collect the eluate in a clean flask.

  • Solvent Removal: Evaporate the solvent from the eluate using a rotary evaporator to yield the purified this compound.

  • Purity Assessment: Assess the purity of the final product using analytical HPLC or LC-MS.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in ARE Activation

This compound is a known activator of the Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation involves the transcription factor NRF2 and is dependent on the PI3-kinase signaling pathway.

EKODE_ARE_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates Keap1_NRF2_Complex Keap1-NRF2 Complex Akt->Keap1_NRF2_Complex Phosphorylates? Keap1 Keap1 NRF2 NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocation Keap1_NRF2_Complex->NRF2 Releases ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes Induces Transcription

Caption: ARE activation by this compound.

Experimental Workflow for Purification

The overall workflow for the purification of this compound from an isomeric mixture involves a two-step chromatographic process.

Purification_Workflow Crude_Mixture Crude Isomeric Mixture of EKODEs Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Partially_Purified Partially Purified EKODE Fractions Column_Chromatography->Partially_Purified Prep_TLC Preparative Thin-Layer Chromatography (TLC) Partially_Purified->Prep_TLC Pure_Product Pure this compound Prep_TLC->Pure_Product Analysis Purity Analysis (HPLC, LC-MS) Pure_Product->Analysis

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Detection of trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, also known as 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1] Its presence and concentration in biological systems are of increasing interest due to its roles in cellular signaling, including the activation of the antioxidant response element (ARE) and modulation of intracellular calcium levels.[1][2] Accurate and sensitive detection methods are therefore crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Analytical Methodologies

A variety of analytical techniques can be employed for the detection of lipid mediators like this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of eicosanoids and other lipid mediators due to its high sensitivity and selectivity.[3][4] It allows for the direct analysis of the analyte in complex biological samples with minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of fatty acid derivatives. However, it often requires derivatization of the analyte to increase its volatility and thermal stability.

  • High-Performance Liquid Chromatography (HPLC) with other detectors: HPLC coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for lipid analysis. While less sensitive than MS, these methods can be useful for certain applications.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a high-throughput and cost-effective method for the detection of specific analytes. However, the availability of specific antibodies for this compound may be limited, and cross-reactivity with structurally similar molecules can be a concern.

This document will focus on providing detailed protocols for the two most robust and widely used methods: LC-MS/MS and GC-MS.

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

Proper sample preparation is critical for accurate quantification and to minimize matrix effects. Solid-phase extraction is a widely used technique for the purification and concentration of eicosanoids from biological fluids and tissues.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Formic acid

  • Internal standard (e.g., a deuterated analog of this compound)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol for Plasma/Serum Samples:

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent exogenous formation of eicosanoids, add a cyclooxygenase inhibitor like indomethacin immediately after collection.

  • Internal Standard Spiking: Spike a known amount of the internal standard into the plasma/serum sample.

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient retention of the acidic analyte on the C18 stationary phase.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the acidified plasma/serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% methanol in water, and finally 10 mL of hexane to remove non-polar impurities.

  • Elution: Elute the analyte from the cartridge using 10 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Protocol for Tissue Samples:

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., PBS with 10% methanol).

  • Internal Standard Spiking and Acidification: Proceed with spiking the internal standard and acidification as described for plasma/serum samples.

  • SPE Procedure: Follow the same SPE procedure (conditioning, loading, washing, and elution) as outlined for plasma/serum samples.

B. LC-MS/MS Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of mobile phase B, gradually increase to a high percentage over several minutes to elute the analyte, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min (30% B), 1-10 min (30-95% B), 10-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ for this compound (m/z 309.2)
Product Ions (Q3) Specific fragment ions of this compound (to be determined by direct infusion of a standard)
Collision Energy Optimized for the specific precursor-to-product ion transitions
Drying Gas Temperature 300 - 350 °C
Nebulizer Gas Pressure 30 - 40 psi
Capillary Voltage 3000 - 4000 V

Data Analysis:

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

C. GC-MS Protocol

Derivatization:

Prior to GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to form a more volatile ester. A common method is the formation of a pentafluorobenzyl (PFB) ester.

Derivatization Protocol (PFB Ester Formation):

  • To the dried sample extract, add a solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) and a catalyst such as N,N-diisopropylethylamine (DIPEA) in acetonitrile.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Chromatographic Conditions:

ParameterValue
Column Capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Scan Type Selected Ion Monitoring (SIM) or full scan
Monitored Ions (SIM) Specific fragment ions of the derivatized this compound

Data Analysis:

Quantification is performed similarly to LC-MS/MS, using an internal standard and a calibration curve.

III. Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from the described analytical methods. The exact values will depend on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) Low pg/mL to low ng/mLLow ng/mL
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (%Recovery) 85-115%80-120%

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of this compound

This compound has been shown to exert its biological effects through at least two key signaling pathways: activation of the Nrf2 antioxidant response and modulation of intracellular calcium levels.

1. Nrf2 Signaling Pathway Activation:

This compound can activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like this compound can modify Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various antioxidant and cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EKODE This compound Keap1_Nrf2 Keap1-Nrf2 Complex EKODE->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome constitutive degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Figure 1. Nrf2 Signaling Pathway Activation by this compound.

2. Modulation of Intracellular Calcium:

Some lipid mediators can influence intracellular calcium ([Ca²⁺]i) levels, which is a critical second messenger in numerous cellular processes. While the direct effect of this compound on specific calcium channels or stores is an area of ongoing research, related lipid compounds have been shown to modulate calcium signaling. An increase in intracellular calcium can trigger a wide range of cellular responses, including enzyme activation, gene expression, and neurotransmitter release.

Calcium_Signaling EKODE This compound Ca_Channel Ca²⁺ Channels EKODE->Ca_Channel modulates ER Endoplasmic Reticulum (Intracellular Ca²⁺ Store) EKODE->ER modulates release Membrane Plasma Membrane Ca_increase ↑ [Ca²⁺]i Ca_Channel->Ca_increase influx ER->Ca_increase release Cell_Response Cellular Responses (e.g., Enzyme Activation, Gene Expression) Ca_increase->Cell_Response

Figure 2. Potential Modulation of Intracellular Calcium by this compound.

B. Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Derivatization Derivatization (for GC-MS) Reconstitute->Derivatization LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quant Quantification (Calibration Curve) LC_MS->Quant GC_MS->Quant Report Report Results Quant->Report

Figure 3. General Experimental Workflow for this compound Analysis.

References

Application Note: HPLC and LC-MS/MS Analysis of EKODE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1][2] These molecules are formed non-enzymatically during conditions of oxidative stress and inflammation.[1][2] EKODEs possess significant biological activity, playing roles in inflammatory processes and cellular signaling pathways.[3] Due to the presence of multiple chiral centers and double bond isomers, EKODEs exist as a complex mixture of regio- and stereoisomers. Accurate separation and quantification of these individual isomers are crucial for understanding their specific biological functions and for the development of potential diagnostic markers or therapeutic targets.

This application note provides detailed protocols for the separation and quantification of EKODE isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The yields of six prominent EKODE isomers generated from the autoxidation of linoleic acid have been quantified. The following table summarizes the percentage yield of each isomer after 18 and 48 hours of oxidation at 37°C.

EKODE IsomerYield at 18 hours (%)Yield at 48 hours (%)
cis-EKODE-(E)-Ia0.34Not specified
cis-EKODE-(E)-Ib0.34Not specified
trans-EKODE-(E)-Ia1.24Not specified
trans-EKODE-(E)-Ib1.30Not specified
trans-EKODE-(E)-IIa0.41Not specified
trans-EKODE-(E)-IIb0.47Not specified
Total EKODE Isomers 4.1 4.7

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol outlines a general procedure for the extraction of lipids, including EKODEs, from plasma samples.

Materials:

  • Plasma sample

  • Internal Standard (e.g., PGF2α-d4, 15(s)-HETE-d8)

  • 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)

  • Hexane

  • Nitrogen gas for evaporation

  • Mobile phase for reconstitution

Procedure:

  • To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard mixture.

  • Add 1.0 mL of the acetic acid/2-propanol/hexane solution and vortex briefly.

  • Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial HPLC mobile phase for analysis.

Chiral HPLC Method for Separation of EKODE Isomers (Proposed)

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Examples include columns with cellulose or amylose derivatives. A (R)-N-(3,5-dinitrobenzoyl)phenylglycine (DNBPG) covalently bonded to aminopropylsilica has also been shown to be effective for similar compounds.

  • Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A starting point could be a mixture of hexane and a polar modifier like isopropanol or ethanol. For example, Hexane:Isopropanol (99.5:0.5, v/v). The mobile phase composition should be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at 230-235 nm, as EKODEs contain an α,β-unsaturated ketone chromophore.

  • Temperature: Ambient, but can be varied (e.g., 5°C to 50°C) to improve selectivity.

LC-MS/MS Method for Quantitative Analysis

This method provides high sensitivity and selectivity for the quantification of individual EKODE isomers.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient should be optimized. A starting point could be:

    • 0-3 min: 30% B

    • 3-3.65 min: 30-90% B

    • 3.65-4.8 min: 90% B

    • 4.8-5 min: 90-30% B

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 20-40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for acidic lipids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters (example):

    • Spray Voltage: 2-3 kV (negative mode)

    • Vaporizer Temperature: 450°C

    • Capillary Temperature: 325°C

    • Sheath Gas Pressure: 40 psi

    • Auxiliary Gas Pressure: 20 psi

  • MRM Transitions: These need to be determined for each EKODE isomer and the internal standard by infusing pure standards. The precursor ion will be [M-H]⁻, and product ions will be generated by collision-induced dissociation.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC/LC-MS/MS Analysis Plasma Biological Sample (e.g., Plasma) IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid Extraction (Hexane/Isopropanol/Acetic Acid) IS->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Evaporation Evaporation of Solvent (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (Chiral or C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 1: Experimental workflow for EKODE isomer analysis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm EKODE EKODE Keap1 Keap1 EKODE->Keap1 Induce conformational change in Keap1 ROS Oxidative Stress ROS->Keap1 Induce conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Figure 2: Activation of the Nrf2 signaling pathway by EKODE.

NFkB_Pathway cluster_cytoplasm Cytoplasm EKODE EKODE IKK IKK Complex EKODE->IKK Modulates Activity Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination and Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound and Inactive Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., COX-2, iNOS)

Figure 3: Modulation of the NF-κB signaling pathway by EKODE.

Biological Relevance and Signaling Pathways

EKODEs are electrophilic molecules that can react with cellular nucleophiles, thereby modulating signaling pathways. Two key pathways affected by EKODEs are the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation, respectively.

Nrf2 Pathway Activation

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles like EKODEs can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity.

NF-κB Pathway Modulation

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. EKODEs can modulate this pathway, although the effects can be complex, potentially having both pro- and anti-inflammatory consequences depending on the cellular context and the specific isomer. There is significant crosstalk between the Nrf2 and NF-κB pathways, with activation of Nrf2 often leading to an inhibition of NF-κB signaling.

Conclusion

The analytical methods outlined in this application note provide a framework for the detailed analysis of EKODE isomers. The separation and quantification of these isomers are essential for elucidating their specific roles in health and disease. The provided protocols, combined with the understanding of their impact on key signaling pathways, will aid researchers in advancing our knowledge of lipid peroxidation and its pathological consequences.

References

Application Note: Monitoring Kinase Activity and Inhibition using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery and development, particularly in oncology. The evaluation of kinase activity and the screening of potential inhibitors are fundamental to this effort. While various methods exist for this purpose, including radiometric and fluorescence-based assays, UV-Vis spectroscopy offers a robust, continuous, and non-radioactive alternative for monitoring kinase reactions.

This application note details a widely used enzyme-coupled assay for the continuous monitoring of kinase activity using UV-Vis spectroscopy. This method allows for the real-time determination of reaction kinetics and the evaluation of kinase inhibitors.

Disclaimer: The term "EKODE (Extracellular Kinase-Oriented Drug Evaluation)" does not correspond to a standard or widely recognized methodology in the scientific literature. This document describes a general and well-established UV-Vis spectroscopic method for monitoring kinase activity.

Principle of the Assay: The Coupled-Enzyme System

The activity of many kinases can be monitored by quantifying the production of ADP, which is a direct product of the phosphotransferase reaction. A classic and effective method for this is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.[1][2] In this system, the ADP produced by the kinase of interest is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.[1][2]

The consumption of NADH can be continuously monitored by measuring the decrease in absorbance at 340 nm.[1] This decrease is directly proportional to the rate of ADP production, and therefore, to the activity of the kinase being assayed. This method provides a continuous readout of kinase activity, making it suitable for kinetic studies and inhibitor screening.

Data Presentation: Quantifying Kinase Inhibition

The following table summarizes hypothetical data from an experiment designed to evaluate the potency of a kinase inhibitor using the UV-Vis spectroscopic coupled-enzyme assay. The rate of reaction is determined by the change in absorbance at 340 nm over time.

Inhibitor Concentration (nM)Initial Rate (Absorbance change/min at 340 nm)Kinase Activity (%)
0 (No Inhibitor)-0.100100
10-0.08585
50-0.05252
100-0.02525
500-0.0055
1000-0.0011

Experimental Protocols

This section provides a detailed protocol for a generic kinase assay using the PK/LDH coupled system and a UV-Vis spectrophotometer.

Materials and Reagents:
  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • PEP (Phosphoenolpyruvate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • PK (Pyruvate kinase)

  • LDH (Lactate dehydrogenase)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Kinase inhibitor stock solution (dissolved in DMSO)

  • UV-transparent cuvettes or microplates

  • UV-Vis spectrophotometer with temperature control

Protocol:
  • Preparation of the Coupling Enzyme Mix:

    • Prepare a stock solution of the coupling enzyme mix in the kinase reaction buffer containing PEP, NADH, PK, and LDH. The final concentrations in the assay will typically be in the range of 1-5 mM for PEP, 0.2-1 mM for NADH, and an excess of PK and LDH activity (e.g., 10-20 units/mL).

  • Preparation of the Kinase Reaction Mix:

    • In a suitable tube, prepare the kinase reaction mix containing the kinase of interest and its specific peptide substrate in the kinase reaction buffer.

  • Assay Procedure:

    • Set the UV-Vis spectrophotometer to monitor absorbance at 340 nm and equilibrate the sample holder to the desired reaction temperature (e.g., 30°C or 37°C).

    • To a UV-transparent cuvette, add the coupling enzyme mix and the kinase reaction mix.

    • If testing an inhibitor, add the desired concentration of the inhibitor to the cuvette. For control experiments, add an equivalent volume of the inhibitor's solvent (e.g., DMSO).

    • Mix the contents of the cuvette gently by pipetting.

    • Place the cuvette in the spectrophotometer and initiate the reaction by adding a stock solution of ATP.

    • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • The initial rate of the reaction is the slope of the linear portion of this curve.

    • To determine the effect of an inhibitor, compare the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of the Coupled-Enzyme Assay

Coupled_Enzyme_Assay Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase PK Pyruvate Kinase (PK) ADP->PK PK->ATP Pyruvate Pyruvate PK->Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->PK LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH (Absorbs at 340 nm) NADH->LDH

Caption: Coupled-enzyme reaction for kinase activity monitoring.

Experimental Workflow

Experimental_Workflow Prep_Reagents Prepare Reagents (Buffer, Enzymes, Substrates, ATP, Inhibitor) Mix_Components Mix Assay Components in Cuvette (Enzyme Mix, Kinase Mix, Inhibitor) Prep_Reagents->Mix_Components Setup_Spectro Set up Spectrophotometer (340 nm, Temperature Control) Setup_Spectro->Mix_Components Initiate_Reaction Initiate Reaction with ATP Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Reaction->Monitor_Absorbance Analyze_Data Analyze Data (Calculate Initial Rates, Determine IC50) Monitor_Absorbance->Analyze_Data

Caption: Workflow for UV-Vis spectroscopic kinase assay.

Conclusion

The use of a coupled-enzyme system with UV-Vis spectroscopy provides a powerful, continuous, and non-radioactive method for monitoring kinase activity and evaluating inhibitors. This approach is well-suited for detailed kinetic analysis and can be adapted for high-throughput screening in drug discovery pipelines. The real-time nature of the assay allows for a more comprehensive understanding of enzyme kinetics and inhibitor mechanisms compared to endpoint assays.

References

Application Notes and Protocols for trans-EKODE-(E)-Ib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product derived from linoleic acid, is a valuable tool for in vitro and in vivo studies related to oxidative stress and cellular signaling.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

This compound has been shown to activate the antioxidant response element (ARE), leading to the induction of cytoprotective genes.[1] Additionally, it stimulates the synthesis of aldosterone and corticosterone in adrenal cells, a process mediated by an increase in intracellular calcium.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Synonyms 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid
Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
Purity >98%
Solubility (DMF) 50 mg/mL
Solubility (DMSO) 50 mg/mL
Solubility (Ethanol) 50 mg/mL
Solubility (PBS, pH 7.2) 0.5 mg/mL
Storage Temperature -20°C
Stability ≥ 1 year (at -20°C)

Experimental Protocols

Materials
  • This compound (solid or as a solution in ethanol)

  • Anhydrous Ethanol (≥99.5%)

  • Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance (if starting from solid)

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media for cell-based assays.

  • Solvent Selection: Choose an appropriate organic solvent based on experimental compatibility. Ethanol, DMF, and DMSO are all suitable options with a high solubility of 50 mg/mL.

  • Calculating the Required Volume:

    • If starting with a pre-dissolved solution (e.g., in ethanol), proceed to step 4.

    • If starting with a solid, accurately weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

    • Calculate the volume of solvent required to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution from 1 mg of solid: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 1 mg / 10 mg/mL = 0.1 mL (or 100 µL)

  • Dissolution:

    • Carefully add the calculated volume of the chosen anhydrous solvent (Ethanol, DMF, or DMSO) to the vial containing the solid this compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but avoid excessive heat to prevent degradation.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. The solution is stable for at least one year at this temperature.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the dilution of the high-concentration organic stock solution into an aqueous buffer, such as PBS, for direct application to biological systems.

  • Determine the Final Concentration: Decide on the final working concentration of this compound required for your experiment. Note that the solubility in PBS (pH 7.2) is limited to 0.5 mg/mL.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration accurately.

    • For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock solution:

      • First, dilute the 10 mg/mL stock 1:100 in the organic solvent to obtain a 100 µg/mL intermediate solution.

      • Then, dilute the 100 µg/mL intermediate solution 1:10 in PBS (pH 7.2) to achieve the final 10 µg/mL working solution.

  • Mixing: When diluting the organic stock into the aqueous buffer, add the stock solution to the buffer and mix immediately by gentle vortexing or inversion to ensure proper dispersion and prevent precipitation.

  • Use Immediately: It is best to prepare aqueous working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation over time.

Visualizations

G Experimental Workflow: this compound Stock Solution Preparation cluster_start Starting Material cluster_dissolution Dissolution cluster_storage Storage & Use start_solid Weigh Solid this compound add_solvent Add Anhydrous Solvent (Ethanol, DMF, or DMSO) start_solid->add_solvent start_solution Pre-dissolved Solution aliquot Aliquot into Single-Use Vials start_solution->aliquot vortex Vortex to Dissolve add_solvent->vortex vortex->aliquot store Store at -20°C aliquot->store dilute Prepare Working Solution in Aqueous Buffer store->dilute

Caption: Workflow for preparing this compound stock solutions.

G Signaling Pathways of this compound EKODE This compound Ca_ion ↑ Intracellular Ca²⁺ EKODE->Ca_ion ARE Antioxidant Response Element (ARE) EKODE->ARE Steroidogenesis Aldosterone & Corticosterone Synthesis Ca_ion->Steroidogenesis Cytoprotective_Genes Expression of Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes

Caption: Known signaling pathways activated by this compound.

References

Application Notes and Protocols for trans-EKODE-(E)-Ib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid.[1] It is one of six major epoxy-keto-octadecenoic acid (EKODE) isomers generated during oxidative stress.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, focusing on its known biological activities.

Physicochemical Properties

PropertyValueReference
Alternate Names 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid; 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid[1][2]
CAS Number 478931-82-7[1]
Molecular Formula C₁₈H₃₀O₄
Molecular Weight 310.4 g/mol
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml
λmax 233 nm

Applications in Cell Culture

Activation of the Antioxidant Response Element (ARE) Signaling Pathway

This compound is a known activator of the Antioxidant Response Element (ARE), a critical signaling pathway for cellular protection against oxidative stress. This activation leads to the transcription of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1). The underlying mechanism involves the Keap1-Nrf2 signaling pathway, where under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating gene transcription.

ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trans_EKODE This compound ROS Oxidative Stress trans_EKODE->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes activates transcription

Caption: Activation of the ARE pathway by this compound.

This protocol is designed to quantify the activation of the ARE pathway in response to this compound treatment using a luciferase reporter gene assay in a suitable cell line (e.g., human neuroblastoma IMR-32 cells).

Materials:

  • IMR-32 cells (or other suitable cell line)

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., β-galactosidase or Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound (dissolved in DMSO or ethanol)

  • Luciferase Assay System

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid to account for variations in transfection efficiency and cell number.

ARE_Workflow A Seed IMR-32 cells in 96-well plate B Co-transfect with ARE-luciferase and control plasmids A->B C Treat with this compound (various concentrations) and vehicle control B->C D Incubate for 24 hours C->D E Lyse cells D->E F Measure luciferase activity E->F G Normalize data and analyze F->G

Caption: Workflow for ARE-Luciferase Reporter Assay.
Stimulation of Steroidogenesis in Adrenal Cells

This compound has been shown to stimulate the synthesis of aldosterone and corticosterone in adrenal cells at concentrations of 1-5 µM. This effect is believed to be mediated by an increase in intracellular calcium.

Cell LineSteroid HormoneEffective ConcentrationReference
Rat Adrenal CellsAldosterone, Corticosterone1-5 µM

This protocol describes a method to measure the effect of this compound on steroid hormone production in the human adrenocortical carcinoma cell line H295R.

Materials:

  • H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with Cosmic Calf Serum and supplements

  • This compound (dissolved in DMSO)

  • Forskolin (as a positive control for stimulating steroidogenesis)

  • 24-well cell culture plates

  • ELISA kits for aldosterone and corticosterone/cortisol

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed H295R cells in a 24-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-stimulation (Optional but Recommended): To enhance steroid production, you may pre-stimulate the cells with a low concentration of forskolin (e.g., 10 µM) for 48 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-10 µM). Include a vehicle control (DMSO) and a positive control (forskolin).

  • Incubation: Incubate the cells for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant for hormone analysis.

  • Hormone Quantification: Measure the concentrations of aldosterone and corticosterone (or cortisol for human cells) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells in each well to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

  • Data Analysis: Normalize the hormone concentrations to the cell viability data.

Steroidogenesis_Workflow A Seed H295R cells in 24-well plate B Pre-stimulate with Forskolin (optional) A->B C Treat with this compound, vehicle, and positive control B->C D Incubate for 48 hours C->D E Collect supernatant for hormone analysis (ELISA) D->E F Assess cell viability of remaining cells D->F G Normalize hormone levels to cell viability and analyze E->G F->G

Caption: Workflow for Steroidogenesis Assay.

Potential Research Applications

While direct evidence is limited for this compound, research on related oxidized linoleic acid metabolites (OXLAMs) suggests potential applications in studying:

  • Apoptosis and Mitochondrial Dysfunction: OXLAMs have been shown to induce apoptosis and mitochondrial dysfunction in liver cells. Further studies could investigate if this compound has similar effects in various cell types, including cancer cells.

  • Neuroinflammation and Neurodegeneration: Given its activity in neuronal cells, investigating the role of this compound in neuroinflammatory processes and its potential effects on neuronal viability is a promising research avenue.

  • Fibrosis: Oxidized linoleic acid metabolites are implicated in the activation of stellate cells, a key event in liver fibrosis.

Conclusion

This compound is a valuable research tool for investigating cellular responses to lipid peroxidation and oxidative stress. The provided protocols for studying ARE activation and steroidogenesis serve as a starting point for characterizing its biological functions in various cell culture models. Further research is warranted to explore its potential roles in other cellular processes such as apoptosis and inflammation.

References

Application Notes and Protocols for In Vivo Studies Using trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib, an acronym for (E)-12,13-epoxy-9-keto-10-(trans)-octadecenoic acid, is a biologically active lipid peroxidation product derived from linoleic acid. It is generated during oxidative stress and has been implicated in inflammatory processes. As an electrophilic species, it can react with biological nucleophiles, such as cysteine and histidine residues in proteins, to form stable adducts. These adducts can serve as biomarkers for oxidative stress and inflammation. Emerging research indicates that this compound can exacerbate inflammatory conditions in vivo, making it a molecule of interest for studying the mechanisms of inflammatory diseases and for the development of novel therapeutic strategies.

These application notes provide a summary of the available data and detailed protocols for conducting in vivo studies with this compound, focusing on a murine model of colitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis in Mice

ParameterControl Group (DSS only)This compound Treated Group (DSS + EKODE)Reference
Body Weight Loss (%)~10-15%Significantly higher than control[1][2]
Disease Activity Index (DAI)IncreasedSignificantly higher than control[1]
Colon Length (cm)ShortenedSignificantly shorter than control[1][3]
Spleen Weight (mg)IncreasedSignificantly higher than control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in the Colon of Mice with DSS-Induced Colitis

CytokineControl Group (DSS only)This compound Treated Group (DSS + EKODE)Reference
TNF-αElevatedSignificantly higher than control
IL-1βElevatedSignificantly higher than control
IL-6ElevatedSignificantly higher than control
IL-10 (anti-inflammatory)ElevatedReduced compared to control

Experimental Protocols

Protocol 1: Induction of Colitis in Mice using Dextran Sulfate Sodium (DSS) and Administration of this compound

This protocol describes the induction of acute colitis in mice using DSS and the subsequent administration of this compound to study its effects on the severity of inflammation.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound

  • Vehicle for EKODE (e.g., DMSO or ethanol)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile drinking water

  • Animal balance

  • Equipment for intraperitoneal (i.p.) injections

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • DSS Administration:

    • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the batch of DSS and the specific mouse strain, so a pilot study is recommended.

    • Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days to induce acute colitis.

    • A control group of mice should receive regular sterile drinking water.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle like DMSO or ethanol.

    • On the day of administration, dilute the stock solution in sterile PBS to the desired final concentration. A low-dose regimen is recommended based on existing literature.

    • Administer this compound via intraperitoneal (i.p.) injection. The exact dosage and timing of administration should be optimized for the specific experimental question. A suggested starting point is to administer a low dose daily or on alternate days during the DSS treatment period.

    • The vehicle control group should receive i.p. injections of the vehicle solution without this compound.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • At the end of the experiment (e.g., day 8), euthanize the mice.

  • Sample Collection and Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect the colon and spleen for weight measurement.

    • Colon tissue can be processed for histological analysis (H&E staining) to assess inflammation and for measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.

Protocol 2: Generation of Polyclonal Antibodies against this compound-Cysteine Adducts

This protocol outlines the general procedure for producing polyclonal antibodies in rabbits against this compound that has been conjugated to a carrier protein.

Materials:

  • This compound

  • N-acetyl-L-cysteine methyl ester

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))

  • Conjugation reagents (e.g., EDC, NHS)

  • New Zealand White rabbits

  • Adjuvant (e.g., Freund's Complete Adjuvant (CFA) and Freund's Incomplete Adjuvant (IFA))

  • Equipment for subcutaneous injections and blood collection

Procedure:

  • Hapten-Carrier Conjugation:

    • Synthesize the this compound-cysteine adduct by reacting this compound with N-acetyl-L-cysteine methyl ester.

    • Conjugate the this compound-cysteine adduct (hapten) to a carrier protein like KLH or BSA using a suitable cross-linking agent such as EDC/NHS chemistry. This is necessary because small molecules like EKODE are not immunogenic on their own.

  • Immunization:

    • Pre-immune bleed: Collect a blood sample from the rabbits before the first immunization to serve as a negative control.

    • Primary immunization: Emulsify the EKODE-Cys-carrier protein conjugate in Freund's Complete Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

    • Booster immunizations: At 2-4 week intervals, administer booster injections of the EKODE-Cys-carrier protein conjugate emulsified in Freund's Incomplete Adjuvant (IFA).

  • Titer Monitoring:

    • Collect small blood samples (test bleeds) 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an ELISA with the EKODE-Cys-BSA conjugate as the coating antigen.

  • Antibody Purification:

    • Once a high antibody titer is achieved, perform a final bleed and collect the antiserum.

    • Purify the polyclonal antibodies from the antiserum using affinity chromatography with the EKODE-Cys-carrier protein conjugate immobilized on a column.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Promoting Colonic Inflammation

This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of inflammation. The diagram below illustrates the proposed mechanism.

EKODE_JNK_Pathway EKODE This compound Cell Intestinal Epithelial Cell / Macrophage EKODE->Cell Enters Cell Stress Cellular Stress Cell->Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms AP-1 Complex Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines Increases Transcription Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Proposed JNK signaling pathway activated by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for investigating the in vivo effects of this compound in a mouse model of DSS-induced colitis.

InVivo_Workflow Start Start: 8-10 week old C57BL/6 mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Divide into Control and Treatment Groups Acclimatization->Grouping DSS_Admin DSS Administration (2.5-3% in drinking water for 5-7 days) Grouping->DSS_Admin EKODE_Admin This compound Administration (i.p. injection) Grouping->EKODE_Admin Monitoring Daily Monitoring (Body Weight, DAI) DSS_Admin->Monitoring EKODE_Admin->Monitoring Euthanasia Euthanasia (Day 8) Monitoring->Euthanasia Analysis Sample Collection and Analysis (Colon Length, Spleen Weight, Histology, Cytokines) Euthanasia->Analysis

Caption: General workflow for DSS-induced colitis and EKODE treatment.

References

Application Notes and Protocols for Inducing Oxidative Stress in vitro using trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-EKODE-(E)-Ib is a biologically active lipid peroxidation product derived from linoleic acid. In the context of cellular biology, it is recognized as a signaling molecule that can induce a state of oxidative stress. This response is primarily mediated through the activation of the Antioxidant Response Element (ARE), a key regulatory pathway in the cellular defense against oxidative damage.[1][2] Understanding the mechanisms and protocols for utilizing this compound is crucial for research into oxidative stress-related pathologies and the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound to induce and study oxidative stress in in vitro cell culture models.

Mechanism of Action

This compound elicits a cellular oxidative stress response primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophiles like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3] This activation has been shown to be dependent on the Phosphoinositide 3-kinase (PI3K) signaling pathway.

Furthermore, this compound has been observed to stimulate the synthesis of aldosterone and corticosterone in adrenal cells, a process linked to an increase in intracellular calcium levels.

Data Presentation

The following tables summarize the quantitative data available for the in vitro application of this compound.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Biological ActivityCell TypeConcentration RangeReference
Aldosterone and Corticosterone SynthesisAdrenal cells1-5 µM
Antioxidant Response Element (ARE) ActivationNeuronal cellsNot specified
NQO1 mRNA InductionIMR-32 cells1 µM and 10 µM
NQO1 Protein InductionIMR-32 cells10 µM

Table 2: Time-Course Effects of this compound on NQO1 Expression in IMR-32 Cells

Treatment DurationAnalyteConcentrationResultReference
8 hoursNQO1 mRNA10 µM15.1-fold increase
24 hoursNQO1 Protein10 µMSignificant increase

Experimental Protocols

Herein, we provide detailed protocols for inducing oxidative stress with this compound and measuring key markers of the cellular response.

Protocol 1: Cell Treatment with this compound

1.1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF) for stock solution preparation

  • Appropriate cell culture medium and supplements

  • Cell line of interest (e.g., IMR-32 human neuroblastoma cells)

  • Sterile, tissue culture-treated plates (e.g., 6-well, 96-well)

1.2. Stock Solution Preparation:

  • This compound is soluble in DMSO, ethanol, and DMF at 50 mg/mL. Prepare a high-concentration stock solution (e.g., 10 mM) in the desired solvent.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

1.3. Cell Seeding:

  • Seed cells in the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase and reach 80-90% confluency at the time of treatment.

  • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

1.4. Treatment:

  • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the cells for the desired period (e.g., 8 hours for gene expression analysis, 24 hours for protein analysis, or shorter time points for ROS and calcium measurements).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

2.1. Materials:

  • DCFH-DA

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

2.2. Procedure:

  • Following treatment with this compound as described in Protocol 1, remove the treatment medium.

  • Wash the cells twice with pre-warmed HBSS or PBS.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS or serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS or PBS to remove excess probe.

  • Add HBSS or PBS back to the wells.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Protocol 3: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).

3.1. Materials:

  • Cell lysis buffer (e.g., RIPA buffer) containing an antioxidant like butylated hydroxytoluene (BHT)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA) or phosphoric acid

  • MDA standard for generating a standard curve

  • Spectrophotometer or microplate reader

3.2. Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer containing BHT.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant for normalization.

  • To a known amount of protein from the cell lysate, add a solution of TBA in an acidic medium.

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify the amount of MDA by comparing the absorbance to a standard curve generated with a known concentration of MDA.

Protocol 4: Analysis of Nrf2 Nuclear Translocation

4.1. Materials:

  • Nuclear and cytoplasmic extraction kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against Nrf2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

4.2. Procedure:

  • Following treatment with this compound for the desired time, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for Nrf2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction indicates translocation.

Protocol 5: Measurement of NQO1 Gene Expression (RT-qPCR)

5.1. Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers specific for NQO1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

5.2. Procedure:

  • After treating cells with this compound (e.g., for 8 hours), extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time qPCR using primers for NQO1 and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in NQO1 expression.

Mandatory Visualizations

G trans_EKODE This compound PI3K PI3K trans_EKODE->PI3K Activates Ca_channel Ca²⁺ Channel trans_EKODE->Ca_channel Activates Cell_Membrane Cell Membrane Keap1_Nrf2 Keap1-Nrf2 Complex PI3K->Keap1_Nrf2 Inhibits Nrf2 degradation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes Induces Transcription Ca_influx [Ca²⁺]i ↑ Ca_channel->Ca_influx Steroidogenesis Aldosterone/ Corticosterone Synthesis Ca_influx->Steroidogenesis Stimulates

Caption: Signaling pathway of this compound.

G start Start: Seed Cells treat Treat with This compound start->treat ros Measure ROS (e.g., DCFH-DA) treat->ros lipid Measure Lipid Peroxidation (e.g., MDA) treat->lipid nrf2 Analyze Nrf2 Nuclear Translocation treat->nrf2 gene Analyze Gene Expression (e.g., NQO1) treat->gene end End: Data Analysis ros->end lipid->end nrf2->end gene->end

Caption: Experimental workflow for studying oxidative stress.

References

Application Notes and Protocols for the Formation of trans-EKODE-(E)-Ib Protein Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation and characterization of protein adducts with trans-EKODE-(E)-Ib, a reactive lipid electrophile generated during oxidative stress. Understanding the mechanisms of adduct formation is critical for elucidating the role of lipid peroxidation in inflammatory diseases and for the development of novel therapeutics.

Introduction

trans-Epoxyketooctadecenoic acids (EKODEs) are lipid peroxidation products derived from linoleic acid. Due to their electrophilic nature, they readily react with nucleophilic residues on proteins, primarily cysteine, to form stable covalent adducts.[1][2] These "advanced lipoxidation end products" (ALEs) can alter protein structure and function, thereby impacting cellular signaling pathways associated with inflammation and oxidative stress.[1][3] Monitoring the formation of EKODE-protein adducts can serve as a valuable biomarker for tracking the progression of inflammatory diseases.[1]

Mechanism of Adduct Formation

The formation of a stable adduct between this compound and a cysteine residue proceeds via a two-step mechanism. The initial step is a rapid Michael addition of the cysteine thiol to the α,β-unsaturated ketone of the EKODE molecule. This is followed by a slower, irreversible intramolecular rearrangement involving the opening of the epoxide ring.

Experimental Protocols

Protocol 1: Formation of this compound Adduct with a Model Cysteine Compound

This protocol describes the formation of an adduct between this compound and N-acetyl-L-cysteine methyl ester, a model compound for protein-bound cysteine residues.

Materials:

  • This compound

  • N-acetyl-L-cysteine methyl ester

  • Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate

  • Sodium sulfate

  • Rotary evaporator

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in PBS buffer (pH 7.4).

  • Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by UV spectroscopy by observing the decrease in absorbance at 234 nm, which corresponds to the consumption of the α,β-unsaturated ketone system in this compound.

  • After completion, extract the reaction mixture three times with 5 mL of ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified adduct.

  • Confirm the formation of the adduct by LC-MS analysis. The expected mass-to-charge ratio (m/z) for the EKODE-cysteine adduct can be calculated and used for selected ion monitoring.

Protocol 2: Formation of this compound Adduct with Human Serum Albumin (HSA)

This protocol details the incubation of this compound with Human Serum Albumin (HSA), a common protein target for electrophilic lipids in vivo.

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4, containing 20% acetonitrile

  • Ammonium bicarbonate (AMBIC) buffer

  • Trypsin

  • High-resolution mass spectrometer (HRMS)

Procedure:

  • Prepare a 10 µM solution of HSA in PBS containing 20% acetonitrile.

  • Add this compound to the HSA solution to a final concentration of 1 mM.

  • Incubate the mixture at 37°C overnight.

  • Precipitate the modified protein and resolubilize it in AMBIC buffer.

  • Perform proteolytic digestion of the protein by adding trypsin and incubating according to the manufacturer's protocol.

  • Analyze the resulting tryptic peptides by high-resolution mass spectrometry (HRMS) to identify the sites of EKODE adduction. Data-dependent acquisition mode can be used to trigger MS/MS fragmentation of potential modified peptides.

Data Presentation

Table 1: Reaction Conditions for this compound Adduct Formation

ParameterAdduct with N-acetyl-L-cysteine methyl esterAdduct with Human Serum Albumin (HSA)
Reactants This compound, N-acetyl-L-cysteine methyl esterThis compound, Human Serum Albumin
Concentrations 0.452 M this compound, 0.484 M N-acetyl-L-cysteine methyl ester1 mM this compound, 10 µM HSA
Solvent 20% Acetonitrile in PBS, pH 7.4PBS with 20% Acetonitrile
Temperature Room Temperature37°C
Reaction Time OvernightOvernight
Analytical Method UV Spectroscopy, LC-MSHigh-Resolution Mass Spectrometry (HRMS)

Table 2: Quantitative Observations of EKODE Adduct Formation

ConditionObservationFold ChangeReference
M17 cells + 0.1 mM H₂O₂ (24h)Increased EKODE-IIb-Cys adducts100% increase
Ischemic mouse heart (15 min)Increased EKODE-Cys adducts274% increase
Ischemic mouse heart (30 min)Increased EKODE-Cys adducts517% increase
Human brain (middle-aged vs. young)Increased EKODE adducts>300% increase

Visualization of Workflows and Pathways

G Experimental Workflow for EKODE-Protein Adduct Formation cluster_synthesis Adduct Synthesis cluster_analysis Analysis EKODE This compound Incubation Incubation (37°C or RT, overnight) EKODE->Incubation Protein Protein (e.g., HSA) or Cysteine Analogue Protein->Incubation Digestion Tryptic Digestion (for protein) Incubation->Digestion If protein target LCMS LC-MS/MS Analysis Incubation->LCMS If small molecule Digestion->LCMS Data Data Analysis: Identify modified peptides and adduction sites LCMS->Data

Caption: Workflow for the formation and analysis of this compound protein adducts.

G Proposed Signaling Pathway of EKODE-Induced Inflammation OxidativeStress Oxidative Stress (e.g., in colitis, CRC) EKODE This compound Formation OxidativeStress->EKODE ProteinAdduction Protein Adduction (e.g., on Cysteine residues) EKODE->ProteinAdduction JNK JNK (c-Jun N-terminal kinase) ProteinAdduction->JNK EKODE adducts may activate JNK pJNK Phosphorylated JNK (p-JNK) JNK->pJNK Phosphorylation NFkB NF-κB Signaling pJNK->NFkB Activation Inflammation Pro-inflammatory Cytokine Gene Expression NFkB->Inflammation

Caption: EKODE-induced pro-inflammatory signaling cascade via JNK activation.

References

Application Note: Detection of EKODE-Protein Adducts by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from the non-enzymatic or enzymatic oxidation of linoleic acid.[1][2] As electrophilic species, EKODEs can react with nucleophilic residues on proteins, such as cysteine and histidine, to form covalent adducts.[1][3][4] The formation of these adducts, also known as advanced lipoxidation end products (ALEs), is associated with oxidative stress and has been implicated in the pathophysiology of various inflammatory diseases. The detection and quantification of EKODE-protein adducts can therefore serve as a valuable biomarker for oxidative stress and disease progression. This application note provides a detailed protocol for the detection of EKODE-protein adducts in biological samples using Western blot analysis.

Principle

The Western blot technique utilizes antibodies to detect specific proteins in a complex mixture. To detect EKODE-protein adducts, samples are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are then transferred to a solid-phase membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently probed with a primary antibody that specifically recognizes the EKODE-cysteine or EKODE-histidine adduct. An enzyme-conjugated secondary antibody that binds to the primary antibody is then added. Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, such as chemiluminescence or fluorescence, allowing for the visualization and quantification of the EKODE-adducted proteins.

Experimental Protocols

This section provides a detailed methodology for the detection of EKODE-protein adducts by Western blot.

Sample Preparation

Proper sample preparation is critical for the successful detection of EKODE-protein adducts.

  • Cell Culture Lysates:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • Tissue Homogenates:

    • Excise and wash the tissue in ice-cold PBS to remove any contaminating blood.

    • Homogenize the tissue in lysis buffer on ice using a mechanical homogenizer.

    • Follow steps 3-5 from the cell culture lysate protocol.

SDS-PAGE and Protein Transfer
  • Sample Loading: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil for 5-10 minutes. Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Electrophoresis: Run the gel in 1x MOPS or MES running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system. Ensure complete transfer by staining the membrane with Ponceau S.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EKODE-cysteine or EKODE-histidine adducts diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubation is typically performed for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (a common starting dilution is 1:5000 to 1:20,000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Presentation

The following table summarizes key parameters and expected outcomes for a Western blot experiment designed to detect EKODE-protein adducts.

ParameterDescriptionExpected Outcome/Considerations
Sample Type Cell lysates, tissue homogenatesProtein concentration should be determined to ensure equal loading.
Protein Load 20-30 µg per laneAdjust as needed based on the abundance of the target adducts.
Primary Antibody Anti-EKODE-Cys or Anti-EKODE-HisSpecificity is crucial. Polyclonal or monoclonal antibodies can be used.
Primary Antibody Dilution Typically 1:500 - 1:2000Optimal dilution should be determined empirically.
Secondary Antibody HRP-conjugated anti-species IgGMatch the species of the primary antibody.
Secondary Antibody Dilution Typically 1:2000 - 1:20,000Titrate for optimal signal-to-noise ratio.
Detection Method Enhanced Chemiluminescence (ECL)Provides high sensitivity.
Positive Control In vitro EKODE-modified protein (e.g., BSA)Essential for validating the antibody and protocol.
Loading Control β-actin, GAPDH, or tubulinEnsures equal protein loading across lanes for semi-quantitative analysis.

Visualization

The following diagrams illustrate the signaling pathway of EKODE formation and the experimental workflow for its detection.

EKODE_Formation_Pathway Linoleic_Acid Linoleic Acid LPO Lipid Peroxidation Linoleic_Acid->LPO Oxidative_Stress Oxidative Stress (ROS/RNS) Oxidative_Stress->LPO EKODE EKODE (Epoxyketooctadecenoic Acid) LPO->EKODE EKODE_Adduct EKODE-Protein Adduct (Advanced Lipoxidation End Product) EKODE->EKODE_Adduct Protein Protein (with Cys, His residues) Protein->EKODE_Adduct Cellular_Dysfunction Cellular Dysfunction & Disease Pathogenesis EKODE_Adduct->Cellular_Dysfunction

Caption: Formation of EKODE-protein adducts from linoleic acid under oxidative stress.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis Sample_Collection 1. Sample Collection (Cells/Tissues) Lysis 2. Lysis & Protein Extraction Sample_Collection->Lysis Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-EKODE Adduct) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Imaging 10. Imaging & Quantification Detection->Imaging

Caption: Experimental workflow for detecting EKODE-protein adducts by Western blot.

References

Troubleshooting & Optimization

Technical Support Center: Separation of EKODE Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of EKODE (12-oxo-10Z,15Z-heptadecadienoic acid) stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating EKODE stereoisomers?

A1: The main challenges in separating EKODE stereoisomers stem from their identical physical and chemical properties in an achiral environment.[1] EKODE has multiple chiral centers, leading to the existence of enantiomers and diastereomers. Key difficulties include:

  • Co-elution: Due to their structural similarity, stereoisomers often co-elute in standard chromatographic systems.

  • Low Resolution: Achieving baseline separation required for accurate quantification and isolation can be difficult and necessitates highly selective methods.

  • Method Development: Finding the optimal combination of techniques, chiral selectors, and conditions for a specific EKODE isomer can be a time-consuming process.

  • Sample Complexity: When EKODE is in a biological matrix, other lipids and endogenous compounds can interfere with the separation.

Q2: What are the most common techniques for separating EKODE stereoisomers?

A2: The most effective techniques for separating EKODE and other lipid stereoisomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic EKODE mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[2][3]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.[4]

  • Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Chiral HPLC Separation

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for a successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for oxidized fatty acids.

    • Solution: Screen a variety of CSPs with different chiral selectors to find one that provides selectivity for your EKODE isomers.

  • Possible Cause: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the interaction between the analytes and the CSP.

    • Solution:

      • Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).

      • Evaluate the effect of different alcohol modifiers.

      • For acidic compounds like EKODE, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution by suppressing ionization.

  • Possible Cause: Temperature Fluctuations. Temperature can affect the selectivity of a chiral separation.

    • Solution: Use a column oven to maintain a stable and optimized temperature. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.

Issue 2: Peak Tailing

  • Possible Cause: Secondary Interactions. Unwanted interactions between the carboxylic acid group of EKODE and active sites on the silica support of the column can cause peak tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., TFA or formic acid) to the mobile phase to suppress these interactions.

  • Possible Cause: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

Issue 3: Peak Splitting

  • Possible Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause: On-column Racemization. For some molecules, interconversion between enantiomers can occur on the column, leading to a distorted peak shape between the two enantiomer peaks.

    • Solution: Try running the separation at a lower temperature to suppress this interconversion.

Diastereomeric Salt Resolution

Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals

  • Possible Cause: Inappropriate Solvent System. The solvent is crucial as it needs to provide a significant solubility difference between the two diastereomeric salts.

    • Solution: Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures. Using a mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization.

  • Possible Cause: Insufficient Supersaturation. Crystallization requires a supersaturated solution.

    • Solution: Carefully evaporate some of the solvent to increase the concentration or gradually add an anti-solvent.

Issue 2: Low Purity of the Crystallized Diastereomer

  • Possible Cause: Small Solubility Difference. If the solubility of the two diastereomeric salts is too similar in the chosen solvent, the separation will be inefficient.

    • Solution: Screen different resolving agents and solvent systems to maximize the solubility difference.

  • Possible Cause: Formation of a Solid Solution. The undesired diastereomer may be incorporated into the crystal lattice of the desired one.

    • Solution: This is a challenging issue. Trying different resolving agents or solvent systems is the best approach. Sometimes, multiple recrystallization steps are necessary.

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of oxidized fatty acids analogous to EKODE. These values should serve as a starting point for method development for EKODE stereoisomers.

Table 1: Chiral SFC-MS/MS Parameters for Separation of Octadecanoid Stereoisomers (Analogous to EKODE)

ParameterValue
Column Lux 3 µm Amylose-1 (150 x 3.0 mm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Gradient 5% to 35% B over 10 min, hold at 35% B for 2.5 min
Flow Rate 2.0 mL/min
Column Temperature 35 °C
Back Pressure 2000 psi
Injection Volume 2 µL
LLOQ Range 0.03 - 6.00 ng/mL

Table 2: Chiral HPLC Parameters for Separation of Epoxyeicosanoid Enantiomers (Analogous to EKODE)

ParameterValue
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient

Experimental Protocols

Protocol 1: Chiral SFC-MS/MS Method for EKODE Stereoisomers

This protocol is adapted from a validated method for the separation of a wide range of octadecanoid oxylipins and is a good starting point for EKODE analysis.

  • System Preparation:

    • Equilibrate a Lux 3 µm Amylose-1 column (or similar polysaccharide-based chiral column) with the initial mobile phase conditions (5% Methanol in CO2) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the EKODE sample in a suitable organic solvent (e.g., methanol) to a final concentration appropriate for your detector's sensitivity.

  • Chromatographic Conditions:

    • Set the column temperature to 35°C and the back pressure regulator to 2000 psi.

    • Use a flow rate of 2.0 mL/min.

    • Inject 2 µL of the sample.

    • Run the gradient: 5% to 35% Methanol over 10 minutes, hold at 35% for 2.5 minutes, and then return to initial conditions for re-equilibration.

  • Detection:

    • Use a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor for the specific parent and fragment ions of EKODE.

Protocol 2: Diastereomeric Salt Resolution of EKODE

This is a general protocol that needs to be optimized for EKODE.

  • Resolving Agent and Solvent Screening:

    • In separate small-scale experiments, dissolve the racemic EKODE and a slight molar excess of various chiral resolving agents (e.g., (R)-(+)-α-methylbenzylamine, (1S,2S)-(+)-pseudoephedrine) in different solvents.

  • Formation of Diastereomeric Salts:

    • Once a promising combination of resolving agent and solvent is identified, dissolve the racemic EKODE in the chosen solvent.

    • Add one equivalent of the chiral resolving agent and stir the solution.

  • Crystallization:

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, try seeding with a small crystal or adding an anti-solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The purity of the diastereomer can be checked by chiral HPLC. If necessary, recrystallize the solid to improve purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in an appropriate solvent and treat it with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to liberate the pure EKODE enantiomer. Extract the enantiomer into an organic solvent and purify.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Workflow start_hplc Racemic EKODE Mixture csp_screening Screen Chiral Stationary Phases start_hplc->csp_screening mp_optimization Optimize Mobile Phase (Solvent Ratio, Additives) csp_screening->mp_optimization temp_optimization Optimize Temperature mp_optimization->temp_optimization analysis Inject and Analyze temp_optimization->analysis separated_enantiomers_hplc Separated Enantiomers analysis->separated_enantiomers_hplc

Caption: Workflow for Chiral HPLC Method Development.

diastereomeric_resolution start Racemic EKODE add_resolving_agent Add Chiral Resolving Agent start->add_resolving_agent form_diastereomers Formation of Diastereomeric Salts add_resolving_agent->form_diastereomers crystallization Fractional Crystallization form_diastereomers->crystallization separation Separate Crystals (Filtration) crystallization->separation liberation Liberate Enantiomer separation->liberation pure_enantiomer Pure EKODE Enantiomer liberation->pure_enantiomer

Caption: Diastereomeric Salt Resolution Workflow.

troubleshooting_logic problem Problem Poor/No Resolution cause1 Cause Inappropriate CSP problem:q->cause1 cause2 Cause Suboptimal Mobile Phase problem:q->cause2 cause3 Cause Incorrect Temperature problem:q->cause3 solution1 Solution: Screen different CSPs cause1:s1->solution1 solution2 Solution: Optimize solvent ratio and additives cause2:s2->solution2 solution3 Solution: Optimize column temperature cause3:s3->solution3

Caption: Troubleshooting Logic for Poor HPLC Resolution.

References

Technical Support Center: trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of trans-EKODE-(E)-Ib. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A: this compound is a biologically active lipid peroxidation product of linoleic acid. Its structure contains a trans carbon-carbon double bond between a keto group and an epoxy group. A primary biological activity of this compound is the activation of the Antioxidant Response Element (ARE), a key signaling pathway in the cellular defense against oxidative stress. This activation is mediated through the transcription factor Nrf2 and the PI3-kinase pathway.

Q2: What are the recommended storage conditions for this compound?

A: To ensure stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least one year. It is typically supplied as a solution in an organic solvent, such as ethanol.

Q3: In which solvents is this compound soluble?

A: this compound is soluble in a variety of organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
PBS (pH 7.2)0.5 mg/mL

Q4: How should I prepare working solutions of this compound for cell culture experiments?

A: Due to its hydrophobic nature, care must be taken when preparing aqueous working solutions to avoid precipitation. A detailed step-by-step protocol is provided in the "Experimental Protocols" section of this guide. In general, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute this stock into your pre-warmed cell culture medium with vigorous mixing. The final concentration of the organic solvent should be kept low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Compound Precipitation in Aqueous Media

Problem: I observe a precipitate or cloudiness in my cell culture medium after adding the this compound stock solution.

Possible Causes and Solutions:

CauseSolution
Low aqueous solubility Prepare a higher concentration stock solution in 100% DMSO or ethanol. When preparing the working solution, add the stock solution dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid and even dispersion.
"Salting out" effect If using a high salt concentration buffer, consider reducing the salt concentration if your experimental protocol allows.
pH of the buffer The solubility of acidic lipids can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values to find the optimal condition for both solubility and stability.
Use of a carrier protein For sensitive applications, consider complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its solubility and stability in the culture medium.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Problem: I am observing high variability in my results between experiments using this compound.

Possible Causes and Solutions:

CauseSolution
Compound degradation Ensure the compound has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from the stock solution. Visual signs of degradation in the stock solution may include a color change (yellowing). For analytical confirmation of degradation, refer to the "Compound Degradation and Analysis" section.
Inaccurate initial stock concentration After preparing the stock solution in an organic solvent, visually inspect for any undissolved particles. If necessary, gently warm the solution (to no more than 37°C) or sonicate briefly to ensure complete dissolution before making serial dilutions.
Adsorption to plasticware As a lipophilic compound, this compound may adsorb to the surface of plastic tubes and plates. Consider using low-binding microplates and tubes. Including a low, non-interfering concentration of a surfactant like Tween-80 in your buffers can also help prevent adsorption.
Cell culture variability Ensure consistency in cell passage number, confluency, and overall health. Cells at different growth stages can respond differently to stimuli.
Issue 3: Unexpected Biological Readouts or Off-Target Effects

Problem: I am observing cellular toxicity or other biological effects that are inconsistent with the known activity of this compound.

Possible Causes and Solutions:

CauseSolution
Solvent toxicity Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a solvent-only control in your experiments.
Assay interference This compound, as an electrophilic compound, has the potential to react with components of your assay, leading to artifacts. For example, in cell viability assays that rely on redox indicators (e.g., MTT, resazurin), the compound could directly reduce the indicator, leading to a false-positive signal. Validate your findings with an orthogonal assay that has a different detection principle (e.g., a membrane integrity assay like LDH release).
Activation of other signaling pathways While known to activate the Nrf2/ARE pathway, electrophilic lipids can potentially interact with other cellular nucleophiles, leading to the activation of other stress response pathways. If you suspect off-target effects, consider using pathway analysis tools (e.g., RNA-seq, proteomics) to identify other activated signaling pathways.

Compound Degradation and Analysis

This compound is a lipid peroxidation product and is susceptible to further oxidation and degradation, especially if not handled properly. The primary degradation pathway involves the opening of the epoxide ring, which can lead to the formation of diols and other oxidized species.

Analytical Detection of Degradation:

Mass spectrometry is a powerful tool to assess the integrity of your this compound sample. The expected deprotonated molecular ion [M-H]⁻ for intact this compound is at m/z 309.2. The presence of other ions may indicate degradation. For example, the formation of a diol through epoxide hydrolysis would result in a product with an m/z of 327.2 [M-H]⁻.

Expected Mass Spectrometry Fragmentation:

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture

This protocol provides a step-by-step guide for preparing a working solution of this compound in cell culture medium, minimizing the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile, low-binding microcentrifuge tube.

    • Add the required volume of high-purity, anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm that no particles are present. If needed, sonicate briefly in a water bath.

    • Aliquot the stock solution into small volumes in low-binding tubes to avoid multiple freeze-thaw cycles and store at -20°C.

  • Dilution to Working Concentration:

    • Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Calculate the volume of the stock solution needed to achieve your desired final concentration.

    • While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock solution, add 1 µL of the stock to 1 mL of medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

Here are diagrams describing key signaling pathways and experimental workflows relevant to the use of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Keap1-Nrf2 Complex Keap1 Nrf2 Akt->Keap1-Nrf2 Complex Leads to dissociation Keap1 Keap1 Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates and binds to Keap1-Nrf2 Complex:f0->Keap1 Keap1-Nrf2 Complex:f1->Nrf2 Gene Expression Increased expression of cytoprotective genes (e.g., NQO1, HO-1) ARE->Gene Expression

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

G Start Start Prepare Stock Solution Prepare high-concentration stock solution in DMSO/Ethanol Start->Prepare Stock Solution Prepare Working Solution Dilute stock into pre-warmed cell culture medium Prepare Stock Solution->Prepare Working Solution Treat Cells Add working solution to cells Prepare Working Solution->Treat Cells Incubate Incubate for desired time Treat Cells->Incubate Harvest and Analyze Harvest cells or media for downstream analysis Incubate->Harvest and Analyze End End Harvest and Analyze->End

Caption: General experimental workflow for cell-based assays with this compound.

Technical Support Center: Ensuring the Stability of trans-EKODE-(E)-Ib in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-EKODE-(E)-Ib. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Understanding the Stability of this compound

This compound is a biologically active lipid peroxidation product of linoleic acid, characterized by a chemically reactive α,β-unsaturated ketone and an epoxide ring.[1] These functional groups make the molecule susceptible to degradation under various experimental conditions, potentially leading to inconsistent results. The primary degradation pathways include hydrolysis of the epoxide ring and reaction of the α,β-unsaturated ketone system with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

A1: For maximum stability, stock solutions of this compound, typically prepared in ethanol, should be stored at -20°C or lower in a tightly sealed vial.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare small aliquots of the stock solution for single use.

Q2: What solvents are recommended for preparing working solutions of this compound?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For aqueous buffers, such as PBS (pH 7.2), the solubility is limited.[1] When preparing aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could affect cell viability or assay performance (typically <0.1-0.5%).

Q3: Can I expose solutions of this compound to light?

A3: As an α,β-unsaturated ketone, this compound may be susceptible to photodegradation.[2] It is best practice to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experimental incubations.

Q4: How does pH affect the stability of this compound?

A4: The epoxide ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a diol product. Therefore, it is crucial to maintain the pH of your solutions within a stable range, typically close to neutral (pH 7.0-7.4), unless your experimental protocol requires otherwise. If you must work outside of this range, be aware of the potential for increased degradation.

Q5: I am using this compound in cell culture experiments. What special precautions should I take?

A5: When using this compound in cell culture, several factors can influence its stability and activity:

  • Media Components: Components in the cell culture media, such as nucleophiles (e.g., amino acids, thiols like glutathione), can react with the electrophilic α,β-unsaturated ketone.

  • Serum: Proteins in fetal bovine serum (FBS) can bind to this compound or contain nucleophilic residues that can react with it.

  • Cellular Metabolism: Cells can metabolize the compound.

It is recommended to perform pilot experiments to assess the stability of this compound in your specific cell culture setup over the time course of your experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Action
Degradation of stock solution Prepare fresh stock solutions from solid compound if possible. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term storage.
Degradation in working solution Prepare working solutions fresh before each experiment. Avoid prolonged storage of dilute aqueous solutions.
Reaction with media components Consider using serum-free media for short-term experiments if compatible with your cells. Perform a time-course experiment to determine the stability of this compound in your specific media.
Incorrect dosage due to precipitation Ensure the final concentration of this compound does not exceed its solubility limit in the final working solution. Use a minimal amount of a suitable organic solvent to aid dissolution before diluting in aqueous media.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
Possible Cause Troubleshooting Action
Hydrolysis of the epoxide ring This is more likely to occur at acidic or basic pH. Check the pH of your solution. The degradation product would be a diol with a corresponding increase in polarity.
Reaction with nucleophiles If your solution contains nucleophiles (e.g., thiols, amines), adducts may form. Analyze your sample by LC-MS to identify the mass of the unknown peak, which may correspond to the mass of this compound plus the mass of the nucleophile.
Isomerization Although less common for the trans double bond, isomerization can sometimes be induced by light or heat. Protect your samples from light and excessive heat.
Oxidation While this compound is an oxidation product, further oxidation can occur. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your organic stock solutions if compatible with your downstream applications.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a hypothetical summary of expected stability under various conditions to guide experimental design.

Condition Parameter Expected Outcome Recommendation
Storage TemperatureMore stable at lower temperatures.Store stock solutions at -20°C or -80°C.
Freeze-Thaw CyclesRepeated cycles can accelerate degradation.Aliquot stock solutions into single-use vials.
pH pH < 6Increased rate of epoxide hydrolysis.Maintain pH between 7.0 and 7.4.
pH > 8Increased rate of epoxide hydrolysis.Maintain pH between 7.0 and 7.4.
Solvent Protic Solvents (e.g., water, methanol)Can participate in epoxide ring-opening.Prepare aqueous solutions fresh.
Aprotic Solvents (e.g., DMSO, DMF)Generally more stable.Use as primary solvent for stock solutions.
Additives Nucleophiles (e.g., DTT, β-mercaptoethanol)Rapid reaction with the α,β-unsaturated ketone.Avoid addition of strong nucleophiles unless part of the experimental design.
Antioxidants (e.g., BHT)Can prevent further oxidation.Consider adding to organic stock solutions for long-term storage.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Test solution (e.g., cell culture medium, buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Autosampler vials

2. Procedure:

  • Prepare the test solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution.

  • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, perform a protein precipitation or solid-phase extraction to remove interfering components. Transfer the processed sample to an autosampler vial.

  • Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same manner as the t=0 sample.

  • Analyze all samples by HPLC. A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 100% B

    • 20-25 min: 100% B

    • 25-26 min: 100% to 50% B

    • 26-30 min: 50% B

    • Flow rate: 1 mL/min

    • Detection wavelength: 233 nm (λmax for the α,β-unsaturated ketone chromophore)

  • Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

Visualizations

Potential Degradation Pathways of this compound

DegradationPathways This compound This compound Epoxide_Hydrolysis Epoxide Hydrolysis This compound->Epoxide_Hydrolysis H2O (acidic or basic) Michael_Addition Michael Addition This compound->Michael_Addition Diol_Product Diol Product Epoxide_Hydrolysis->Diol_Product Nucleophile_Adduct Nucleophile Adduct Michael_Addition->Nucleophile_Adduct Nucleophile Nucleophile (e.g., R-SH, R-NH2) Nucleophile->Michael_Addition

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Inconsistent Results

TroubleshootingWorkflow Start Inconsistent Experimental Results Check_Storage Check Storage Conditions (-20°C, protected from light) Start->Check_Storage Check_Prep Review Solution Preparation Check_Storage->Check_Prep OK Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock Not OK Assess_Stability Perform Stability Assay (e.g., HPLC time-course) Check_Prep->Assess_Stability OK Fresh_Working Prepare Fresh Working Solution Check_Prep->Fresh_Working Not OK Optimize_Conditions Optimize Experimental Conditions (e.g., media, pH) Assess_Stability->Optimize_Conditions Degradation Observed Proceed Proceed with Experiment Assess_Stability->Proceed Stable Fresh_Stock->Check_Prep Fresh_Working->Assess_Stability Optimize_Conditions->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Logical Relationship of Factors Affecting Stability

StabilityFactors Stability This compound Stability Temp Temperature Temp->Stability affects pH pH pH->Stability affects Light Light Exposure Light->Stability affects Solvent Solvent Solvent->Stability affects Nucleophiles Presence of Nucleophiles Nucleophiles->Stability decreases Antioxidants Presence of Antioxidants Antioxidants->Stability increases

Caption: Factors influencing the stability of this compound.

References

solubility issues with trans-EKODE-(E)-Ib in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trans-EKODE-(E)-Ib in Phosphate-Buffered Saline (PBS) and other aqueous solutions for in vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in PBS?

A1: The reported solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] However, achieving this concentration and maintaining it in solution, especially when diluted in cell culture media, can be challenging due to its hydrophobic nature.

Q2: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What could be the cause?

A2: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble. The abrupt change in solvent polarity causes the compound to precipitate out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the media, interactions with media components, and temperature changes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] Ethanol and DMF are also suitable solvents, with reported solubilities of 50 mg/mL.[1]

Q4: How can I minimize the risk of precipitation during my experiments?

A4: To minimize precipitation, it is recommended to use a stepwise dilution method.[2] Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically <0.5%) to avoid cytotoxicity.

Q5: Are there any alternative methods to improve the solubility of this compound in my aqueous experimental setup?

A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (e.g., PEG400, glycerol), surfactants (e.g., Tween 80), or formulating the compound in a lipid-based delivery system. The choice of method will depend on the specific requirements of your experiment and cell type.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in PBS-based solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in PBS or cell culture media - Solvent Shock: Rapid change in solvent polarity. - Concentration too high: Exceeding the solubility limit in the final aqueous solution.- Use a stepwise dilution: Create one or more intermediate dilutions in your culture medium. - Optimize final concentration: Determine the maximum soluble concentration in your specific medium through a solubility test. - Gently warm the media: Warming the media to 37°C may aid in solubilization, but be mindful of the stability of other media components.
Inconsistent experimental results - Incomplete dissolution of stock solution: Undissolved compound leads to inaccurate concentrations. - Precipitation over time: Compound falling out of solution during incubation. - Adsorption to plasticware: Hydrophobic compounds can stick to the surfaces of plates and tubes, reducing the effective concentration.- Ensure complete dissolution of stock: Vortex and, if necessary, briefly sonicate the stock solution. Visually inspect for any particulate matter. - Perform a stability check: Incubate the compound in your media for the duration of your experiment and visually or analytically check for precipitation. - Consider using low-adhesion plasticware.
Cell toxicity observed at expected non-toxic concentrations - Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO) can be toxic to cells. - Compound aggregation: Aggregates of the compound may have different biological effects than the monomeric form.- Maintain a low final solvent concentration: Typically, the final DMSO concentration should be kept below 0.5%. - Run a vehicle control: Always include a control with the same final concentration of the solvent used for the stock solution. - Filter the final working solution: Use a sterile 0.22 µm filter to remove any potential aggregates before adding to cells.

III. Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
PBS (pH 7.2)0.5 mg/mL
DMSO50 mg/mL
DMF50 mg/mL
Ethanol50 mg/mL

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₃₀O₄
Molecular Weight310.4 g/mol
logP4.85

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually confirm that no particulate matter is present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Protocol 2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to induce the transcriptional activity of Nrf2.

  • Cell Seeding: Seed HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct into a 96-well white, clear-bottom plate at a suitable density.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add the medium containing the vehicle control, a positive control, and different concentrations of this compound.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction by normalizing the relative light units (RLU) of the treated wells to the RLU of the vehicle control wells.

Protocol 3: Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.

  • Cell Seeding: Seed cells (e.g., adrenal cells) onto a 96-well black, clear-bottom plate and grow to the desired confluency.

  • Dye Loading: Wash the cells with a suitable buffer and then incubate them with Fura-2 AM in the same buffer in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove any extracellular dye.

  • Compound Addition: Add this compound at the desired concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. For Fura-2, excitation wavelengths of 340 nm and 380 nm are used, with emission measured at 510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

V. Mandatory Visualizations

cluster_solubility Solubility Troubleshooting Workflow start Start: this compound Powder stock Prepare Concentrated Stock in DMSO start->stock dilution Dilute in PBS/ Cell Culture Medium stock->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate Solution is Clear Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes stepwise Use Stepwise Dilution troubleshoot->stepwise lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Consider Co-solvents/ Surfactants troubleshoot->cosolvent stepwise->dilution lower_conc->dilution cosolvent->dilution

Caption: A workflow for troubleshooting solubility issues.

cluster_nrf2 This compound Induced Nrf2/ARE Signaling Pathway cluster_nucleus This compound Induced Nrf2/ARE Signaling Pathway EKODE This compound Keap1_Nrf2 Keap1-Nrf2 Complex EKODE->Keap1_Nrf2 Inactivates Keap1 Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Released Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (Basal State) Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: The Nrf2/ARE signaling pathway activated by this compound.

cluster_calcium This compound and Intracellular Calcium Signaling EKODE This compound Receptor Cell Surface Receptor (?) EKODE->Receptor ER Endoplasmic Reticulum (ER) Receptor->ER Signal Transduction Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i (Increased) ER->Ca_cyto Ca²⁺ Release Cellular_Response Downstream Cellular Responses (e.g., Steroidogenesis) Ca_cyto->Cellular_Response

Caption: The proposed mechanism of increased intracellular calcium by this compound.

References

Technical Support Center: Optimizing EKODE-Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EKODE-protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of Epoxyketooctadecenoic acids (EKODEs) to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of EKODE-protein conjugation?

A1: EKODE-protein conjugation primarily occurs through a two-step mechanism involving cysteine residues on the target protein. The first step is a rapid Michael addition of the nucleophilic thiol group of a cysteine to the α,β-unsaturated ketone of the EKODE molecule. This is followed by a slower, intramolecular rearrangement resulting in the opening of the epoxide ring, which forms a stable, irreversible thioether bond. This final product is known as an advanced lipoxidation end product (ALE).[1][2][3]

Q2: Which amino acid residues on a protein react with EKODE?

A2: Cysteine is the primary and most reactive target for stable EKODE conjugation.[1][2] Histidine residues can also react with EKODE via Michael addition, but these adducts are typically reversible. Lysine residues are generally considered unreactive towards EKODE under typical conjugation conditions. Therefore, the presence and accessibility of cysteine residues on your protein are critical for successful conjugation.

Q3: My protein of interest does not have any cysteine residues. Can I still conjugate it with EKODE?

A3: Direct conjugation to native proteins without cysteines is challenging due to EKODE's high selectivity. If your protein lacks accessible cysteine residues, you might consider protein engineering to introduce a cysteine at a specific site. Alternatively, if your EKODE molecule has a carboxylic acid handle (or can be modified to have one), you can use carbodiimide chemistry (e.g., with EDC and NHS) to conjugate it to lysine residues on the protein, though this is an indirect method and modifies the EKODE molecule first.

Q4: What is the Antioxidant Response Element (ARE) pathway and how does it relate to EKODE?

A4: The Antioxidant Response Element (ARE) is a segment of DNA in the promoter region of genes that protect cells from oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a primary cellular defense mechanism against such stress. EKODEs, as electrophilic lipid peroxidation products, are a form of oxidative stressor. They can modify cysteine residues on the Keap1 protein, which is an inhibitor of the Nrf2 transcription factor. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of numerous cytoprotective genes, including antioxidant enzymes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your EKODE-protein conjugation experiments.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Inaccessible Cysteine Residues The target cysteine(s) may be buried within the protein's 3D structure. Try performing the conjugation under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride) to expose the residues. Confirm residue accessibility using computational modeling if the protein structure is known.
Oxidized Cysteine Residues Cysteine residues may be oxidized to form disulfide bonds (cystine) and will not react with EKODE. Pre-treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. Remove the excess TCEP using a desalting column before adding EKODE.
Incorrect pH The thiol group of cysteine needs to be in its nucleophilic thiolate form (-S⁻) to efficiently attack the Michael acceptor. The pKa of cysteine's thiol group is ~8.3. Performing the reaction at a pH of 7.5-8.5 will increase the concentration of the reactive thiolate anion. However, very high pH can lead to side reactions or protein denaturation.
Suboptimal Molar Ratio The concentration of EKODE may be too low. Increase the molar excess of EKODE relative to the protein. A starting point is a 10- to 20-fold molar excess of EKODE. This may require optimization for your specific protein.
Hydrolysis of EKODE EKODEs can be unstable in aqueous buffers over long periods. Prepare EKODE solutions fresh and add them to the reaction mixture immediately. Minimize reaction times where possible.

Problem 2: Protein Precipitation During or After Conjugation

Possible CauseRecommended Solution
Change in Isoelectric Point (pI) Covalent modification of amino acids alters the overall charge of the protein. This can shift the pI, and if the reaction buffer pH is close to the new pI, the protein may precipitate. Determine the pI of your conjugated protein and adjust the buffer pH accordingly.
Hydrophobicity of EKODE EKODE is a lipid-derived molecule and is hydrophobic. Conjugating multiple EKODE molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation. Try reducing the molar excess of EKODE used in the reaction to achieve a lower degree of labeling. Including solubility-enhancing agents like arginine or mild non-ionic detergents in the buffer can also help.
Protein Denaturation The reaction conditions (e.g., pH, temperature, organic co-solvent) may be denaturing your protein. Confirm the stability of your protein under the planned conjugation conditions before proceeding. Perform reactions at room temperature or 4°C instead of elevated temperatures.

Problem 3: Lack of Specificity / Multiple Products

Possible CauseRecommended Solution
Reaction with Other Nucleophiles While cysteine is the preferred target, at high pH and with high concentrations of EKODE, reversible reactions with histidine may occur. If you observe heterogeneity, try lowering the reaction pH to 7.0-7.5 to favor the more nucleophilic cysteine thiolate over other residues.
Side Reactions of α,β-Unsaturated Carbonyl α,β-unsaturated carbonyls can potentially undergo other reactions. Ensure your buffers are free from extraneous nucleophiles (e.g., Tris buffer contains a primary amine). Use phosphate or HEPES buffers.
Incomplete Epoxide Ring Opening The initial Michael adduct may be stable enough to be detected, leading to a heterogeneous product mixture. The epoxide ring opening is the slower step. Ensure sufficient reaction time (e.g., 4-24 hours) to allow for the complete rearrangement to the stable ALE.

Data Presentation: Optimizing Reaction Parameters

The optimal conditions for EKODE-protein conjugation depend on the specific protein and desired degree of labeling. The following table summarizes key parameters and recommended starting ranges for optimization.

ParameterRecommended RangeRationale & Considerations
pH 7.5 - 8.5Balances the need for deprotonated, nucleophilic cysteine thiolates (pKa ~8.3) with protein stability and minimizing side reactions at higher pH.
Temperature 4°C - 25°C (Room Temp)Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature is often sufficient for efficient conjugation within a few hours.
Molar Ratio (EKODE:Protein) 5:1 to 50:1A higher molar excess of EKODE drives the reaction towards higher degrees of labeling. Start with a 10:1 or 20:1 ratio and optimize based on results.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can increase reaction efficiency but may also promote aggregation. Ensure the protein remains soluble.
Reaction Time 2 - 24 hoursThe initial Michael addition is rapid, but the subsequent epoxide ring-opening is slower. Longer reaction times may be needed for complete conversion to the stable ALE. Monitor reaction progress over time.
Buffer Composition Phosphate Buffered Saline (PBS) or HEPESUse non-nucleophilic buffers. Avoid buffers containing primary amines like Tris, as they can compete with the protein for reaction with EKODE.
Co-solvent <10% DMSO or DMFEKODE is often dissolved in a water-miscible organic solvent. Keep the final concentration of the organic solvent low to prevent protein denaturation.

Experimental Protocols

Protocol 1: Direct Conjugation of EKODE to a Cysteine-Containing Protein

This protocol describes the direct labeling of a protein via Michael addition to its cysteine residues.

Materials:

  • Cysteine-containing protein (1-10 mg/mL in PBS)

  • EKODE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • (Optional) TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Desalting columns

Procedure:

  • (Optional) Protein Reduction: If the protein contains disulfide bonds, dissolve it in the Reaction Buffer containing a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Prepare EKODE Stock Solution: Immediately before use, dissolve EKODE in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Initiate Conjugation: Add the desired molar excess of the EKODE stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v). Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours. The optimal time should be determined empirically. Incubation can be done at room temperature or 4°C, protected from light.

  • Purification: Remove excess, unreacted EKODE by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a slight shift in molecular weight), UV-Vis spectroscopy (if EKODE has a chromophore), and mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Quantification of EKODE Conjugation via Thiol Depletion Assay

This protocol allows for the quantification of conjugated EKODE molecules by measuring the number of free cysteine thiols remaining after the reaction using Ellman's Reagent (DTNB).

Materials:

  • EKODE-conjugated protein sample

  • Unconjugated (control) protein sample

  • Ellman's Reagent (DTNB) solution

  • Cysteine-HCl for standard curve

  • Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

  • 96-well microplate and plate reader

Procedure:

  • Prepare Standard Curve: Prepare a series of cysteine standards (e.g., 0 to 100 µM) in the Assay Buffer.

  • Prepare Samples: Dilute both the conjugated and unconjugated protein samples to the same concentration (e.g., 0.1-0.5 mg/mL) in the Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of each standard and sample in triplicate.

  • Add Ellman's Reagent: Add 200 µL of the DTNB solution to each well.

  • Incubate: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.

  • Calculate Results:

    • Subtract the blank (buffer only) absorbance from all readings.

    • Plot the standard curve of absorbance vs. cysteine concentration.

    • Determine the concentration of free thiols in both the conjugated and unconjugated protein samples using the standard curve.

    • The degree of labeling (moles of EKODE per mole of protein) can be calculated from the difference in free thiol concentration between the unconjugated and conjugated samples.

Visualizations

EKODE_Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein Cys-Containing Protein Mix Combine Protein, EKODE, and Buffer Protein->Mix EKODE EKODE in DMSO EKODE->Mix Buffer Reaction Buffer (pH 7.5-8.5) Buffer->Mix Incubate Incubate (2-24h, 4-25°C) Mix->Incubate Purify Remove Excess EKODE (Desalting/Dialysis) Incubate->Purify Analyze Characterize Conjugate (MS, SDS-PAGE) Purify->Analyze FinalProduct Purified EKODE-Protein Conjugate Analyze->FinalProduct

Michael_Addition_Epoxide_Opening EKODE EKODE (α,β-Unsaturated Epoxyketone) MichaelAdduct Michael Adduct (Intermediate) EKODE->MichaelAdduct Step 1: Michael Addition (Fast) ProteinCys Protein-SH (Cysteine Thiolate) ProteinCys->MichaelAdduct ALE Stable ALE Conjugate (Thioether Bond) MichaelAdduct->ALE Step 2: Intramolecular Epoxide Ring Opening (Slow)

Keap1_Nrf2_ARE_Pathway Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation Keap1 Keap1 sMaf sMaf

References

Technical Support Center: Troubleshooting Low Signal in EKODE Adduct Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low signal during the detection of 15-keto-13-(E)-oxooctadecenoic acid (EKODE) adducts.

Frequently Asked Questions (FAQs)

Q1: What are EKODE adducts and why is their detection important?

EKODE is a lipid peroxidation product that can form covalent adducts with nucleophilic sites on macromolecules, particularly cysteine residues in proteins. These adducts serve as important biomarkers for oxidative stress and have been implicated in the pathology of various diseases, including neurodegenerative conditions and aging.[1][2] Accurate detection is crucial for understanding disease mechanisms and for the development of therapeutic interventions.

Q2: What are the primary methods for detecting EKODE adducts?

The two main approaches for detecting EKODE adducts are:

  • Immunochemical Methods: Techniques like Western blotting using specific antibodies against EKODE-cysteine adducts can provide sensitive detection in cell lysates and tissue homogenates.[1]

  • Mass Spectrometry (MS)-based Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of specific EKODE adducts. This approach offers high specificity and the ability to characterize the precise molecular structure of the adducts.

Q3: I am not seeing any signal for my EKODE adducts in my LC-MS/MS analysis. What are the most likely causes?

A complete loss of signal can be frustrating. The issue can generally be traced back to one of three areas: sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. A systematic approach, starting from the sample preparation, is the most effective way to diagnose the problem.

Q4: How can I differentiate between a true low-level signal and background noise?

Distinguishing a genuine signal from background noise is critical, especially when dealing with low-abundance adducts. Here are some strategies:

  • Blank Injections: Regularly analyze blank samples (matrix without the analyte) to identify background ions and their retention times.

  • Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard will co-elute with the analyte of interest and can help confirm the identity of the peak.

  • Signal-to-Noise Ratio (S/N): A commonly accepted threshold for a real peak is an S/N ratio of at least 3:1.

Troubleshooting Guides

Issue 1: Low or No Signal in Mass Spectrometry

A common challenge in EKODE adduct detection is a low signal-to-noise ratio. This can stem from issues in sample preparation, chromatography, or the mass spectrometer settings.

Troubleshooting Workflow for Low MS Signal

Low_MS_Signal_Troubleshooting start Low or No MS Signal Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep analyte_degradation Analyte Degradation? sample_prep->analyte_degradation Yes incomplete_extraction Incomplete Extraction? sample_prep->incomplete_extraction No solution Signal Restored analyte_degradation->solution Keep samples cold, minimize prep time sample_loss Sample Loss during Cleanup? incomplete_extraction->sample_loss No incomplete_extraction->solution Optimize extraction protocol lc_system Step 2: Check LC System sample_loss->lc_system No sample_loss->solution Validate cleanup steps mobile_phase Mobile Phase Issues? lc_system->mobile_phase Yes column_performance Poor Column Performance? lc_system->column_performance No mobile_phase->solution Prepare fresh mobile phase, degas injection_issue Injection Problem? column_performance->injection_issue No column_performance->solution Flush or replace column ms_settings Step 3: Optimize MS Parameters injection_issue->ms_settings No injection_issue->solution Check syringe/loop for air bubbles ionization Inefficient Ionization? ms_settings->ionization Yes adduct_formation Incorrect Adduct Ion Monitored? ms_settings->adduct_formation No ionization->solution Optimize source parameters (e.g., voltage, temperature) detector_sensitivity Low Detector Sensitivity? adduct_formation->detector_sensitivity No adduct_formation->solution Verify expected adducts (e.g., [M+H]+, [M+Na]+) detector_sensitivity->solution No, consult instrument specialist detector_sensitivity->solution Check detector settings and for contamination

Caption: A logical workflow for troubleshooting low MS signal.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Analyte Degradation Keep samples on ice or at 4°C during preparation. Minimize the time between sample collection and analysis.Increased peak area for the target analyte.
Inefficient Extraction Optimize the extraction protocol. Ensure the chosen solvent is appropriate for EKODE adducts. Consider solid-phase extraction (SPE) for enrichment.Higher recovery of the adducts from the sample matrix.
Sample Loss During Cleanup Validate each step of the sample cleanup process. Use a C18 SPE cartridge to enrich for hydrophobic adducts and remove salts.Improved signal intensity and reduced background noise.
Contaminated Mobile Phase Use HPLC-grade solvents and prepare fresh mobile phase daily. Filter and degas the mobile phase before use.A stable and low-noise baseline.
Poor Column Performance Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.Improved peak shape and resolution.
Incorrect Adduct Ion Monitored EKODE adducts can form various adduct ions in the mass spectrometer (e.g., [M+H]+, [M+Na]+, [M+K]+). Ensure you are monitoring for the correct m/z values.Detection of the analyte signal at the expected retention time.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow, and temperature, to maximize the signal for your specific adducts.Increased signal intensity for the target analyte.
Matrix Effects The sample matrix can suppress the ionization of the target analyte. Dilute the sample or improve the sample cleanup to reduce matrix effects. The use of a stable isotope-labeled internal standard can help to compensate for these effects.More consistent and reproducible signal intensity across samples.
Issue 2: Poor Immunodetection Signal on Western Blots

Low or no signal on a Western blot for EKODE adducts can be due to a variety of factors related to sample preparation, antibody quality, and blotting procedure.

Troubleshooting Workflow for Poor Immunodetection Signal

Low_WB_Signal_Troubleshooting start Low or No Western Blot Signal sample_prep Step 1: Check Sample Preparation & Loading start->sample_prep low_adduct_level Low Adduct Abundance? sample_prep->low_adduct_level Yes protein_degradation Protein Degradation? sample_prep->protein_degradation No solution Signal Improved low_adduct_level->solution Induce oxidative stress (e.g., H2O2 treatment) for a positive control loading_issue Insufficient Protein Loaded? protein_degradation->loading_issue No protein_degradation->solution Use fresh samples and protease inhibitors antibody_issues Step 2: Evaluate Antibodies loading_issue->antibody_issues No loading_issue->solution Increase protein amount, verify with Ponceau S stain primary_ab Primary Antibody Problem? antibody_issues->primary_ab Yes secondary_ab Secondary Antibody Problem? antibody_issues->secondary_ab No primary_ab->solution Optimize antibody concentration, check storage blotting_protocol Step 3: Review Blotting & Detection Protocol secondary_ab->blotting_protocol No secondary_ab->solution Use a fresh aliquot, ensure compatibility transfer_issue Inefficient Transfer? blotting_protocol->transfer_issue Yes blocking_issue Over-blocking? blotting_protocol->blocking_issue No transfer_issue->solution Verify transfer with a loading control detection_reagent Detection Reagent Issue? blocking_issue->detection_reagent No blocking_issue->solution Reduce blocking time or concentration detection_reagent->solution No, consult literature for further optimization detection_reagent->solution Use fresh detection reagents

Caption: A systematic approach to troubleshooting low Western blot signal.

Potential Causes and Solutions

Potential Cause Recommended Action Expected Outcome
Low Adduct Abundance For a positive control, treat cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂), to increase the levels of EKODE adducts.A clear band should be visible in the positive control lane.
Inefficient Protein Transfer After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that proteins have transferred efficiently from the gel to the membrane. Also, confirm the transfer of a loading control protein like β-actin.Visible protein bands on the membrane.
Primary Antibody Issues The concentration of the anti-EKODE-Cys antibody may need optimization. Perform a titration to find the optimal dilution. Ensure the antibody has been stored correctly and has not expired.A stronger signal with reduced background.
Insufficient Blocking Inadequate blocking can lead to high background noise, which can obscure a weak signal. Use a standard blocking agent like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour.A cleaner blot with a better signal-to-noise ratio.
Inactive Secondary Antibody or Substrate Ensure the secondary antibody is compatible with the primary antibody and is not expired. Use fresh chemiluminescent substrate as it can lose activity over time.A visible signal upon exposure.

Experimental Protocols

Protocol 1: Detection of EKODE-Cysteine Adducts by Western Blot

This protocol is adapted from immunochemical methods used to detect EKODE adducts in cell lysates.

  • Sample Preparation:

    • Treat cells with an inducing agent (e.g., 0.1-0.5 mM H₂O₂) for 24 hours to generate a positive control.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-EKODE IIb-Cys) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • For a loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of EKODE Adducts

This protocol provides a general workflow for the preparation of protein samples for the analysis of EKODE-modified peptides.

  • Protein Extraction and Digestion:

    • Isolate proteins from cells or tissues using a suitable lysis buffer.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Condition the cartridge with methanol and then with 0.1% formic acid in water.

    • Load the peptide digest onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Dry the eluate and reconstitute it in a small volume of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS/MS system.

    • Separate peptides using a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Presentation

Table 1: Common Adduct Ions in ESI-MS

When analyzing EKODE adducts, it is crucial to monitor for several potential adduct ions in your mass spectrometer. The table below lists common adducts observed in positive ion mode electrospray ionization (ESI).

AdductMass Shift (Da)Notes
[M+H]⁺+1.0073The protonated molecule, often the most abundant ion.
[M+Na]⁺+22.9892A common adduct, especially if there are traces of sodium salts in the sample or mobile phase.
[M+K]⁺+38.9632Another common alkali metal adduct.
[M+NH₄]⁺+18.0338Frequently observed when using ammonium-based buffers (e.g., ammonium formate or acetate).
[M-H₂O+H]⁺-17.0033Neutral loss of water, can occur with certain molecules.

Note: M represents the neutral mass of the EKODE-adducted peptide.

References

Navigating the Synthesis of EKODE: A Technical Support Guide for Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working on the synthesis of Epoxyketooctadecenoic Acid (EKODE), a critical bioactive lipid, now have access to a comprehensive technical support guide designed to troubleshoot and minimize the formation of unwanted side products. This guide provides detailed experimental protocols, quantitative data on reaction optimization, and visual aids to clarify complex reaction pathways, ensuring higher yields and purity of the target EKODE isomers.

EKODE synthesis, a multi-step process often involving Wittig reactions, aldol condensations, and epoxidation, can be prone to several side reactions that complicate purification and reduce overall efficiency. This technical support center addresses these challenges head-on with a question-and-answer format, offering practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: During the aldol condensation step of my EKODE synthesis, I'm observing a complex mixture of products and low yield of the desired enone. What are the likely side reactions and how can I mitigate them?

A: A complex product mixture in a crossed aldol condensation is a common issue, especially when both the aldehyde and ketone possess α-hydrogens, making them capable of self-condensation. This leads to a statistical mixture of up to four different products, significantly lowering the yield of the desired cross-condensation product.

Troubleshooting Strategies:

  • Employ a Non-enolizable Aldehyde: To prevent self-condensation of the aldehyde, utilize an aromatic aldehyde which lacks α-hydrogens. This strategy, known as the Claisen-Schmidt condensation, directs the reaction towards the desired cross-product.[1][2][3][4][5]

  • Pre-form the Enolate: For reactions involving two enolizable carbonyls, pre-forming the enolate of the desired nucleophile (typically the ketone in EKODE synthesis) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the electrophilic aldehyde can improve selectivity.

  • Control Reaction Temperature: Aldol additions are often reversible and thermodynamically controlled. Running the reaction at lower temperatures can favor the initial addition product and minimize side reactions. Subsequent dehydration to the enone can be promoted by heating.

Q2: My Wittig reaction is producing a mixture of E/Z isomers of the alkene, making purification difficult. How can I improve the stereoselectivity for the desired isomer?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide. Unstabilized ylides (with alkyl substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.

Troubleshooting Strategies:

  • Ylide Selection: Carefully choose the ylide to favor the desired isomer. For many bioactive lipids, the (Z)-alkene is desired, necessitating the use of an unstabilized ylide.

  • Base and Solvent Choice: The choice of base and solvent can influence the E/Z ratio. For unstabilized ylides, using salt-free conditions (e.g., using sodium amide or sodium hexamethyldisilazide as a base instead of n-butyllithium) can enhance (Z)-selectivity by minimizing stabilization of the betaine intermediate.

  • Schlosser Modification: If the (E)-alkene is the desired product from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonation of the betaine intermediate with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.

Q3: During the epoxidation of the enone precursor, I am observing low yields and the formation of diol byproducts. What is causing this and how can I prevent it?

A: The primary side reaction during the epoxidation of enones, especially those derived from fatty acids, is the acid-catalyzed opening of the newly formed oxirane ring. This can be initiated by the acidic catalyst used or by peroxy acids formed in situ, leading to the formation of diols and other oligomeric products.

Troubleshooting Strategies:

  • Catalyst Choice: Employing heterogeneous acid catalysts, such as acidic ion-exchange resins, can reduce the incidence of oxirane ring opening compared to homogeneous acids like sulfuric acid.

  • pH Control: In epoxidations using hydrogen peroxide, maintaining alkaline conditions can suppress acid-catalyzed ring opening. The synthesis of some EKODE isomers utilizes alkaline H2O2 for this reason.

  • Temperature Management: Higher reaction temperatures can promote the rate of side reactions. Maintaining the optimal temperature for epoxidation while minimizing the temperature for side reactions is crucial.

Quantitative Data on Reaction Optimization

To assist researchers in optimizing their synthetic routes, the following tables summarize key quantitative data on reaction conditions and their impact on product yield and purity.

Table 1: Effect of Catalyst on Epoxidation of Unsaturated Fatty Acids

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity to Epoxide (%)
Sulfuric Acid6089575
Amberlite IR-1207089288

This table illustrates the improved selectivity towards the desired epoxide when a heterogeneous catalyst is used, minimizing ring-opening side reactions.

Table 2: Influence of Ylide Stability on Wittig Reaction Stereoselectivity

Ylide TypeSubstituent on Ylide CarbonPredominant Alkene IsomerTypical E/Z Ratio
UnstabilizedAlkylZ>95:5
Semi-stabilizedPhenylMixture~50:50
StabilizedEster, KetoneE>95:5

This table provides a guideline for selecting the appropriate Wittig reagent to achieve the desired alkene geometry.

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

  • Dissolve the ketone (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1.0-1.2 eq.) to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (2.0 eq.) while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Reaction with an Unstabilized Ylide

  • Suspend the phosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Cool the reaction back to -78 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude alkene by flash column chromatography.

Protocol 3: Epoxidation of an Enone with Alkaline Hydrogen Peroxide

  • Dissolve the enone (1.0 eq.) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (3.0 eq.) followed by a 1M aqueous solution of NaOH (1.5 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the epoxide by column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

To further aid in understanding the chemical transformations and troubleshooting logic, the following diagrams have been generated.

Aldol_Side_Reactions cluster_reactants Reactants cluster_products Potential Products Ketone Ketone (with α-H) Desired_Product Desired Cross-Aldol Product Ketone->Desired_Product Acts as nucleophile Ketone_Self Ketone Self-Condensation Ketone->Ketone_Self Self-condensation Other_Cross Other Cross-Product Ketone->Other_Cross Acts as electrophile Aldehyde Aldehyde (with α-H) Aldehyde->Desired_Product Acts as electrophile Aldehyde_Self Aldehyde Self-Condensation Aldehyde->Aldehyde_Self Self-condensation Aldehyde->Other_Cross Acts as nucleophile

Aldol Condensation Product Distribution

Wittig_Stereoselectivity Ylide Phosphonium Ylide Unstabilized Unstabilized Ylide (e.g., R=Alkyl) Ylide->Unstabilized Less stable Stabilized Stabilized Ylide (e.g., R=EWG) Ylide->Stabilized More stable Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene Favored pathway E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene Favored pathway

Control of Stereoselectivity in Wittig Reaction

Epoxidation_Side_Reaction Enone Enone Precursor Epoxidation Epoxidation (e.g., H2O2, base) Enone->Epoxidation Epoxide Desired Epoxide Epoxidation->Epoxide Ring_Opening Oxirane Ring Opening Epoxide->Ring_Opening Acid_Catalyst Acidic Conditions (catalyst or byproduct) Acid_Catalyst->Ring_Opening Diol Diol Byproduct Ring_Opening->Diol

Epoxidation and Ring-Opening Side Reaction

References

Technical Support Center: trans-EKODE-(E)-Ib in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-EKODE-(E)-Ib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you avoid variability and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a biologically active lipid peroxidation product of linoleic acid.[1][2] Its primary known biological activities include the activation of the Antioxidant Response Element (ARE) signaling pathway and the stimulation of aldosterone and corticosterone synthesis in adrenal cells.[1]

Q2: What is the mechanism of action for ARE activation by this compound?

A2: this compound activates the ARE pathway, which is a key regulator of cytoprotective gene expression in response to oxidative stress.[1] This activation is mediated through the transcription factor Nrf2. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like this compound are thought to react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate their transcription.[3]

Q3: How should I store and handle this compound?

A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol. It should be stored at -20°C. Due to its lipid nature, it is prone to oxidation and degradation, especially in aqueous solutions and when exposed to air for prolonged periods. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as DMF (50 mg/ml), DMSO (50 mg/ml), and ethanol (50 mg/ml). Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower (0.5 mg/ml).

Troubleshooting Guides

Variability in biological assays using lipid compounds like this compound can arise from several factors. Below are troubleshooting guides for common issues.

General Handling and Preparation
Problem Possible Cause Recommended Solution
Inconsistent or no biological activity Degradation of this compoundAliquot the stock solution upon receipt to minimize freeze-thaw cycles. Prepare fresh working dilutions from the stock for each experiment. Protect from light and air exposure.
Precipitation of the compound in aqueous mediaPrepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO or ethanol). When preparing working solutions in aqueous buffers or cell culture media, add the stock solution dropwise while vortexing to ensure proper mixing. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
High background signal in assays Contamination of reagents or plasticwareUse high-purity solvents and reagents. Ensure all labware is thoroughly clean and free of contaminants that could interfere with the assay.
Solvent effectsInclude a vehicle control in all experiments (the same concentration of the solvent used to dissolve this compound) to account for any non-specific effects of the solvent.
Cell-Based Assays (e.g., ARE Reporter Assays)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer.
Inconsistent compound deliveryWhen adding the compound to wells, ensure it is mixed thoroughly but gently into the media to avoid concentration gradients.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Low signal-to-noise ratio in reporter assays Low transfection efficiency (for transient assays)Optimize the transfection protocol for the specific cell line being used, including the DNA-to-transfection reagent ratio.
Weak promoter activity in the reporter constructUse a reporter construct with a strong minimal promoter and multiple copies of the ARE consensus sequence.
Inappropriate cell densityOptimize cell seeding density to ensure cells are in a healthy, responsive state during the experiment.
Cell toxicity observed High concentration of this compoundPerform a dose-response experiment to determine the optimal, non-toxic concentration range.
High concentration of organic solventEnsure the final concentration of the vehicle (e.g., DMSO, ethanol) is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Antioxidant Response Element (ARE) Reporter Gene Assay

This protocol describes a method to measure the activation of the ARE pathway in response to this compound using a luciferase reporter gene assay.

1. Cell Culture and Transfection:

  • Plate a suitable cell line (e.g., human neuroblastoma IMR-32 cells) in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.

  • Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Follow the manufacturer's instructions for the transfection reagent.

  • Incubate for 24 hours to allow for plasmid expression.

2. Compound Treatment:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 µM to 20 µM. Include a vehicle control (ethanol only).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.

  • Incubate the cells for an appropriate time (e.g., 24-48 hours) to allow for induction of the reporter gene.

3. Luciferase Assay:

  • After incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of the treated samples by the normalized luciferase activity of the vehicle control.

Aldosterone and Corticosterone Secretion Assay

This protocol outlines a method to measure the stimulation of aldosterone and corticosterone secretion from adrenal cells by this compound.

1. Cell Culture:

  • Use a suitable adrenal cell line (e.g., rat adrenal cells).

  • Plate the cells in a 24-well plate and grow to near confluency.

2. Compound Treatment:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare dilutions of this compound in serum-free cell culture medium. A suggested concentration range is 1-5 µM. Include a vehicle control.

  • Wash the cells with serum-free medium and then add the medium containing this compound or vehicle.

  • Incubate for a suitable period (e.g., 2-4 hours).

3. Sample Collection:

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

4. Quantification by ELISA:

  • Measure the concentration of aldosterone and corticosterone in the supernatant using commercially available ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.

5. Data Analysis:

  • Generate a standard curve using the standards provided in the ELISA kit.

  • Determine the concentration of aldosterone and corticosterone in the samples from the standard curve.

  • Express the results as pg/ml or ng/ml of the secreted hormone.

Visualizations

Below are diagrams created using Graphviz to illustrate key pathways and workflows.

ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination EKODE This compound EKODE->Keap1 Modification ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Transcription

Caption: ARE signaling pathway activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in Ethanol) C Prepare Working Dilutions in Cell Culture Medium A->C B Culture Cells (e.g., IMR-32 or Adrenal Cells) D Treat Cells with This compound or Vehicle B->D C->D E Incubate for Specified Duration D->E F Perform Assay (Luciferase or ELISA) E->F G Measure Signal (Luminescence or Absorbance) F->G H Analyze and Interpret Results G->H

Caption: General experimental workflow for cell-based assays.

References

Technical Support Center: Synthetic trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic trans-EKODE-(E)-Ib. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is synthetic this compound?

This compound, or (E)-9-oxo-11-((2S,3S)-3-pentyloxiran-2-yl)undec-10-enoic acid, is a biologically active lipid peroxidation product derived from linoleic acid.[1][2] It is an epoxyketo-octadecenoic acid that plays a role in cellular signaling and oxidative stress responses.[1] Synthetic versions are crucial for in vitro and in vivo studies to ensure a pure and well-characterized compound.

2. What are the recommended storage conditions for synthetic this compound?

To ensure stability and prevent degradation, synthetic this compound should be stored at -20°C.[3] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the unsaturated lipid.

3. What solvents are suitable for dissolving synthetic this compound?

This compound is soluble in a variety of organic solvents. The following table summarizes its solubility:[1]

SolventSolubility
Dimethylformamide (DMF)50 mg/mL
Dimethyl sulfoxide (DMSO)50 mg/mL
Ethanol50 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)0.5 mg/mL

4. What level of purity should I expect for synthetic this compound?

Commercially available synthetic this compound typically has a purity of greater than 98%. High purity is critical to minimize the interference of contaminants in biological assays.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the quality control analysis of synthetic this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis

Problem: My HPLC chromatogram shows multiple peaks when I expect a single peak for this compound.

  • Possible Cause 1: Presence of Isomers. The synthesis of this compound can sometimes result in the formation of other EKODE isomers, such as cis-EKODE-(E)-Ib.

    • Suggested Solution: Optimize the purification protocol, potentially using a different stationary phase or a modified gradient elution to improve the separation of isomers. Refer to literature for established HPLC methods for separating EKODE isomers.

  • Possible Cause 2: Degradation of the sample. Epoxyketo fatty acids can be sensitive to acidic conditions and prolonged exposure to air, leading to degradation products.

    • Suggested Solution: Ensure proper storage of the sample at -20°C and minimize exposure to acidic conditions during sample preparation. Prepare fresh solutions for analysis and use a buffered mobile phase if necessary.

  • Possible Cause 3: Contamination. The sample may be contaminated with impurities from solvents, glassware, or the synthesis process.

    • Suggested Solution: Use high-purity solvents and thoroughly clean all glassware. If impurities from the synthesis are suspected, additional purification steps such as preparative HPLC or column chromatography may be necessary.

Problem: I am observing peak tailing or fronting in my HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH. The carboxylic acid group in this compound can interact with the stationary phase, leading to peak tailing.

    • Suggested Solution: Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid. Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can often improve peak shape.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

    • Suggested Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 3: Column degradation. The stationary phase of the HPLC column can degrade over time, leading to poor peak shape.

    • Suggested Solution: Replace the HPLC column with a new one of the same type.

Mass Spectrometry (MS) Analysis

Problem: I am having difficulty ionizing this compound efficiently.

  • Possible Cause: As a neutral lipid, this compound may not ionize well with standard electrospray ionization (ESI) conditions.

    • Suggested Solution: Utilize cationization by adding a source of ammonium or alkali metal ions to the mobile phase. For example, adding ammonium formate or sodium acetate can facilitate the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which are more readily detected.

Problem: My MS/MS spectrum is not providing clear fragmentation for structural confirmation.

  • Possible Cause: The collision energy used for fragmentation may not be optimal. Sodiated adducts, for instance, are often more difficult to fragment than ammoniated adducts.

    • Suggested Solution: Optimize the collision energy for the specific adduct being analyzed. If analyzing a sodiated adduct, higher collision energies may be required to induce fragmentation. It can also be beneficial to analyze different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) to obtain complementary fragmentation patterns.

NMR Spectroscopy Analysis

Problem: The signals in my ¹H-NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Sample aggregation. At high concentrations, lipid molecules can aggregate, leading to broadened signals.

    • Suggested Solution: Prepare a more dilute sample. The recommended concentration for ¹H-NMR is typically 2-10 mg in 0.6-1 mL of deuterated solvent.

  • Possible Cause 2: Paramagnetic impurities. The presence of paramagnetic metal ions can cause significant line broadening.

    • Suggested Solution: Ensure all glassware is thoroughly cleaned to remove any trace metals. Using a chelating agent like EDTA during sample workup can also help remove metal ion contamination.

Problem: I am having trouble with the quantitative analysis of my sample using NMR.

  • Possible Cause: Incomplete relaxation of the nuclei between pulses can lead to inaccurate integration and quantification.

    • Suggested Solution: Ensure that the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the nuclei being observed. For unsaturated lipids, this is particularly important for accurate quantification.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 233 nm, which is the λmax for the α,β-unsaturated ketone chromophore in this compound.

  • Sample Preparation: Dissolve the synthetic this compound in the initial mobile phase composition (30% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS/MS for Structural Confirmation
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Adduct Formation: Introduce a post-column infusion of a solution containing ammonium formate to promote the formation of the [M+NH₄]⁺ adduct.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the precursor ion corresponding to the [M+NH₄]⁺ adduct of this compound (m/z 328.25) for collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern.

  • Data Analysis: Analyze the MS1 spectrum to confirm the presence of the correct molecular ion adduct. Analyze the MS/MS spectrum to confirm the structure by identifying characteristic fragment ions.

Protocol 3: ¹H-NMR for Structural Verification
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Experiment: Standard ¹H pulse-acquire experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to the known values for this compound to confirm its identity and stereochemistry.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

ParameterValueReference
Synthesis Yields
From 13-HPODE18%
From linoleic acid autoxidation1.30%
Final demethylation step63%
Purity
Commercial Standard>98%
Physical Properties
Molecular FormulaC₁₈H₃₀O₄
Molecular Weight310.4 g/mol
λmax233 nm

Visualizations

The following diagrams illustrate key workflows and pathways related to the quality control of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV (Purity) purification->hplc Purity > 98%? hplc->purification No ms LC-MS/MS (Structure) hplc->ms Yes ms->purification No nmr NMR (Structure) ms->nmr Correct Mass? nmr->purification final_product Qualified This compound nmr->final_product Correct Structure?

Caption: Quality control workflow for synthetic this compound.

hplc_troubleshooting cluster_peak_shape Poor Peak Shape cluster_multiple_peaks Unexpected Peaks start HPLC Analysis Issue peak_tailing Peak Tailing/Fronting start->peak_tailing multiple_peaks Multiple Peaks start->multiple_peaks cause_ph Incorrect Mobile Phase pH peak_tailing->cause_ph cause_overload Column Overload peak_tailing->cause_overload solution_ph Add Acid Modifier cause_ph->solution_ph Adjust pH solution_conc Dilute Sample cause_overload->solution_conc Reduce Concentration cause_isomers Isomer Presence multiple_peaks->cause_isomers cause_degradation Sample Degradation multiple_peaks->cause_degradation solution_purify Modify Gradient/Column cause_isomers->solution_purify Optimize Separation solution_storage Use Fresh Sample cause_degradation->solution_storage Check Storage

Caption: Troubleshooting logic for common HPLC issues.

signaling_pathway ekode This compound are Antioxidant Response Element (ARE) ekode->are Activates calcium Increased Intracellular Ca²⁺ ekode->calcium Stimulates nqo1 NQO1 Gene Expression are->nqo1 Induces cytoprotection Cellular Cytoprotection nqo1->cytoprotection steroid Aldosterone & Corticosterone Synthesis calcium->steroid

References

interpreting mass spectrometry data of EKODE adducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of 13-E,15-E-epoxy-14-keto-octadecadienoic acid (EKODE) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for interpreting your mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are EKODE adducts and why are they important?

A1: EKODE (epoxyketooctadecenoic acid) is a lipid peroxidation product derived from linoleic acid, which becomes more prevalent during inflammation and oxidative stress. EKODEs are electrophilic and can react with biological nucleophiles, such as cysteine and histidine residues on proteins, to form stable covalent adducts.[1] These adducts, known as advanced lipoxidation end products, can serve as valuable biomarkers for detecting and monitoring oxidative stress and inflammatory diseases.[1]

Q2: What are the most common amino acid residues that EKODE reacts with?

A2: Studies show that EKODE reacts readily with cysteine nucleophiles to form stable adducts.[1] The reaction involves a rapid Michael addition followed by an epoxide ring-opening.[1] While reactions with histidine can form reversible Michael adducts, and reactions with lysine surrogates have not been observed, cysteine adducts are the most prominently studied stable modification.[1]

Q3: What are the expected mass-to-charge ratios (m/z) for EKODE-cysteine adducts?

A3: The characterization of EKODE-cysteine (Cys) adducts by Liquid Chromatography-Mass Spectrometry (LC-MS) typically shows a protonated molecule at an m/z of 488.20 ([M+H]⁺) and a sodium adduct at an m/z of 510.15 ([M+Na]⁺). These values are key identifiers in your mass spectra.

Q4: What is the significance of observing sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts in my spectrum?

A4: The formation of adduct ions with alkali metals like sodium and potassium is common in electrospray ionization (ESI) mass spectrometry. These adducts can help confirm the molecular weight of your analyte. However, their presence can also complicate spectra and suppress the signal of the desired protonated molecule ([M+H]⁺), potentially affecting quantitative accuracy. Sources of these metal ions can include glassware, reagents, and biological samples themselves.

Q5: How can I confirm the site of EKODE modification on a peptide?

A5: Tandem mass spectrometry (MS/MS) is used to determine the modification site. By fragmenting the modified peptide, you can analyze the resulting product ions (b- and y-ions). The specific masses of these fragments will reveal which amino acid residue carries the EKODE modification. For example, identifying specific y- and b-product ions can confirm that the modification is on a particular histidine or cysteine residue within the peptide sequence.

Troubleshooting Guide

Issue 1: I don't see the expected [M+H]⁺ peak for my EKODE adduct, or the signal is very weak.
  • Possible Cause 1: Ion Suppression.

    • Explanation: Components in your sample matrix (salts, detergents) or the mobile phase can interfere with the ionization of your target analyte, reducing its signal intensity. Metal adducts ([M+Na]⁺, [M+K]⁺) may be forming preferentially over the protonated molecule.

    • Solution:

      • Optimize Sample Preparation: Improve cleanup procedures to remove excess salts and contaminants. Use plasticware instead of glass to minimize sodium and potassium leaching.

      • Adjust Mobile Phase: Lowering the pH of the mobile phase by adding a small amount of an organic acid like formic acid can provide an excess of protons, favoring the formation of the [M+H]⁺ ion.

      • Induce a Single Adduct Type: If lowering the pH is ineffective, you can try adding a small amount of sodium or potassium acetate to the mobile phase. This drives the formation of a single, consistent adduct type ([M+Na]⁺ or [M+K]⁺), which can improve signal stability for quantification.

  • Possible Cause 2: In-source Fragmentation.

    • Explanation: The EKODE adduct might be unstable under the ionization conditions, causing it to fragment within the ion source before detection.

    • Solution: Use a "soft" ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) which impart less energy to the molecule. If using ESI, try optimizing source parameters such as cone voltage to minimize fragmentation.

Issue 2: My mass spectrum is very complex with many unexpected peaks.
  • Possible Cause 1: Multiple Adduct Formation.

    • Explanation: In addition to proton and sodium adducts, you might be seeing adducts with other ions from your mobile phase (e.g., ammonium [M+NH₄]⁺) or solvent molecules. The analyte might also form dimers or trimers.

    • Solution:

      • Identify Common Adducts: Look for mass differences between peaks that correspond to common adducts (see Table 2). Software tools can also help automatically annotate these adducts.

      • Simplify the Mobile Phase: Use high-purity solvents and a minimal number of additives to reduce the variety of potential adduct-forming species.

  • Possible Cause 2: Background Contamination.

    • Explanation: Contaminants from solvents, plasticware (e.g., plasticizers), or sample handling can appear as peaks in your spectrum.

    • Solution: Run a blank injection (mobile phase only) to identify background peaks. Ensure meticulous cleaning of all equipment and use high-purity reagents.

Issue 3: I am having trouble getting clear fragmentation (MS/MS) data to identify the modification site.
  • Possible Cause 1: Low Abundance of Precursor Ion.

    • Explanation: If the intensity of the parent ion (the modified peptide) is too low, the resulting fragment ions will also be weak and difficult to detect above the noise.

    • Solution: Optimize the LC separation to improve the peak intensity of the target peptide. Adjust ionization source parameters to maximize the signal of the precursor ion. If necessary, enrich the sample for the modified protein or peptide.

  • Possible Cause 2: Incorrect Collision Energy.

    • Explanation: The energy used for collision-induced dissociation (CID) is critical. Too little energy will result in insufficient fragmentation, while too much energy can shatter the peptide into very small, uninformative fragments.

    • Solution: Perform a collision energy optimization experiment. Analyze your sample using a range of normalized collision energies to find the value that produces the best distribution of b- and y-ions for your peptide of interest.

Quantitative Data Summary

The following tables provide a quick reference for masses and m/z values relevant to EKODE adduct analysis.

Table 1: Key Mass-to-Charge Ratios for EKODE-Cysteine Adducts

Adduct DescriptionIon FormulaNominal m/zReference
EKODE-Cys Adduct (Protonated)[M+H]⁺488.20
EKODE-Cys Adduct (Sodiated)[M+Na]⁺510.15
EKODE-Cys-Spacer-NHS Ester (Protonated)[M+H]⁺698.35
EKODE-Cys-Spacer-NHS Ester (Sodiated)[M+Na]⁺720.35

Table 2: Common Adducts and Mass Differences in ESI-MS

Adduct / LossMass Difference from [M+H]⁺Ion Observed
Sodium+21.98 Da[M+Na]⁺
Ammonium+17.03 Da[M+NH₄]⁺
Potassium+38.96 Da[M+K]⁺
Water Loss-18.01 Da[M+H-H₂O]⁺

Experimental Protocols

Methodology for LC-ESI-MS/MS Analysis of EKODE-Protein Adducts

This protocol outlines a general workflow for identifying EKODE adducts on a model protein. It is based on methodologies described in the literature.

  • Protein Modification:

    • Incubate the target protein (e.g., Human Serum Albumin or β-lactoglobulin) with EKODE in a suitable buffer (e.g., PBS containing acetonitrile) at 37°C.

    • To aid in identification, parallel experiments can be run using deuterium-labeled linoleic acid to generate labeled EKODE. This will result in a characteristic mass shift (e.g., +5 Da) for any adducts derived from it, making them easier to spot in the mass spectrum.

  • Optional Reduction Step:

    • To stabilize reversible adducts (like Schiff bases or some Michael adducts) and confirm the presence of carbonyl groups, a reduction step can be performed.

    • Treat the sample with sodium borohydride (NaBH₄). This will reduce ketones and aldehydes, resulting in a mass increase of 2 Da for each reduced group.

  • Enzymatic Digestion:

    • Denature the protein sample and digest it into smaller peptides using a specific protease like trypsin or chymotrypsin. This makes the sample compatible with LC-MS/MS analysis.

  • LC Separation:

    • Separate the resulting peptide mixture using reversed-phase high-performance liquid chromatography (HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase A: 95% Water, 5% Methanol, 0.1% Formic Acid.

    • Mobile Phase B: 95% Methanol, 5% Water, 0.1% Formic Acid.

    • Gradient: Run a gradient from a low to high percentage of Mobile Phase B to elute peptides based on their hydrophobicity.

  • MS and MS/MS Analysis:

    • Analyze the eluting peptides using an ESI mass spectrometer.

    • MS1 Scan (Full Scan): Acquire full scan mass spectra to detect the m/z of the intact peptide ions (including any modified peptides).

    • MS2 Scan (Tandem MS): Use data-dependent acquisition to automatically select the most intense ions from the MS1 scan for fragmentation (e.g., via CID) and acquire MS/MS spectra.

    • Set the normalized collision energy to an appropriate value (e.g., 35%) to achieve good fragmentation.

  • Data Analysis:

    • Use a database search algorithm to match the acquired MS/MS spectra against a protein sequence database.

    • Configure the search to include the mass of the EKODE adduct as a potential variable modification on nucleophilic residues (Cys, His).

    • Manually inspect the MS/MS spectra of identified modified peptides to confirm the sequence and the location of the modification.

Visualizations

Experimental Workflow

EKODE_Adduct_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Protein_Incubation 1. Protein Incubation with EKODE Reduction 2. Optional Reduction (NaBH4) Protein_Incubation->Reduction Digestion 3. Proteolytic Digestion (e.g., Trypsin) Reduction->Digestion LC 4. LC Separation (C18 Column) Digestion->LC MS1 5. MS1 Full Scan (Detect Modified Peptides) LC->MS1 MS2 6. MS/MS Fragmentation (Identify Modification Site) MS1->MS2 DB_Search 7. Database Search (Identify Peptides) MS2->DB_Search Validation 8. Manual Validation (Confirm Spectra) DB_Search->Validation Troubleshooting_Adducts Start Start: Interpreting Spectrum Check_MH See expected [M+H]⁺ peak? Start->Check_MH Proceed_MSMS Proceed to MS/MS Analysis Check_MH->Proceed_MSMS Yes Check_Other_Adducts See other adducts? ([M+Na]⁺, [M+K]⁺) Check_MH->Check_Other_Adducts No Yes_Path Yes No_Path No Optimize_pH Optimize Mobile Phase: - Add Formic Acid - Or add Na/K Acetate Check_Other_Adducts->Optimize_pH Yes Check_Suppression Potential Issues: - Ion Suppression - Low Concentration - In-source Decay Check_Other_Adducts->Check_Suppression No Yes_Adducts Yes Optimize_pH->Check_MH Re-analyze No_Adducts No Improve_Prep Improve Sample Prep & Optimize Source Check_Suppression->Improve_Prep Improve_Prep->Check_MH Re-analyze EKODE_Reaction cluster_reaction Reaction Steps EKODE EKODE (α,β-unsaturated epoxyketone) Michael_Addition 1. Michael Addition (Rapid) EKODE->Michael_Addition Nucleophile Protein Nucleophile (e.g., Cysteine Thiol) Nucleophile->Michael_Addition Ring_Opening 2. Epoxide Ring-Opening Michael_Addition->Ring_Opening Adduct Stable EKODE-Cys Adduct (Advanced Lipoxidation End Product) Ring_Opening->Adduct

References

Technical Support Center: Handling Epoxy-Keto-Octadecenoic Acids (EKODEs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling epoxy-keto-octadecenoic acids (EKODEs). It includes troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Section 1: General Storage and Handling

This section covers the fundamental principles for storing and handling EKODEs to maintain their stability and integrity.

Frequently Asked Questions (FAQs)

Q1: How should I store my EKODE standard upon receipt? A1: EKODE standards should be stored at -20°C in a tightly sealed vial to ensure stability.[1] Commercial suppliers recommend this temperature for long-term storage, with a stated stability of at least one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use volumes.

Q2: What solvent should I use to dissolve EKODEs? A2: EKODEs are typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.[2] For cell culture experiments, DMSO is a common choice.[2] However, it is crucial to keep the final concentration of the organic solvent in the aqueous medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: Are EKODEs sensitive to light or pH? A3: While specific degradation kinetics for EKODEs are not extensively published, related compounds such as epoxyalkenals show pH-dependent reactivity.[3] As a general precaution for reactive lipids, exposure to direct light and extreme pH conditions should be minimized. Store solutions in amber vials or protect them from light. The epoxide group, in particular, can be susceptible to hydrolysis under acidic conditions.

Section 2: Analytical Troubleshooting (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary method for the quantification of EKODEs. This section addresses common issues encountered during analysis.

Troubleshooting Guide

Problem 1: I am not detecting an EKODE peak, or the signal is very weak.

Possible Cause Troubleshooting Steps
Sample Degradation Ensure samples were consistently stored at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock aliquot stored at -20°C.
Inefficient Extraction Review your sample preparation protocol. For plasma or tissue, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended to improve recovery and remove interfering substances.
Suboptimal MS Parameters Verify that the mass spectrometer is tuned and calibrated. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for EKODE analysis. Confirm the correct precursor and product ion m/z values are used in your Multiple Reaction Monitoring (MRM) method.
Chromatographic Issues Ensure the analytical column is appropriate for lipid analysis (e.g., C18) and has not degraded. Use freshly prepared mobile phases, as contaminants or incorrect composition can suppress ionization.

Problem 2: My EKODE peak shape is poor (tailing or splitting).

Possible Cause Troubleshooting Steps
Column Contamination or Damage Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent wash. If peak shape does not improve, consider trimming the inlet end of the column or replacing it entirely.
Incompatible Injection Solvent The solvent used to reconstitute the final extract should be similar in strength to the initial mobile phase. A significantly stronger solvent can cause peak distortion.
System Dead Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce extra-column volume, which contributes to peak broadening.

Problem 3: My retention time is shifting between injections.

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions between each sample injection. This is a common cause of retention time drift.
Unstable Column Temperature Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can significantly affect retention times.
Inconsistent Mobile Phase Prepare fresh mobile phases daily. If using a binary gradient, ensure the online mixer is functioning correctly. Evaporation of volatile organic components can alter the mobile phase composition over time.
LC System Leaks Check for any leaks in the pump, lines, or fittings. Leaks can cause pressure fluctuations and an unstable flow rate, leading to variable retention times.
Experimental Protocol: EKODE Extraction from Plasma

This protocol provides a general method for the extraction of EKODEs from plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated EKODE analogue) to 100 µL of plasma.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the EKODEs with 1 mL of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Section 3: Biological Assay Pitfalls

EKODEs are potent signaling molecules used in a variety of cell-based assays. This section addresses common challenges in these experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is a typical working concentration for EKODE in cell culture? A1: The effective concentration of EKODE is assay-dependent. For stimulating aldosterone secretion in rat adrenal cells, concentrations between 0.5 to 5 µM have been shown to be effective. For activating the Antioxidant Response Element (ARE), concentrations around 10 µM are commonly used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.

Q2: I'm observing high cell death in my experiment. Could the EKODE be toxic? A2: Yes, EKODEs can exhibit cytotoxicity at higher concentrations. One study noted toxicity in IMR-32 cells at 32 µM. The solvent used to dissolve the EKODE, typically DMSO, can also be toxic to cells at concentrations above 0.5-1%. Always run a vehicle control (cell media with the same final concentration of DMSO) to distinguish between EKODE-induced and solvent-induced cytotoxicity. Related epoxy fatty acids have also been shown to induce cytotoxicity and oxidative stress in cell lines like HepG2.

Q3: My results are inconsistent. Could the EKODE be degrading in the cell culture medium? A3: This is a significant possibility. Many reactive compounds, including some lipids, have limited stability in aqueous, near-neutral pH cell culture media, especially when incubated at 37°C for extended periods. Components in the media can potentially react with the EKODE. It is recommended to minimize the incubation time where possible or to replenish the EKODE-containing media for longer experiments. A stability test of EKODE in your specific culture media can be performed by incubating it for the duration of your experiment, then extracting and quantifying the remaining EKODE via LC-MS/MS.

Quantitative Data Summary
Parameter Value / Condition Context Reference
Recommended Storage -20°C (Stock Solution)Long-term stability (≥ 1 year)
Effective Concentration 0.5 - 5.0 µMAldosterone stimulation (rat adrenal cells)
Effective Concentration 10 µMAntioxidant Response Element (ARE) activation
Cytotoxic Concentration > 32 µMObserved in IMR-32 neuroblastoma cells
Experimental Protocol: ARE-Luciferase Reporter Gene Assay

This protocol outlines a general procedure for measuring EKODE-mediated activation of the Antioxidant Response Element (ARE).

  • Cell Seeding: Seed cells (e.g., IMR-32 human neuroblastoma) in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase or Renilla luciferase for normalization) using a suitable transfection reagent.

  • EKODE Treatment: After 24 hours, replace the medium with fresh medium containing EKODE at various concentrations (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 8-24 hours) to allow for gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalization: Normalize the firefly luciferase activity to the activity of the co-transfected control reporter to account for variations in transfection efficiency and cell number.

  • Data Analysis: Express the results as fold activation relative to the vehicle-treated control cells.

Section 4: Mandatory Visualizations

Diagrams of Pathways and Workflows

EKODE_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ekode EKODE pi3k PI3K ekode->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates keap1 Keap1 akt->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Cytoprotective Genes (e.g., NQO1) are->genes Induces Transcription

Caption: EKODE activates the Nrf2 signaling pathway via PI3K/Akt.

Aldosterone_Pathway cluster_cell ekode EKODE adrenal Adrenal Glomerulosa Cell ekode->adrenal early_pathway Early Steroidogenic Pathway adrenal->early_pathway Stimulates pregnenolone Pregnenolone Synthesis early_pathway->pregnenolone aldosterone Aldosterone Secretion pregnenolone->aldosterone angiotensin Angiotensin II Potassium (K+) angiotensin->adrenal Troubleshooting_Workflow start Experiment Start: Quantify EKODE result Unexpected Result? (e.g., Low Signal, Poor Peak) start->result check_sample Check Sample Integrity - Storage at -80°C? - Freeze-thaw cycles? result->check_sample Yes end Problem Resolved result->end No check_prep Review Sample Prep - Extraction efficiency? - SPE recovery? check_sample->check_prep Sample OK check_sample->end Issue Found & Corrected check_lc Inspect LC System - Leaks? Temp stable? - Fresh mobile phase? check_prep->check_lc Prep OK check_prep->end Issue Found & Corrected check_ms Verify MS System - Tuned & calibrated? - Source parameters optimal? check_lc->check_ms LC OK check_lc->end Issue Found & Corrected check_column Evaluate Column - Contaminated? - Degraded? check_ms->check_column MS OK check_ms->end Issue Found & Corrected check_column->end Column OK check_column->end Issue Found & Corrected

References

Validation & Comparative

A Head-to-Head Comparison: trans-EKODE-(E)-Ib versus 4-HNE in Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein modification by reactive electrophiles is critical. This guide provides a comprehensive, data-driven comparison of two key lipid peroxidation products: trans-epoxy-keto-octadecenoic acid (trans-EKODE-(E)-Ib) and 4-hydroxynonenal (4-HNE). We delve into their reactivity, protein targets, functional consequences, and the experimental methods used to study them.

Executive Summary

Both this compound and 4-HNE are products of lipid peroxidation that can covalently modify proteins, leading to alterations in cellular signaling and function. 4-HNE is a well-studied α,β-unsaturated aldehyde known to form adducts with cysteine, histidine, and lysine residues, implicating it in a wide range of pathological conditions. This compound, a more recently characterized α,β-unsaturated epoxyketone, exhibits a unique reactivity profile, primarily targeting cysteine and histidine residues, with a notable stability of its cysteine adducts. This guide will explore these differences in detail, providing quantitative data, experimental protocols, and pathway diagrams to inform future research and therapeutic development.

Data Presentation: A Quantitative Look at Reactivity and Protein Adduction

The decision to focus on one electrophile over another in a research setting often comes down to its specific reactivity and the nature of the protein adducts it forms. Below, we summarize the key quantitative differences between this compound and 4-HNE.

FeatureThis compound4-Hydroxynonenal (4-HNE)
Molecular Formula C₁₈H₃₀O₄C₉H₁₆O₂
Molecular Weight 310.4 g/mol 156.22 g/mol
Primary Amino Acid Targets Cysteine, Histidine (Lysine is unreactive)[1]Cysteine > Histidine > Lysine[2][3]
Primary Reaction Type Michael Addition[4]Michael Addition, Schiff Base Formation[3]
Adduct Stability Cysteine adducts are notably stable and irreversible.Cysteine adducts can undergo retro-Michael addition, making them less stable under certain mass spectrometry conditions. Reduction with NaBH₄ can stabilize these adducts. Histidine adducts are generally more stable than cysteine or lysine adducts.
Reactivity with Cysteine Rapid Michael addition followed by a slower, irreversible epoxide ring-opening to form a stable advanced lipoxidation end product (ALE).Rapid and reversible Michael addition.

Mechanisms of Protein Modification

The chemical structures of this compound and 4-HNE dictate their distinct mechanisms of protein modification.

This compound: This molecule possesses an α,β-unsaturated ketone and an epoxide ring. The primary mechanism of protein modification involves a rapid Michael addition of a nucleophilic amino acid residue, such as the thiol group of cysteine, to the β-carbon of the enone system. This is followed by a slower, irreversible intramolecular rearrangement where the newly formed enolate attacks the epoxide ring, leading to the formation of a stable heterocyclic advanced lipoxidation end product (ALE). Histidine residues can also form reversible Michael adducts.

4-Hydroxynonenal (4-HNE): As an α,β-unsaturated aldehyde, 4-HNE has two primary modes of reaction with proteins. The first is a Michael addition, where the nucleophilic side chains of cysteine, histidine, or lysine attack the β-carbon of the double bond. The second is the formation of a Schiff base between the aldehyde group of 4-HNE and the primary amine of a lysine residue. The reactivity of amino acids with 4-HNE generally follows the order of Cysteine > Histidine > Lysine.

Functional Consequences of Protein Modification

The adduction of proteins by these electrophiles can have profound effects on cellular signaling pathways, contributing to both physiological and pathological processes.

Signaling Pathways

This compound and the Antioxidant Response Element (ARE):

This compound is a potent activator of the Antioxidant Response Element (ARE), a key regulatory element in the promoter of numerous cytoprotective genes. This activation is mediated through the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. Electrophiles like this compound are thought to modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of antioxidant and detoxification enzymes.

EKODE_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EKODE This compound Keap1_Nrf2 Keap1-Nrf2 Complex EKODE->Keap1_Nrf2 Modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1_mod Modified Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

This compound activates the NRF2/ARE pathway.

4-HNE, the NRF2/KEAP1 Pathway, and Ferroptosis:

Similar to this compound, 4-HNE is a well-established activator of the Nrf2/Keap1 pathway. It covalently modifies specific cysteine residues on Keap1, leading to Nrf2 stabilization and the subsequent transcription of antioxidant genes.

Furthermore, 4-HNE is intricately linked to ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. 4-HNE can contribute to ferroptosis by modifying and inactivating key proteins involved in antioxidant defense, such as glutathione peroxidase 4 (GPX4), which is a crucial enzyme for detoxifying lipid peroxides.

HNE_Ferroptosis_Pathway HNE 4-HNE GPX4 GPX4 HNE->GPX4 Inactivates Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxifies Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

4-HNE can promote ferroptosis by inactivating GPX4.
Specific Protein Targets

The identification of specific protein targets is crucial for understanding the biological effects of these electrophiles.

This compound:

  • Human Serum Albumin (HSA): Reacts readily with Cys-34, a major free thiol in serum, as well as several histidine residues.

  • Other protein targets are an active area of research, with proteomics studies ongoing to identify a broader range of adducted proteins.

4-HNE: A vast number of protein targets for 4-HNE have been identified, reflecting its broad reactivity and involvement in numerous cellular processes. These include:

  • Cytoskeletal Proteins: Tubulin, actin, vimentin.

  • Signaling Proteins: Keap1, IKK.

  • Metabolic Enzymes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), aldolase A.

  • Chaperones and Stress-Response Proteins: Heat shock proteins (HSPs).

Experimental Protocols

Accurate and reproducible detection and characterization of protein adducts are paramount. Here, we provide detailed methodologies for key experiments.

Mass Spectrometry for Adduct Identification

Mass spectrometry is the gold standard for identifying and localizing protein modifications.

Objective: To identify specific protein adducts of this compound or 4-HNE and map the modification sites.

Protocol:

  • Sample Preparation:

    • Incubate the protein of interest or cell lysate with this compound or 4-HNE at a desired concentration and time.

    • For 4-HNE adducts: To stabilize the potentially reversible Michael adducts, perform a reduction step with 0.1 M sodium borohydride (NaBH₄) in PBS for 30 minutes at room temperature.

    • Precipitate the proteins using a cold acetone/trichloroacetic acid (TCA) method.

    • Wash the protein pellet with cold acetone to remove excess reagents.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Proteolytic Digestion:

    • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Separate the peptides using reverse-phase liquid chromatography (LC) with a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

    • The mass spectrometer will acquire full MS scans to detect peptide precursor ions, followed by MS/MS fragmentation of the most intense ions to obtain sequence information.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the potential mass modifications corresponding to the adducts of this compound (+310.21 Da) or 4-HNE (+156.11 Da for Michael addition, +138.10 Da for Schiff base) on the relevant amino acid residues (Cys, His for EKODE; Cys, His, Lys for 4-HNE).

    • Validate the identified modified peptides and pinpoint the exact site of modification based on the fragmentation pattern in the MS/MS spectra.

MS_Workflow start Protein Sample + Electrophile reduction Reduction (for 4-HNE) with NaBH₄ start->reduction digestion Proteolytic Digestion (e.g., Trypsin) reduction->digestion lc Liquid Chromatography (Peptide Separation) digestion->lc ms Tandem Mass Spectrometry (MS/MS Analysis) lc->ms analysis Database Search & Data Analysis ms->analysis result Identified Protein Adducts & Modification Sites analysis->result

Mass spectrometry workflow for adduct identification.
Western Blotting for Adduct Detection

Western blotting is a widely used technique for the detection of specific proteins and their modifications.

Objective: To detect the presence of this compound or 4-HNE protein adducts in a complex protein sample.

Protocol:

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates from cells or tissues treated with or without the electrophile.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest or a primary antibody that recognizes the specific adduct (e.g., anti-4-HNE antibody) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system or X-ray film.

Conclusion

The choice between studying this compound and 4-HNE will depend on the specific research question. 4-HNE, with its extensive history of research, offers a wealth of information on its roles in various diseases and cellular pathways. Its reactivity with lysine, in addition to cysteine and histidine, provides a broader range of potential protein targets. However, the relative instability of its cysteine adducts can present technical challenges.

This compound, while less studied, presents exciting new avenues of investigation. Its unique and stable cysteine adducts make it an attractive biomarker for oxidative stress. Its potent activation of the Nrf2/ARE pathway suggests a significant role in cellular defense mechanisms. As research into this molecule continues, a more complete picture of its biological significance will undoubtedly emerge.

This guide provides a solid foundation for researchers to make informed decisions about which of these important lipid-derived electrophiles is most relevant to their work and how to approach their study in a rigorous and quantitative manner.

References

Comparative Reactivity of trans-EKODE-(E)-Ib: Cysteine vs. Histidine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential reactivity of the lipid electrophile trans-EKODE-(E)-Ib with key amino acid residues.

trans-Epoxyketooctadecenoic acids (EKODEs) are a class of lipid peroxidation products derived from linoleic acid that have garnered significant interest due to their unique electrophilic properties and their role in cellular signaling and oxidative stress. A key aspect of their biological activity is their ability to form covalent adducts with nucleophilic amino acid residues in proteins, potentially altering protein function. This guide provides a comparative analysis of the reactivity of a specific EKODE isomer, this compound, with two crucial nucleophilic amino acids: cysteine and histidine.

Quantitative Data Summary

The reactivity of this compound with cysteine and histidine residues differs significantly in terms of reaction mechanism and adduct stability. While direct kinetic constants are not extensively reported in a comparative context, the available data indicates a clear distinction in their reaction profiles.

FeatureReaction with CysteineReaction with HistidineReference
Initial Reaction Rapid Michael AdditionMichael Addition[1]
Secondary Reaction Slow rearrangement and epoxide openingNo subsequent reaction reported; epoxide ring remains intact[1][2]
Adduct Type Irreversible Advanced Lipoxidation End Product (ALE)Reversible Michael Adduct[1]
Adduct Stability StableReversible[1]

Reaction Mechanisms

The interaction of this compound with cysteine and histidine proceeds through distinct chemical pathways, which dictates the nature and stability of the resulting adducts.

Reaction with Cysteine

The reaction with cysteine is a two-step process. Initially, the thiol group of cysteine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone in this compound via a Michael addition. This is followed by a slower, intramolecular rearrangement that leads to the opening of the epoxide ring, resulting in a stable, irreversible advanced lipoxidation end product (ALE).

Reaction with Histidine

In contrast, the imidazole side chain of histidine also participates in a Michael addition to the α,β-unsaturated ketone of this compound. However, this reaction forms a Michael adduct that is reversible, and the epoxide ring of the EKODE molecule remains intact.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound adducts with cysteine and histidine derivatives, based on published research.

Preparation of this compound-Cysteine Adducts
  • Dissolution of EKODE: Dissolve 140 mg (0.452 mmol) of this compound in 1 mL of 20% acetonitrile in phosphate-buffered saline (PBS), pH 7.4.

  • Addition of Cysteine derivative: Add 85.6 mg (0.484 mmol) of N-acetyl-L-cysteine methyl ester to the EKODE solution.

  • Reaction Incubation: Stir the reaction mixture at room temperature overnight.

  • Extraction: Extract the mixture three times with 5 mL of ethyl acetate.

  • Drying and Filtration: Combine the organic layers, dry over sodium sulfate, and filter.

  • Analysis: The formation of the adduct can be monitored by UV spectroscopy, observing the time course of the reaction.

Synthesis of this compound-Histidine Adducts
  • Reactant Mixture: Mix 10 mg (32.3 µmol) of this compound with 34 mg (161 µmol) of N-acetyl-L-histidine methyl ester.

  • Reaction Incubation: Allow the reaction to proceed overnight at room temperature in 1 mL of 20% acetonitrile in PBS.

  • Use as a Competitor: These adducts can be used in competitive assays, such as ELISA, to assess antibody specificity.

Visualizing the Reaction Pathways

The distinct reactivity of this compound with cysteine and histidine can be visualized through the following reaction diagrams.

G cluster_cys Reaction with Cysteine cluster_his Reaction with Histidine EKODE_Cys This compound Michael_Adduct_Cys Initial Michael Adduct (Thiol Addition) EKODE_Cys->Michael_Adduct_Cys Rapid NAC N-acetyl-L-cysteine methyl ester ALE Stable Advanced Lipoxidation End-product (ALE) (Epoxide Ring Opening) Michael_Adduct_Cys->ALE Slow Rearrangement EKODE_His This compound Michael_Adduct_His Reversible Michael Adduct (Imidazole Addition) EKODE_His->Michael_Adduct_His Reversible NAH N-acetyl-L-histidine methyl ester

Caption: Comparative reaction pathways of this compound with cysteine and histidine.

The following diagram illustrates a logical workflow for assessing the differential reactivity of electrophilic lipids like this compound.

G cluster_workflow Experimental Workflow for Reactivity Assessment Start Select Electrophilic Lipid (e.g., this compound) Incubate_Cys Incubate with Cysteine derivative (e.g., N-acetyl-L-cysteine methyl ester) Start->Incubate_Cys Incubate_His Incubate with Histidine derivative (e.g., N-acetyl-L-histidine methyl ester) Start->Incubate_His Monitor_Kinetics Monitor Reaction Kinetics (e.g., UV Spectroscopy) Incubate_Cys->Monitor_Kinetics Incubate_His->Monitor_Kinetics Isolate_Adducts Isolate and Purify Adducts (e.g., Chromatography) Monitor_Kinetics->Isolate_Adducts Characterize_Structure Characterize Adduct Structure (e.g., MS, NMR) Isolate_Adducts->Characterize_Structure Assess_Stability Assess Adduct Stability (e.g., Reversibility Assays) Characterize_Structure->Assess_Stability Compare_Results Compare Reactivity Profiles Assess_Stability->Compare_Results

Caption: A logical workflow for comparing the reactivity of electrophilic lipids.

References

A Comparative Guide to Lipid Peroxidation Markers: Introducing trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trans-EKODE-(E)-Ib with established lipid peroxidation markers, namely F2-isoprostanes, malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE). This document is intended to assist researchers in selecting the most appropriate biomarker for their studies by presenting available experimental data, detailed methodologies, and insights into the signaling pathways involved.

Introduction to Lipid Peroxidation and its Biomarkers

Lipid peroxidation is a critical process in cellular injury and is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] It involves the oxidative degradation of lipids, leading to the formation of a complex array of products. The quantification of stable downstream products of this cascade serves as a reliable method to assess oxidative stress in vivo.[2][3] Among the most widely studied biomarkers are F2-isoprostanes, MDA, and 4-HNE. Recently, epoxyketooctadecenoic acids (EKODEs), such as this compound, have emerged as novel potential biomarkers of lipid peroxidation.[3]

Overview of Key Lipid Peroxidation Markers

This compound: An Emerging Biomarker

This compound is a product of the non-enzymatic oxidation of linoleic acid, an abundant polyunsaturated fatty acid in biological membranes. It belongs to the family of epoxyketooctadecenoic acids (EKODEs) and is characterized by its reactive α,β-unsaturated epoxyketone structure. This structure allows this compound to readily form stable adducts with biological nucleophiles, particularly cysteine residues in proteins. The formation of these stable adducts suggests that EKODEs may serve as cumulative markers of oxidative stress. Furthermore, this compound has been shown to activate the NRF2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway, a key cellular defense mechanism against oxidative stress.

F2-Isoprostanes: The Gold Standard

F2-isoprostanes are a series of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are chemically stable and their levels are not significantly influenced by dietary lipid intake, making them a reliable index of endogenous oxidative stress. The measurement of F2-isoprostanes, typically by mass spectrometry, is widely regarded as the "gold standard" for assessing oxidative stress in vivo.

Malondialdehyde (MDA): A Widely Used but Less Specific Marker

Malondialdehyde (MDA) is one of the most frequently measured biomarkers of lipid peroxidation due to the simplicity of its detection method, the thiobarbituric acid reactive substances (TBARS) assay. MDA is a secondary product of the oxidation of polyunsaturated fatty acids. However, the TBARS assay is known for its lack of specificity, as thiobarbituric acid can react with other aldehydes and biomolecules, potentially leading to an overestimation of lipid peroxidation.

4-Hydroxynonenal (4-HNE): A Bioactive Aldehyde

4-Hydroxynonenal (4-HNE) is a major α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids. Due to its high reactivity, 4-HNE readily forms adducts with proteins, DNA, and phospholipids, thereby acting not only as a biomarker but also as a mediator of cellular damage and a signaling molecule.

Quantitative Data Comparison

While direct comparative studies providing quantitative performance data for this compound against other markers are still emerging, the following table summarizes the key characteristics of each biomarker based on available literature.

FeatureThis compoundF2-IsoprostanesMalondialdehyde (MDA)4-Hydroxynonenal (4-HNE)
Precursor Linoleic AcidArachidonic AcidPolyunsaturated Fatty Acidsω-6 Polyunsaturated Fatty Acids
Measurement Method LC-MS/MS, Immunoassay (for adducts)GC-MS, LC-MS/MS, ImmunoassayTBARS Assay (Colorimetric/Fluorometric), HPLCELISA, GC-MS, LC-MS/MS
Specificity High (especially adducts)Very HighLow to ModerateHigh
Biological Activity NRF2-ARE pathway activationPro-inflammatoryCytotoxic, GenotoxicPro-apoptotic, Signaling Molecule
Sample Types Plasma, TissuesUrine, Plasma, Tissues, Cerebrospinal FluidPlasma, Serum, Tissues, UrinePlasma, Tissues, Cells
Key Advantage Potential as a cumulative marker of oxidative stressGold standard for in vivo oxidative stress assessmentSimple and cost-effective assayReflects bioactive aldehyde generation
Key Disadvantage Limited comparative data and standardized protocolsRequires sophisticated equipment and expertiseLack of specificity of the TBARS assayHigh reactivity can make quantification challenging

Signaling Pathways and Experimental Workflows

Lipid Peroxidation and Biomarker Formation

The process of lipid peroxidation is initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes. This leads to a chain reaction that generates lipid hydroperoxides, which are unstable and decompose to form a variety of secondary products, including the biomarkers discussed.

G cluster_precursors Precursors cluster_markers Biomarkers ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes ROS->PUFA Initiation LPO Lipid Peroxidation (Chain Reaction) PUFA->LPO LH Lipid Hydroperoxides (Unstable) LPO->LH Markers Secondary Products (Biomarkers) LH->Markers EKODE This compound Markers->EKODE F2_Isoprostanes F2-Isoprostanes Markers->F2_Isoprostanes MDA MDA Markers->MDA HNE 4-HNE Markers->HNE Linoleic_Acid Linoleic Acid Linoleic_Acid->EKODE Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->F2_Isoprostanes Other_PUFAs Other PUFAs Other_PUFAs->MDA Other_PUFAs->HNE

Caption: Formation of lipid peroxidation biomarkers from PUFAs.

This compound Signaling Pathway

This compound has been shown to activate the NRF2-ARE pathway. Under basal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. Electrophiles like this compound can modify KEAP1, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of antioxidant and cytoprotective proteins.

G cluster_cytoplasm Cytoplasm cluster_nucleus EKODE This compound KEAP1 KEAP1 EKODE->KEAP1 modifies NRF2 NRF2 KEAP1->NRF2 sequesters Proteasome Proteasomal Degradation NRF2->Proteasome leads to Nucleus Nucleus NRF2->Nucleus translocates ARE ARE Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription of NRF2_n NRF2 NRF2_n->ARE binds to

References

Elevated EKODE Levels: A Quantitative Comparison in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epoxyketooctadecenoic acid (EKODE) levels in healthy versus diseased tissues, supported by experimental data. EKODE, a lipid peroxidation product derived from linoleic acid, has emerged as a significant biomarker and mediator in inflammatory diseases and cancer.[1][2] Understanding the quantitative differences in EKODE concentrations between normal and pathological states is crucial for advancing diagnostics and therapeutic strategies.

Quantitative Comparison of EKODE Levels

The following table summarizes the quantitative data on EKODE concentrations in healthy versus diseased tissue from a preclinical model of colorectal cancer (CRC).

TissueConditionEKODE Concentration (ng/mg of tissue)Fold ChangeReference
ColonHealthy (Control Mice)~1.5-[1]
ColonColorectal Cancer (AOM/DSS-induced CRC Mice)~4.0~2.7[1]

Note: The values are estimated from the graphical representation in the cited study and are meant to illustrate the relative difference.

This data clearly demonstrates a significant increase in EKODE levels in cancerous colon tissue compared to healthy controls.[1] This elevation is attributed to the increased oxidative stress within the tumor microenvironment, which promotes the peroxidation of linoleic acid into EKODE.

Experimental Protocols

The quantification of EKODE in tissue samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. This highly sensitive and specific technique allows for the accurate measurement of various lipid metabolites, including EKODE.

Key Experimental Steps:
  • Tissue Collection and Storage:

    • Freshly collected tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C to prevent lipid degradation.

  • Lipid Extraction:

    • A weighed portion of the frozen tissue is homogenized in an ice-cold solvent mixture, typically methanol/water, to precipitate proteins and extract lipids.

    • The mixture undergoes centrifugation to separate the lipid-containing supernatant from the tissue pellet.

  • Sample Preparation for LC-MS/MS:

    • The lipid extract is dried, often under a stream of nitrogen or using a vacuum concentrator.

    • The dried residue is reconstituted in a solvent compatible with the LC-MS system, such as an acetonitrile/water mixture.

    • A final centrifugation step is performed to remove any remaining particulate matter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system, where EKODE is separated from other lipid species based on its chemical properties.

    • The separated EKODE then enters the mass spectrometer, where it is ionized and fragmented.

    • The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions are used for unambiguous identification and quantification.

Signaling Pathways and Experimental Workflow

EKODE exerts its pro-inflammatory and pro-tumorigenic effects by activating specific signaling pathways. The diagrams below illustrate the experimental workflow for EKODE quantification and the key signaling cascades it modulates.

EKODE_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Healthy or Diseased Tissue Homogenization Homogenization in Solvent Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Lipid-Containing Supernatant Centrifugation1->Supernatant Drying Drying of Extract Supernatant->Drying Reconstitution Reconstitution in LC-MS Buffer Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS Quantification Quantification of EKODE LCMS->Quantification

Experimental workflow for EKODE quantification.

EKODE_Signaling_Pathway cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway EKODE EKODE JNK JNK Activation EKODE->JNK IKK IKK Activation EKODE->IKK AP1 AP-1 Activation JNK->AP1 ProInflammatory_JNK Pro-inflammatory Gene Expression AP1->ProInflammatory_JNK IκBα IκBα Degradation IKK->IκBα NFkB NF-κB Nuclear Translocation IκBα->NFkB ProInflammatory_NFkB Pro-inflammatory & Pro-tumorigenic Gene Expression NFkB->ProInflammatory_NFkB

References

Validating the Role of trans-EKODE-(E)-Ib in Neurodegenerative Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trans-EKODE-(E)-Ib and other Nrf2-activating compounds in the context of neurodegenerative disease models. This compound, a biologically active lipid peroxidation product of linoleic acid, has demonstrated cytoprotective effects in neuronal cells through the activation of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress.[1] This mechanism suggests its potential as a therapeutic agent in diseases where oxidative stress is a key pathological feature, such as Alzheimer's and Parkinson's disease.

This document summarizes the available experimental data for this compound and compares it with established Nrf2 activators, sulforaphane and dimethyl fumarate (DMF), for which in vivo data in neurodegenerative disease models is available.

Performance Comparison of Nrf2 Activators

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that while in vitro data exists for this compound, in vivo studies in specific disease models are not yet available in the public domain.

Table 1: In Vitro Activity of Nrf2 Activators in Neuronal Cells

CompoundCell LineAssayKey FindingsReference
This compound IMR-32 (Human Neuroblastoma)ARE-luciferase reporter assayStrong activation of the ARE.[2]
Primary Cortical NeuronsNQO1 InductionInduction of the ARE-regulated cytoprotective gene NQO1.[1]
SulforaphaneSH-SY5Y (Human Neuroblastoma)Nrf2 Translocation, Antioxidant Enzyme ExpressionIncreased Nrf2 nuclear translocation, leading to increased expression of SOD, CAT, and GST.[3]
Dimethyl Fumarate (DMF)SH-SY5Y (Human Neuroblastoma)Nrf2 Pathway ActivationActivation of the Nrf2 pathway, confirmed by inhibition with trigonelline.[4]

Table 2: In Vivo Efficacy of Alternative Nrf2 Activators in Neurodegenerative Disease Models

CompoundDisease ModelAnimal ModelKey FindingsReference
SulforaphaneAlzheimer's Disease5xFAD miceAmeliorated cognitive impairments and attenuated brain Aβ burden.
SulforaphaneAlzheimer's DiseaseAPP/PS1 miceDecreased Aβ plaques, associated with increased p75 neurotrophin receptor expression.
Dimethyl Fumarate (DMF)Parkinson's DiseaseMPTP mouse modelReduced neuronal cell degeneration of the dopaminergic tract and behavioral impairments.
Dimethyl Fumarate (DMF)Parkinson's Diseaseα-synuclein viral vector modelExerted significant brain protective effect against α-synuclein toxicity by activating autophagy and modulating neuroinflammation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 This compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Nrf2 Nrf2 PI3K->Nrf2 Activation ARE ARE Nrf2->ARE Binding Cytoprotective Genes (e.g., NQO1) Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective Genes (e.g., NQO1) Transcription

This compound activates the Nrf2/ARE pathway via PI3K signaling.

G cluster_1 ARE-Luciferase Reporter Assay Workflow Neuronal Cells (e.g., IMR-32) Neuronal Cells (e.g., IMR-32) Transfection with ARE-Luciferase Reporter Vector Transfection with ARE-Luciferase Reporter Vector Neuronal Cells (e.g., IMR-32)->Transfection with ARE-Luciferase Reporter Vector Treatment with this compound Treatment with this compound Transfection with ARE-Luciferase Reporter Vector->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Measurement of Luciferase Activity Measurement of Luciferase Activity Cell Lysis->Measurement of Luciferase Activity

Workflow for assessing ARE activation using a luciferase reporter assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay

This protocol is based on the methodology used to assess ARE activation in IMR-32 human neuroblastoma cells.

  • Cell Culture and Transfection:

    • IMR-32 cells are cultured in appropriate media and conditions.

    • Cells are transiently transfected with a luciferase reporter plasmid containing ARE sequences upstream of the luciferase gene. A co-transfection with a vector expressing a second reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.

  • Treatment:

    • Following transfection, cells are treated with various concentrations of this compound or control vehicle.

  • Cell Lysis and Luciferase Assay:

    • After the treatment period, cells are lysed using a suitable lysis buffer.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

    • The fold induction of ARE activity is calculated by comparing the normalized luciferase activity of treated cells to that of vehicle-treated control cells.

NQO1 Activity Assay

This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a downstream target of Nrf2.

  • Cell Culture and Treatment:

    • Neuronal cells are cultured and treated with this compound or control vehicle for a specified period.

  • Preparation of Cell Lysates:

    • Cells are harvested and lysed to release intracellular proteins.

  • Enzyme Activity Measurement:

    • The NQO1 activity in the cell lysates is determined using a colorimetric assay kit. These kits typically involve the reduction of a specific substrate by NQO1 in the presence of NADH or NADPH, leading to a color change that can be measured spectrophotometrically.

    • The assay should be performed with and without a specific NQO1 inhibitor (e.g., dicoumarol) to determine the NQO1-specific activity.

  • Data Analysis:

    • The NQO1 activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the lysate.

Conclusion

This compound demonstrates promising in vitro activity as an activator of the Nrf2/ARE pathway in neuronal cells, a key pathway for protection against oxidative stress implicated in neurodegenerative diseases. However, a significant gap in the current research is the lack of in vivo studies to validate these effects in relevant disease models. In contrast, other Nrf2 activators like sulforaphane and dimethyl fumarate have shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, respectively.

Future research should focus on evaluating the in vivo efficacy and safety of this compound in established animal models of neurodegeneration. Such studies are essential to determine its true therapeutic potential and to enable a direct comparison with other Nrf2-modulating agents. The experimental protocols and comparative data presented in this guide provide a framework for these future investigations.

References

comparative analysis of EKODE signaling and other electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of EKODE Signaling and Other Electrophiles for Drug Development

Introduction

In the landscape of molecular biology and drug discovery, electrophiles play a critical role as reactive species that can form covalent bonds with biological nucleophiles, thereby modulating protein function. This guide provides a comparative analysis of endogenous electrophiles, focusing on epoxyketooctadecenoic acids (EKODEs), and synthetic electrophilic "warheads" commonly employed in the design of covalent inhibitor drugs. EKODEs are lipid peroxidation products that act as signaling molecules and biomarkers of oxidative stress, while synthetic electrophiles are engineered for targeted therapeutic intervention.[1][2][3] Understanding the distinct reactivity, selectivity, and biological consequences of these different classes of electrophiles is crucial for researchers, scientists, and professionals in drug development.

EKODE: An Endogenous Electrophilic Signaling Molecule

EKODEs are a class of lipid peroxidation products derived from the reaction of linoleic acid with reactive oxygen and nitrogen species, a process often heightened during inflammation.[1][2] Their chemical structure, featuring an α,β-unsaturated epoxyketone, confers unique electrophilic properties that dictate their interaction with biological systems.

Reactivity and Mechanism of Action

The hallmark of EKODE's reactivity is its interaction with nucleophilic amino acid residues on proteins. Its unique chemical functionality allows for a specific reaction sequence with cysteine residues: a rapid Michael addition at the α,β-unsaturated ketone, followed by a slower, irreversible epoxide opening. This two-step process forms a stable advanced lipoxidation end product (ALE), which can alter the protein's function and serve as a persistent marker of oxidative damage. While EKODEs form stable adducts with cysteine, their interaction with other nucleophiles varies; they form reversible Michael adducts with histidine and do not appear to react with lysine.

G cluster_0 EKODE Reaction with Cysteine EKODE EKODE (α,β-unsaturated epoxyketone) MichaelAdduct Reversible Michael Adduct (Intermediate) EKODE->MichaelAdduct 1. Rapid Michael Addition Cys Protein Cysteine Residue (Nucleophilic Thiol) Cys->MichaelAdduct ALE Stable ALE (Advanced Lipoxidation End Product) MichaelAdduct->ALE 2. Slow Epoxide Opening (Irreversible)

Caption: Reaction mechanism of EKODE with a cysteine residue.
Signaling Pathways and Biological Roles

EKODEs are not merely byproducts of cellular damage; they are active signaling molecules with distinct biological effects. Their documented roles include:

  • Activation of the Antioxidant Response Element (ARE): EKODEs can activate the ARE pathway, which upregulates the expression of cytoprotective genes.

  • Stimulation of Steroidogenesis: In adrenal cells, EKODEs have been shown to stimulate the production of corticosterone and aldosterone.

  • Pro-inflammatory Signaling: In the context of colorectal cancer, EKODEs can exacerbate inflammation and tumorigenesis through JNK-dependent mechanisms. This dual role as both a potential stress responder and a driver of pathology highlights the complexity of its signaling.

G cluster_1 EKODE-Induced Inflammatory Signaling OxidativeStress Oxidative Stress (e.g., in Colon Tissue) EKODE Increased EKODE Levels OxidativeStress->EKODE JNK JNK Pathway Activation EKODE->JNK Inflammation Inflammatory Response JNK->Inflammation Tumorigenesis Exacerbated Colon Tumorigenesis JNK->Tumorigenesis

Caption: EKODE's role in promoting colonic inflammation.

Synthetic Electrophiles in Covalent Drug Design

In contrast to endogenous electrophiles, synthetic electrophilic warheads are intentionally incorporated into drug candidates to achieve targeted, covalent inhibition of proteins. This strategy can offer significant therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.

The design of these covalent inhibitors involves a careful balance: the electrophile must be reactive enough to form a bond with its intended target but selective enough to avoid widespread, off-target reactions that could lead to toxicity.

Common Electrophilic Warheads

A variety of electrophilic functional groups are used in drug design, each with characteristic reactivity and target preferences.

Electrophile ClassReactive MoietyCommon Nucleophilic Target(s)Example Drug(s) / Inhibitor(s)Mechanism
Michael Acceptors α,β-Unsaturated CarbonylCysteineAfatinib, Ibrutinib, Osimertinib (Acrylamides)Michael Addition
Vinyl SulfonamidesCysteineKRAS G12C InhibitorsMichael Addition
Epoxides Oxirane RingCysteine, Serine, HistidineCarfilzomib (contains an epoxyketone)Ring Opening
Nitriles Cyano GroupCysteineCathepsin K inhibitorsNucleophilic Add.
Heteroaromatics Activated Aromatic RingCysteineExperimental inhibitors targeting kinasesSNAr
Esters (β-Lactones) Strained Ester RingSerineOrlistatAcylation

Comparative Analysis: EKODE vs. Synthetic Electrophiles

FeatureEKODE (Endogenous Electrophile)Synthetic Electrophiles (in Covalent Drugs)
Origin & Purpose Naturally formed via lipid peroxidation; acts as a signaling molecule and biomarker of oxidative stress.Rationally designed and synthesized to be part of a therapeutic agent for targeted protein inhibition.
Chemical Structure α,β-unsaturated epoxyketone derived from linoleic acid.Diverse "warheads" (e.g., acrylamides, vinyl sulfonamides, nitriles) attached to a scaffold that provides binding affinity.
Reactivity Profile Unique two-step reaction with cysteine (Michael addition then epoxide opening); reversible with histidine.Tuned for specific reactivity with a target nucleophile (most commonly cysteine) via a single reaction (e.g., Michael addition).
Selectivity Reacts with available, reactive nucleophiles. Reactivity with Cys-34 of HSA is comparable to the lipid aldehyde HNE.Selectivity is engineered through the combination of the warhead's intrinsic reactivity and the binding affinity of the scaffold.
Biological Outcome Modulates signaling pathways (ARE, JNK), can be protective or pathogenic depending on context, serves as a disease biomarker.Primarily therapeutic inhibition of a specific protein target to treat a disease.

Experimental Protocols

Protocol: Assessing the Reactivity of EKODE with Nucleophiles

This protocol outlines the method used to monitor the reaction between EKODEs and N-acetyl-cysteine-methyl ester, a model for cysteine residues in proteins.

Objective: To determine the reaction kinetics of EKODE with a model cysteine nucleophile.

Materials:

  • trans-EKODE-(E)-Ib or trans-EKODE-(E)-IIb

  • N-acetyl-cysteine-methyl ester

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of EKODE isomers and N-acetyl-cysteine-methyl ester in an appropriate solvent (e.g., ethanol).

  • In a quartz cuvette, add phosphate buffer to a final volume of 1 mL.

  • Add the N-acetyl-cysteine-methyl ester stock solution to the cuvette to reach the desired final concentration.

  • Initiate the reaction by adding the EKODE stock solution to the cuvette.

  • Immediately begin monitoring the reaction by scanning the UV-Vis spectrum at regular time intervals (e.g., every 5 minutes). The disappearance of the EKODE chromophore (around 233 nm) indicates the progress of the reaction.

  • The reaction is monitored over a time course (e.g., 72 hours) to observe both the initial rapid Michael addition and the subsequent slower rearrangement/epoxide opening.

  • Analyze the spectral data to calculate reaction rates and observe the formation of different adducts over time.

G cluster_workflow Experimental Workflow: EKODE Reactivity Assay prep 1. Prepare Reagents (EKODE, Cysteine Model, Buffer) mix 2. Mix Reagents in Cuvette (Initiate Reaction) prep->mix monitor 3. Monitor Reaction (UV-Vis Spectrophotometry) mix->monitor analyze 4. Analyze Data (Calculate Reaction Kinetics) monitor->analyze result Determine Reactivity Profile (Michael Addition & Epoxide Opening Rates) analyze->result

Caption: Workflow for analyzing EKODE's reactivity with nucleophiles.

Conclusion

The study of electrophiles offers a fascinating view into both natural biological processes and modern therapeutic design. Endogenous electrophiles like EKODE demonstrate a complex duality, acting as signaling molecules that can be either protective or pathological, while also serving as valuable biomarkers for inflammation and oxidative stress. Their unique reactivity, characterized by a two-step mechanism with cysteine, sets them apart from the more common electrophiles used in medicine.

In contrast, synthetic electrophiles used in covalent drugs are the product of rational design, where reactivity and selectivity are finely tuned to achieve a specific therapeutic outcome. By comparing these two classes, researchers can gain a deeper appreciation for the principles of covalent modification. The lessons learned from the reactivity of natural electrophiles like EKODE can inform the design of safer and more effective covalent drugs, while the tools developed for studying synthetic electrophiles can be applied to better understand the role of endogenous electrophiles in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for trans-EKODE-(E)-Ib

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling trans-EKODE-(E)-Ib, a biologically active lipid peroxidation product, must adhere to stringent safety protocols to mitigate potential hazards.[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational workflows, and disposal plans to ensure a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a dangerous good for transport and known hazard classifications necessitate cautious handling.[2][3]

Hazard Profile: this compound is identified with the following hazard statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H319: Causes serious eye irritation.

Given these classifications and its potential biological activity, it is prudent to handle this compound with the same precautions as other cytotoxic or potent compounds.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment for handling this compound, based on general guidelines for cytotoxic and hazardous compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protective GownA disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs is required.
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that comply with ANSI Z87.1. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.
Respiratory Surgical Mask or RespiratorA surgical mask is necessary to prevent inhalation of aerosols. In the case of potential powder exposure or significant aerosol generation, a NIOSH-approved respirator (e.g., N95) should be used.
Feet Shoe CoversDisposable shoe covers should be worn to prevent the spread of contamination outside the work area.

Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from receiving the compound to its final disposal.

G cluster_prep Preparation and Handling cluster_disposal Decontamination and Disposal A Receiving and Inspection B Donning Full PPE A->B Inspect for damage C Working in a Ventilated Hood B->C Enter designated handling area D Accurate Weighing and Dilution C->D Prepare for experiment E Labeling and Storage D->E Store in a cool, dry, well-ventilated area F Decontaminate Work Surfaces E->F After handling G Segregate Waste F->G Use appropriate disinfectant H Doffing PPE G->H Sharps, liquid, solid waste I Follow institutional guidelines for hazardous waste H->I Follow proper doffing procedure

Caption: Workflow for the safe handling and disposal of this compound.

Procedural Guidance

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to the designated handling area, preferably a laboratory with controlled access.

2. Preparation:

  • Before opening the package, don all required personal protective equipment as detailed in the table above.

  • Conduct all manipulations of this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

3. Handling and Use:

  • When weighing the compound, use a containment balance or a balance within the fume hood.

  • For dilutions, add the solvent to the compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition, as it is highly flammable.

  • Keep the container tightly closed when not in use.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.

  • Clean the area with a suitable decontaminating agent and dispose of all materials as hazardous waste.

6. Decontamination and Disposal:

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Dispose of all contaminated materials, including gloves, gowns, and labware, in designated and clearly labeled hazardous waste containers.

  • Follow your institution's and local regulations for the disposal of cytotoxic and flammable chemical waste.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.